2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-butan-2-yl-4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-6-13(2)15-11-14(20(3,4)5)12-18(19(15)24)23-21-16-9-7-8-10-17(16)22-23/h7-13,24H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNVDKBRTXEWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)C(C)(C)C)N2N=C3C=CC=CC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044661 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36437-37-3 | |
| Record name | 2-(3-sec-Butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36437-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-6-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYL-6-SEC-BUTYL-2-(2H-BENZOTRIAZOL-2-YL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21F9YRC080 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Introduction
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, commercially known as a member of the Tinuvin 300 series (e.g., UV-350), is a high-performance ultraviolet (UV) light absorber.[1][] It belongs to the hydroxyphenyl benzotriazole class of UV stabilizers, which are critical additives in polymers, coatings, and other organic materials to prevent degradation from UV radiation.[3][4] The efficacy of these compounds stems from their unique chemical structure, which allows for the efficient dissipation of absorbed UV energy as heat through a photochemically stable process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] This guide provides a comprehensive overview of the synthetic pathway for this molecule, detailing the underlying chemical principles, reaction mechanisms, and a representative experimental protocol for its preparation. The synthesis is logically approached as a convergent process, involving the preparation of a specifically substituted phenol intermediate followed by the construction of the benzotriazole moiety.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves disconnecting the benzotriazole ring from the phenol. This reveals two primary synthons: the diazonium salt of o-nitroaniline and the sterically hindered phenol, 4-(tert-butyl)-6-(sec-butyl)phenol. The phenol itself can be disconnected further to its fundamental precursors: phenol and the respective alkylating agents.
Caption: Retrosynthetic analysis of the target UV stabilizer.
Part I: Synthesis of the Phenolic Intermediate: 4-(tert-butyl)-6-(sec-butyl)phenol
The synthesis of the asymmetrically substituted phenolic intermediate is a critical first stage. The regioselectivity is controlled through a sequential Friedel-Crafts alkylation of phenol.
Causality of Experimental Choices: The strategy involves two successive alkylation steps. Typically, the bulky tert-butyl group is introduced first. The Friedel-Crafts alkylation of phenol with isobutene (or its equivalent, tert-butanol) using an acid catalyst preferentially yields p-tert-butylphenol due to steric hindrance at the ortho positions. The second alkylation, introducing the sec-butyl group using 1-butene or 2-butene, is then directed to the ortho position of the activated p-substituted phenol. Using an aluminum phenoxide catalyst can enhance ortho-alkylation.[5][6]
Experimental Workflow:
-
Step 1: Synthesis of 4-(tert-butyl)phenol: Phenol is reacted with isobutene or tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin. The reaction is typically performed at moderate temperatures (60-100 °C). The para-isomer is the major product and can be isolated and purified by distillation or recrystallization.
-
Step 2: Synthesis of 4-(tert-butyl)-6-(sec-butyl)phenol: The purified 4-(tert-butyl)phenol is then subjected to a second Friedel-Crafts alkylation using 1-butene. This reaction is often catalyzed by aluminum phenoxide, prepared in situ from aluminum and the parent phenol, to favor alkylation at the ortho position relative to the hydroxyl group.[5] The reaction is conducted under pressure due to the gaseous nature of butene.
Part II: Formation of the Benzotriazole Ring System
This stage constitutes the core of the synthesis, transforming the phenolic intermediate into the final UV absorber through a well-established two-step sequence: azo coupling followed by reductive cyclization.
Step A: Diazotization and Azo Coupling
This step involves the formation of an azo dye intermediate, which contains the N=N linkage that will become part of the triazole ring.
-
Mechanism & Rationale : The synthesis begins with the diazotization of o-nitroaniline. This amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a strictly controlled low temperature (0–5 °C).[7] This cold condition is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, releasing nitrogen gas.[8]
The electrophilic diazonium salt is then immediately reacted with the nucleophilic 4-(tert-butyl)-6-(sec-butyl)phenol. For the coupling to occur efficiently, the reaction medium is adjusted to be slightly alkaline or neutral. This deprotonates the phenol, forming the more strongly nucleophilic phenoxide ion, which then attacks the terminal nitrogen of the diazonium salt in an electrophilic aromatic substitution reaction.[8] The coupling occurs at the electron-rich position ortho to the hydroxyl group and para to the tert-butyl group, yielding the stable azo intermediate, 2-((2-nitrophenyl)diazenyl)-4-(tert-butyl)-6-(sec-butyl)phenol.
Step B: Reductive Cyclization
The final step is the conversion of the azo intermediate into the benzotriazole ring.
-
Mechanism & Rationale : This transformation is achieved by reducing the nitro group of the azo intermediate to an amino group (-NH₂). Various reducing agents can be employed, such as sodium dithionite (Na₂S₂O₄), zinc dust in an acidic or alkaline medium, or sodium formaldehyde sulfoxylate (rongalite).[9] Once the nitro group is reduced, the newly formed amino group is perfectly positioned to undergo a spontaneous intramolecular cyclization. It performs a nucleophilic attack on the internal nitrogen atom of the azo linkage, leading to the formation of the five-membered triazole ring and the elimination of a water molecule. This final step creates the thermodynamically stable aromatic benzotriazole system.
Overall Synthesis Workflow
The complete synthetic pathway is a multi-step process requiring careful control of reaction conditions at each stage.
Caption: Overall workflow for the synthesis of the target UV stabilizer.
Detailed Experimental Protocol
The following is a representative, generalized laboratory-scale protocol. Caution: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 4-(tert-butyl)-6-(sec-butyl)phenol (This step is often sourced from commercial suppliers. If synthesized, a procedure similar to that described in patents for ortho-alkylation would be followed, involving high pressure and temperature.)
Part 2: Synthesis of this compound
-
Diazotization of o-Nitroaniline:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend o-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the o-nitroaniline suspension over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting yellow solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate, larger reaction vessel, dissolve 4-(tert-butyl)-6-(sec-butyl)phenol (1.0 eq) in an aqueous sodium hydroxide solution. Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the alkaline phenol solution. The pH should be maintained in the weakly alkaline range (8-10) by adding more sodium hydroxide solution if necessary.
-
A deep red precipitate of the azo intermediate will form. Stir the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.
-
Filter the solid precipitate, wash thoroughly with water until the washings are neutral, and dry.
-
-
Reductive Cyclization:
-
Suspend the dried azo intermediate in a suitable solvent such as ethanol or toluene.
-
Add an aqueous solution of a reducing agent, for example, sodium dithionite (2.5-3.0 eq), portion-wise while heating the mixture to reflux (approx. 80-90 °C).
-
The red color of the mixture will gradually fade to a pale yellow or light brown. Monitor the reaction by TLC until the azo intermediate is fully consumed.
-
After the reaction is complete, cool the mixture. If two phases are present, separate the organic layer. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a solid or viscous oil. Purify by recrystallization from a suitable solvent system, such as ethanol/water or heptane, to yield the final product as a pale yellow crystalline solid.
-
Process Parameters and Data Summary
| Step | Key Reactants | Reagents / Catalyst | Solvent | Temperature (°C) | Notes |
| Diazotization | o-Nitroaniline | NaNO₂, HCl | Water | 0 - 5 | Strict temperature control is crucial. |
| Azo Coupling | Diazonium Salt, Substituted Phenol | NaOH | Water | 5 - 15 | Maintain weakly alkaline pH for efficient coupling. |
| Reductive Cyclization | Azo Intermediate | Sodium Dithionite | Ethanol/Toluene | 80 - 90 | Reaction progress is indicated by color change from red to yellow. |
| Purification | Crude Product | - | Ethanol/Heptane | - | Recrystallization yields the purified solid product. |
Conclusion
The synthesis of this compound is a classic example of heterocyclic chemistry applied to the production of industrial performance chemicals. The pathway relies on fundamental organic reactions, including electrophilic aromatic substitution and reduction, to controllably build the complex molecular architecture from readily available starting materials like phenol and o-nitroaniline. The success of the synthesis hinges on the careful control of reaction parameters, particularly temperature during the diazotization step and pH during the azo coupling, to maximize the yield and purity of this highly effective UV stabilizer.
References
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- PubChem. (n.d.). 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol.
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An In-depth Technical Guide to the Mechanism of Action of Benzotriazole UV Absorbers
Preamble: The Imperative for Advanced Photostabilization
In the landscape of material science and drug development, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount challenge. UV light, particularly in the UV-A (320-400 nm) and UV-B (290-320 nm) ranges, possesses sufficient energy to cleave chemical bonds in polymeric materials and active pharmaceutical ingredients, leading to photo-oxidative degradation.[1] This process manifests as discoloration, loss of mechanical integrity, and reduced efficacy. To counteract this, UV absorbers are incorporated into materials to preferentially absorb harmful UV radiation and dissipate the energy through harmless pathways.[1][2] Among the most effective and widely utilized classes of UV absorbers are the 2-(2'-hydroxyphenyl)benzotriazoles (BZTs).[3] This guide provides a detailed exploration of the sophisticated photophysical mechanism that underpins their remarkable stability and protective function.
The Core Mechanism: A Regenerative Cycle of Energy Dissipation
The exceptional photostability of benzotriazole UV absorbers is rooted in a highly efficient, ultrafast, and cyclical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3][4] This mechanism allows the molecule to absorb a high-energy UV photon, convert it into low-energy thermal energy, and rapidly return to its original state, ready to repeat the cycle thousands of times without significant degradation.[5]
The entire process can be broken down into four key steps:
-
UV Photon Absorption: The BZT molecule, existing in its stable ground state (enol tautomer, E), absorbs a UV photon. This absorption promotes an electron to a higher energy level, forming the excited singlet state of the enol form (E*). The molecular structure, featuring an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazole ring, is crucial at this stage.[6][7]
-
Ultrafast Proton Transfer (ESIPT): In the excited state (E), the acidity of the phenolic proton and the basicity of the triazole nitrogen are significantly increased. This facilitates an almost instantaneous, barrierless transfer of the proton from the hydroxyl group to the nitrogen atom. This transfer occurs on a femtosecond to picosecond timescale, forming an excited-state keto tautomer (K).[3][4]
-
Non-Radiative Decay: The excited keto form (K*) is unstable and rapidly deactivates to its ground state (K) through non-radiative pathways, such as internal conversion and vibrational relaxation. This step is the key to energy dissipation, releasing the absorbed UV energy as harmless heat into the surrounding matrix.[1][5] This decay is extremely fast, preventing competing photochemical reactions like fluorescence or intersystem crossing that could lead to degradation.[3]
-
Reverse Proton Transfer: The ground-state keto tautomer (K) is energetically less stable than the enol form. Consequently, it undergoes a rapid reverse proton transfer to regenerate the original enol ground state (E), completing the cycle.[4] The molecule is now prepared to absorb another UV photon.
This four-level energy dissipation cycle is the cornerstone of BZT functionality, providing long-lasting protection for the host material.[5]
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle in benzotriazole UV absorbers.
Beyond the Ideal Cycle: Probing the Nuances of Photostability
While the ESIPT model provides a robust framework, the true photostability of BZTs is influenced by more complex factors. Understanding these nuances is critical for designing next-generation UV absorbers.
The Role of Molecular Conformation and Hydrogen Bonding
The integrity of the intramolecular hydrogen bond is paramount for the ESIPT mechanism to function.[4] In environments or conformations where this bond is disrupted (e.g., in highly polar, hydrogen-bond-accepting solvents), the ESIPT pathway is inhibited.[4] In these non-planar conformers, the excited-state lifetime is much longer, which significantly increases the probability of degradative photochemical reactions occurring.[4]
Electronic Effects and the Charge-Transfer State
Historically, it was assumed that a stronger intramolecular hydrogen bond would lead to greater photostability. However, research has shown a contradictory and more complex reality. Studies have demonstrated that substituting the benzotriazole ring with electron-withdrawing groups (EWGs) can dramatically improve photopermanence, despite weakening the hydrogen bond.[4][8][9]
This finding suggests modifications to the traditional ESIPT model. Theoretical calculations indicate that the process involves more than just simple proton transfer. An adiabatic proton transfer is believed to be triggered by a charge-transfer from the phenol group to the triazole group, leading to a twisted intramolecular charge-transfer (TICT) state.[10][11] This coupled electron and proton transfer is followed by efficient radiationless decay back to the ground state.[10][11] Therefore, electronic factors that influence this charge-transfer character play a significant role in the overall photostability, sometimes even more so than the hydrogen bond strength itself.[4]
Experimental Methodologies for Mechanistic Elucidation
Validating the proposed mechanism and quantifying the photophysical parameters of BZTs requires sophisticated spectroscopic techniques.
Steady-State UV-Visible Spectroscopy
This is the foundational technique to characterize the absorption properties of a BZT. It confirms the molecule's ability to absorb strongly in the UV-A and UV-B regions (typically 300-400 nm) with minimal absorption in the visible spectrum, which is crucial for applications requiring optical clarity.[1][5]
Protocol: UV-Vis Absorbance Spectrum Measurement
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the benzotriazole UV absorber in a non-polar, spectroscopic grade solvent (e.g., cyclohexane or toluene) to minimize solvent interactions and favor the intramolecularly hydrogen-bonded form.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorbance spectrum over the desired range (e.g., 250-500 nm).
-
Data Analysis: Subtract the baseline from the sample spectrum to obtain the net absorbance. Identify the wavelength of maximum absorbance (λ_max).
Transient Absorption Spectroscopy (TAS)
TAS is the definitive experimental technique for directly observing the ultrafast dynamics of the ESIPT process. It allows researchers to monitor the formation and decay of the transient excited species (E* and K*) on femtosecond or picosecond timescales.
Conceptual Protocol: Femtosecond Transient Absorption Spectroscopy (fs-TAS)
-
System Setup: Utilize a pump-probe laser system. The "pump" pulse (e.g., at 350 nm) excites the BZT sample, initiating the ESIPT cycle. The "probe" is a broadband white-light pulse that arrives at a precisely controlled delay time after the pump.
-
Data Acquisition: The absorbance of the probe light by the excited sample is measured at various delay times (from femtoseconds to nanoseconds).
-
Spectral Analysis: At very short delay times (e.g., <1 ps), a transient absorption signal corresponding to the excited keto form (K*) will appear.
-
Kinetic Analysis: By plotting the change in absorbance at a specific wavelength (characteristic of K*) versus delay time, the decay kinetics of the excited keto state can be determined. This provides direct evidence of the ultrafast non-radiative decay central to the BZT's function.
Caption: Conceptual workflow for a Transient Absorption Spectroscopy (TAS) experiment.
Data Summary: Properties of Common Benzotriazole UV Absorbers
The specific chemical structure of a BZT derivative dictates its UV absorption characteristics, compatibility with different materials, and overall performance.
| Compound Name | CAS Number | UV λ_max (approx.) | Key Characteristics & Applications |
| UV-P | 2440-22-4 | 340 nm | General purpose, used in polystyrene, polycarbonates, PVC. |
| UV-326 | 3896-11-5 | 353 nm | Strong absorption in UV-A/B, for polyolefins, coatings.[5] |
| UV-327 | 3864-99-1 | 355 nm | Low volatility, excellent photostability, for coatings, polycarbonate.[1] |
| UV-328 | 25973-55-1 | 345 nm | Good chemical stability, low volatility, used in coatings, PU, ABS.[6] |
| UV-329 | 3147-75-9 | 345 nm | Excellent absorber for polyamides (Nylon) and polyolefins.[6] |
Conclusion
The mechanism of action of benzotriazole UV absorbers is a masterful example of molecular engineering. By leveraging the principles of photophysics, specifically the Excited-State Intramolecular Proton Transfer cycle, these molecules provide robust and durable protection against UV degradation. The process is an elegant, highly efficient loop that intercepts harmful UV energy and safely dissipates it as heat, preserving the integrity of the host material. Further research into the electronic and conformational subtleties continues to refine our understanding, paving the way for the development of even more resilient photostabilizers for advanced applications in materials science and beyond.
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Lhiaubet-Vallet, V., et al. (2004). Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. Journal of the American Chemical Society, 126(38), 12168-12178. [Link]
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Ito, F., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(29), 18655-18662. [Link]
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Scientific.Net. Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. [Link]
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A Technical Guide to the UV Absorption Spectrum of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol (UV-350)
Abstract
This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption properties of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, a prominent UV absorber commonly known by designations such as UV-350.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the photophysical behavior of this class of compounds. The guide delves into the molecular mechanisms governing its UV absorption, presents characteristic spectral data, and offers a detailed, field-proven protocol for its spectroscopic analysis.
Introduction: The Significance of Benzotriazole UV Absorbers
This compound, identified by its CAS number 36437-37-3, is a member of the hydroxyphenyl benzotriazole class of organic compounds.[1][3] These molecules are engineered to be highly effective absorbers of ultraviolet radiation, particularly in the UVA and UVB regions of the electromagnetic spectrum.[4] Their primary application is as photostabilizers in a wide array of materials, including plastics, coatings, and cosmetics, to prevent photodegradation, discoloration, and to enhance product longevity.[2] The unique photophysical properties of this compound stem from its ability to efficiently and harmlessly dissipate absorbed UV energy, a process critical to its function and a central theme of this guide.
Chemical Structure and Properties:
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₂₀H₂₅N₃O[3]
-
Molecular Weight: 323.43 g/mol [3]
-
Appearance: Typically a white to slightly yellowish powder.[1]
-
Solubility: Soluble in various organic solvents such as chloroform and DMSO.
The Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of this compound is not merely due to the presence of chromophores, but rather a sophisticated intramolecular process known as Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast, four-level photochemical cycle allows the molecule to convert harmful UV radiation into harmless vibrational energy in the form of heat.
The ESIPT Cycle:
-
Ground State (Enol Form): In its ground state, the molecule exists in a stable enol tautomeric form, featuring an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.
-
Photoexcitation: Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (E*). This excitation induces a significant redistribution of electron density, making the phenolic proton more acidic and the benzotriazole nitrogen more basic.
-
Proton Transfer (Keto Form): This change in acidity and basicity drives an extremely rapid, sub-picosecond transfer of the proton from the hydroxyl group to the nitrogen atom, resulting in the formation of an excited-state keto tautomer (K*).
-
Non-Radiative Decay: The excited keto form is unstable and rapidly decays back to its ground state (K) through non-radiative pathways, releasing the absorbed energy as heat.
-
Reverse Proton Transfer: In the ground state, the keto form is less stable than the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol tautomer and completing the cycle.
This efficient, non-destructive cycle can be repeated numerous times, providing long-lasting UV protection without significant degradation of the absorber molecule itself.
Quantitative Analysis of the UV Absorption Spectrum
| Parameter | Value | Solvent | Source |
| λmax 1 | ~301 nm | Chloroform | [5] |
| λmax 2 | ~341 nm | Chloroform | [5] |
| Molar Absorptivity (ε) at λmax 2 | 16,150 L·mol⁻¹·cm⁻¹ | Chloroform | [5] |
Note: The data presented is for Tinuvin P (CAS 2440-22-4), a closely related benzotriazole UV absorber. These values are expected to be very similar for this compound due to the conserved core chromophore.
The Influence of Solvent Polarity
The solvent environment can have a discernible effect on the UV absorption spectrum of hydroxyphenyl benzotriazoles. In highly polar, hydrogen-bond accepting solvents such as dimethyl sulfoxide (DMSO), the intramolecular hydrogen bond that is crucial for the ESIPT mechanism can be disrupted. This disruption can lead to a decrease in the intensity of the longer wavelength absorption band and a slight shift in the absorption maxima. This phenomenon underscores the importance of considering the application environment when evaluating the performance of these UV absorbers.
The following diagram illustrates the typical effect of solvent polarity on the UV absorption spectrum of a 2-(2´-hydroxyaryl)benzotriazole derivative, showing a noticeable change in the spectral shape and intensity in polar solvents compared to non-polar solvents.
Figure 1. Absorption spectra of a 2-(2´-hydroxyaryl)benzotriazole derivative in various solvents, demonstrating the influence of solvent polarity.
Experimental Protocol: Determination of the UV Absorption Spectrum
This section provides a detailed, step-by-step methodology for accurately measuring the UV-Vis absorption spectrum of this compound.
Materials and Instrumentation
-
Analyte: this compound (analytical grade)
-
Solvent: Spectroscopic grade chloroform (or other suitable non-polar solvent)
-
Instrumentation: Double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
Diagram 1. Experimental workflow for obtaining the UV absorption spectrum.
Detailed Procedural Steps
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed solid into a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of spectroscopic grade chloroform and then dilute to the mark with the same solvent. This creates a stock solution of approximately 100 mg/L.
-
-
Working Solution Preparation:
-
Pipette 10 mL of the stock solution into a new 100 mL volumetric flask.
-
Dilute to the mark with spectroscopic grade chloroform to obtain a working solution of approximately 10 mg/L. The final concentration should be chosen to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 a.u.).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to stabilize for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 250 nm to 500 nm).
-
Select an appropriate scan speed and slit width as per the instrument's recommendations for optimal resolution.
-
-
Baseline Correction:
-
Clean the quartz cuvettes thoroughly. Rinse them with the spectroscopic grade chloroform.
-
Fill both the sample and reference cuvettes with the chloroform.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the prepared working solution before filling it with the working solution.
-
Place the sample cuvette back into the sample holder of the spectrophotometer.
-
Initiate the scan to record the UV absorption spectrum of the sample.
-
-
Data Analysis:
-
From the resulting spectrum, identify the wavelengths of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc , where:
-
A is the absorbance at a specific λmax.
-
ε is the molar absorptivity (L·mol⁻¹·cm⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the molar concentration of the solution (mol·L⁻¹).
-
-
Conclusion
This compound is a highly efficient UV absorber, a property conferred by its ability to undergo Excited-State Intramolecular Proton Transfer. Its UV absorption spectrum is characterized by strong, broad bands in the UVA and UVB regions, with absorption maxima typically observed around 300-350 nm in non-polar solvents. The provided experimental protocol offers a robust method for the accurate determination of its spectral properties, which is fundamental for its application in the development of photostable materials and formulations. Understanding the interplay between its molecular structure, the ESIPT mechanism, and environmental factors such as solvent polarity is key to leveraging its full potential in scientific research and industrial applications.
References
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Polivinil Plastik. (n.d.). TINUVIN P. Retrieved from [https://www.polivinil.com.tr/media/ TDS/TINUVIN_P.pdf]([Link] TDS/TINUVIN_P.pdf)
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Costoya, C., et al. (2018). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. ResearchGate. Retrieved from [Link]
-
Masoud, M. S., et al. (2025). Spectral studies and solvatochromic behaviour of 1-hydroxy-benzotriazole and 7-Aza-l-hydroxybenzotriazole in presence of different solvents. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from [Link]
-
Guangzhou Eric Wei Chemical Co., Ltd. (n.d.). BASF Tinuvin 350 Benzotriazole UV Absorber. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
German Environment Agency. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329). Retrieved from [Link]
-
Process Insights. (2023, February 6). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]
-
CPAChem. (n.d.). 2-(3-sec-Butyl-5-tert-butyl-2-hydroxyphenyl)benzo.... Retrieved from [Link]
-
ResearchGate. (n.d.). Background subtracted UV‐vis absorption spectra of 1 mM UV327 (−) in.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Simultaneous Determination of Ultraviolet Absorbers and Antibacterial Agents in Textiles by Ultra-High Performance Liquid Chromatography/Orbitrap High Resolution Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Portail Substances Chimiques. (2024, March 29). 2-(2H-benzotriazol-2-yl)-4-(tert-butyl (36437-37-3). Retrieved from [Link]
-
Environment and Climate Change Canada & Health Canada. (2025, March). Assessment Benzotriazoles and Benzothiazoles Group. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical and Biological Properties of Turkesterone
A Note on Chemical Identification: The initial query for CAS number 36437-37-3 points to the chemical 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole, a UV stabilizer. However, the specified audience and core requirements for this guide—focusing on researchers, scientists, and drug development professionals with an emphasis on biological activity and experimental protocols—strongly indicate an interest in a bioactive compound. It is highly likely that the intended subject of this guide is Turkesterone , a phytoecdysteroid with the CAS number 41451-87-0 . This guide will proceed with a comprehensive analysis of Turkesterone.
Introduction
Turkesterone is a naturally occurring phytoecdysteroid, a class of steroid hormones found in arthropods and certain plant species.[1][2] Primarily extracted from the plant Ajuga turkestanica, it has garnered significant interest in the scientific community for its potential anabolic and adaptogenic properties.[3][4] Structurally similar to androgens, Turkesterone's mechanism of action is distinct, as it does not bind to vertebrate androgen receptors, thus avoiding the typical side effects associated with anabolic steroids.[1][3] This unique characteristic makes it a compelling subject for research in muscle physiology, metabolic disorders, and drug development. This guide provides a detailed overview of the chemical properties, biological activities, and key experimental protocols for Turkesterone, designed for professionals in the fields of life sciences and drug discovery.
Chemical and Physical Properties
Turkesterone possesses a polyhydroxylated cyclopentanoperhydrophenanthrene skeleton, which is structurally related to cholesterol.[2] Its chemical structure is characterized by the presence of an 11α-hydroxyl group, which distinguishes it from other ecdysteroids and is thought to contribute to its biological activity.[5]
| Property | Value | Source |
| CAS Number | 41451-87-0 | [6][7][8] |
| Molecular Formula | C₂₇H₄₄O₈ | [6][8] |
| Molecular Weight | 496.641 g/mol | [2][6][9] |
| IUPAC Name | (2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-Tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | [2][6] |
| Appearance | Off-white to pale yellow powder | [10] |
| Melting Point | 166-170°C | [10] |
| Solubility | Slightly soluble in DMSO and methanol.[11] Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[12] In vitro, DMSO is commonly used, with concentrations up to 100 mg/mL being achievable with ultrasonication.[13] | [11][12][13] |
| Stability | Stable for at least 4 years when stored at -20°C.[11] | [11] |
Biological Activity and Mechanism of Action
Turkesterone exhibits a range of biological activities, with its anabolic and adaptogenic effects being the most prominent. It has been shown to enhance protein synthesis, promote muscle growth, and aid in recovery from physical stress.[1][14] Unlike traditional anabolic steroids, Turkesterone does not suppress the body's natural testosterone production.[15][16]
The primary mechanism of action for Turkesterone's anabolic effects is believed to be through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of muscle hypertrophy.[3][14][17] Some evidence also suggests that Turkesterone may act as an agonist for the estrogen receptor beta (ERβ), which can also promote muscle growth.[3][18] In some insect systems, Turkesterone acts as an ecdysteroid receptor (EcR) agonist.[13]
Furthermore, Turkesterone has demonstrated immunomodulatory and antistress activities.[9][19] It has also been observed to have antioxidant and anti-inflammatory properties.[8][14] Studies in animal models have shown that Turkesterone can improve metabolic parameters, including reducing blood glucose levels.[4]
Caption: Proposed PI3K/Akt signaling pathway activation by Turkesterone.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general framework for the quantification of Turkesterone in dietary supplements.[20][21][22]
1. Materials and Reagents:
-
Turkesterone reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for extraction)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)
-
0-5 min: 20% A
-
5-20 min: 20-80% A (linear gradient)
-
20-25 min: 80% A
-
25-30 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the supplement powder in methanol.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge the solution and filter the supernatant through a 0.45 µm syringe filter.
5. Standard Preparation:
-
Prepare a stock solution of the Turkesterone reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
6. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the Turkesterone peak based on the retention time of the standard.
-
Quantify the amount of Turkesterone in the samples by comparing the peak area to the calibration curve.
Cell-Based Assay: C2C12 Myotube Differentiation and Protein Synthesis
This protocol outlines a method to assess the anabolic potential of Turkesterone in a mouse muscle cell line.[23][24]
1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.
-
Allow myoblasts to differentiate into myotubes for 4-5 days.
2. Treatment:
-
Prepare a stock solution of Turkesterone in DMSO.
-
Treat the differentiated myotubes with varying concentrations of Turkesterone (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control (DMSO).
3. Protein Synthesis Assay (Puromycin-based):
-
Add puromycin to the cell culture medium for the final 30 minutes of treatment.
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting using an anti-puromycin antibody to detect newly synthesized proteins.
-
Use a loading control (e.g., GAPDH or β-actin) for normalization.
4. Data Analysis:
-
Quantify the band intensity of the puromycin-labeled proteins.
-
Normalize the data to the loading control and express it as a fold change relative to the vehicle control.
In Vivo Study: Assessment of Anabolic Effects in a Rodent Model
This protocol provides a general outline for an in vivo study to evaluate the anabolic effects of Turkesterone.[3][17]
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a one-week acclimatization period.
2. Experimental Groups:
-
Control Group: Vehicle (e.g., 10% DMSO in saline).
-
Turkesterone Group: Turkesterone (e.g., 5-10 mg/kg body weight) administered orally via gavage.
-
Positive Control Group (Optional): A known anabolic agent (e.g., methandienone) for comparison.
3. Dosing and Duration:
-
Administer the respective treatments daily for a period of 4-8 weeks.
4. Outcome Measures:
-
Body Weight: Monitor weekly.
-
Muscle Mass: At the end of the study, dissect and weigh key muscles (e.g., gastrocnemius, soleus, tibialis anterior).
-
Grip Strength: Assess weekly using a grip strength meter.
-
Biochemical Analysis: Collect blood samples to measure relevant biomarkers (e.g., testosterone, IGF-1).
-
Histological Analysis: Perform H&E staining on muscle cross-sections to measure fiber size.
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different groups.
Safety and Toxicology
Current research suggests that Turkesterone has a favorable safety profile.[15][25] Studies in mammals have shown low toxicity, and it does not appear to cause the hepatotoxic effects associated with some anabolic steroids.[15][25] Furthermore, Turkesterone does not suppress the hypothalamic-pituitary-gonadal axis, meaning it does not negatively impact natural testosterone production.[3][16] The most commonly reported side effects in humans are mild gastrointestinal discomfort, which can often be mitigated by taking the supplement with food.[26] However, long-term human studies are still limited, and further research is needed to fully establish its safety profile.
Conclusion
Turkesterone is a promising phytoecdysteroid with demonstrated anabolic and adaptogenic properties. Its unique mechanism of action, which does not involve binding to androgen receptors, makes it an attractive candidate for further research and development in the fields of sports nutrition, sarcopenia, and metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the chemical and biological properties of this intriguing natural compound. As with any bioactive molecule, rigorous scientific investigation is crucial to fully elucidate its therapeutic potential and ensure its safe and effective use.
References
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Guibout, L., Mamadalieva, N., Balducci, C., Girault, J. P., & Lafont, R. (2015). The minor ecdysteroids from Ajuga turkestanica. Phytochemical Analysis, 26(5), 293–300. [Link]
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Parr, M. K., Botrè, F., Naß, A., Hengevoss, J., Diel, P., & Wolber, G. (2015). Ecdysteroids: A novel class of anabolic agents?. Biology of Sport, 32(2), 169–173. [Link]
-
Gorelick-Feldman, J., Maclean, D., Ilic, N., Poulev, A., Lila, M. A., & Raskin, I. (2008). Phytoecdysteroids increase protein synthesis in skeletal muscle cells. Journal of Agricultural and Food Chemistry, 56(10), 3532–3537. [Link]
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Syrov, V. N. (2000). Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols. Pharmaceutical Chemistry Journal, 34(4), 193–197. [Link]
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PubChem. (n.d.). Turkesterone. National Center for Biotechnology Information. [Link]
-
Jiayuan. (n.d.). How Does Turkesterone Work?. [Link]
-
NASM. (n.d.). Turkesterone: Trendy Supplement Watch. [Link]
-
Swolverine. (2025, July 4). Turkesterone Side Effects: Is It Really Safer Than Steroids or SARMs?. [Link]
-
Green As Nature. (2025, September 2). What You Should Know About Turkesterone and its possible side effects before adding It to Your Routine. [Link]
-
BioCrick. (n.d.). Turkesterone | CAS:41451-87-0. [Link]
-
New Phase Blends. (2025, March 4). Exploring the Side Effects of Turkesterone. [Link]
-
Trakooljul, N., et al. (2024, October 23). The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation. National Institutes of Health. [Link]
-
Senwayer. (n.d.). Products. [Link]
-
Huge Supplements. (2024, September 26). Turkesterone: Benefits, Dosage, Safety & What You Must Know. [Link]
-
Todorov, I., et al. (2023, June 12). Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements. MDPI. [Link]
-
ResearchGate. (2023, June 7). (PDF) Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements. [Link]
-
Neek Supplements. (2021, December 11). Deep dive into Ecdysteroids and Turkesterone. [Link]
-
Unpacking the Science of Turkesterone: A Natural Alternative to Traditional Steroids. (2024, April 14). [Link]
-
Research Directs. (2024, August 30). A Preliminary Investigation of Turkesterone: It's Not Deca. [Link]
-
Wikipedia. (n.d.). Turkesterone. [Link]
-
Abdukadirov, I. T., Yakubova, M. R., & Turakhozhaev, M. T. (2005). Ecdysterone and Turkesterone in Ajuga turkestanica Determined by HPLC. Chemistry of Natural Compounds, 41(4), 405–407. [Link]
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Trakooljul, N., et al. (2024, October 23). The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation. MDPI. [Link]
-
Isenmann, E., et al. (2019). Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans. Archives of Toxicology, 93(7), 1807–1816. [Link]
-
ResearchGate. (2024, May 2). (PDF) Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition. [Link]
-
Dr. Axe. (2024, April 15). Turkesterone Supplement Benefits, Dosage and Side Effects. [Link]
-
Dai, Y., et al. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Chemical structures of ecdysterone and turkesterone. [Link]
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excited-state intramolecular proton transfer in UV-350
An In-Depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in the UV Stabilizer UV-350
Authored by: A Senior Application Scientist
Foreword
The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a cornerstone of modern photochemistry, underpinning the remarkable photostability of many critical industrial and pharmaceutical compounds. Among these, the 2-(2'-hydroxyphenyl)benzotriazole (HPBT) class of ultraviolet (UV) absorbers stands out for its exceptional capacity to dissipate harmful UV radiation as heat. This guide provides a detailed exploration of the ESIPT mechanism within a specific and highly effective member of this class, UV-350, chemically known as 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol.[1][2]
This document is designed for researchers, scientists, and professionals in materials science and drug development. It moves beyond a mere description of the process to delve into the causal relationships between molecular structure, photophysical dynamics, and the experimental methodologies required for rigorous characterization. Our objective is to provide not just a protocol, but a self-validating framework for understanding and investigating this pivotal photochemical process.
The Principle of Photostability: An Introduction to UV-350 and ESIPT
UV-350 is a high-performance UV absorber widely employed to protect polymers, coatings, and other materials from UV-induced degradation.[3][4] Its efficacy stems from its molecular architecture, which is purpose-built to facilitate an ultrafast and highly efficient energy dissipation pathway known as ESIPT.[5][6]
At its core, ESIPT is a photo-induced tautomerization process.[7] Molecules capable of ESIPT, like UV-350, possess both a proton donor (the hydroxyl group) and a proton acceptor (a nitrogen atom on the benzotriazole ring) in close proximity, linked by a pre-existing intramolecular hydrogen bond.[8][9] Upon absorption of a photon, the molecule is promoted to an electronic excited state, which dramatically increases the acidity of the proton donor and the basicity of the proton acceptor.[10] This triggers an almost instantaneous transfer of the proton, forming an excited keto-tautomer. This tautomer then rapidly returns to the ground state, primarily through non-radiative decay, effectively converting the UV energy into harmless vibrational energy (heat). A final, rapid back-proton transfer in the ground state restores the original enol form, completing a closed photocycle that can be repeated numerous times without significant molecular degradation.[5] This cycle is the key to the molecule's profound photostability.[11]
Molecular Structure of UV-350
The structure of UV-350, this compound, is optimized for the ESIPT process. The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring is the critical feature that enables the proton transfer.[9][12] The bulky tert-butyl and sec-butyl groups enhance its solubility and compatibility in various polymer matrices.[3]
The Core Mechanism: The ESIPT Photocycle in UV-350
The photoprotective action of UV-350 is encapsulated in a four-level photocycle. This process is exceptionally rapid, with the key proton transfer step often occurring on a sub-100 femtosecond timescale.[13]
-
Photoexcitation (E → E): The ground-state enol tautomer (E) of UV-350 absorbs a UV photon (typically in the 300-380 nm range), promoting it to the first excited singlet state (E).[14][15]
-
Excited-State Intramolecular Proton Transfer (E* → K): In the excited state, a barrierless and ultrafast proton transfer occurs along the intramolecular hydrogen bond.[5][11] This transforms the excited enol (E) into its excited-state keto tautomer (K*). This transformation is the linchpin of the entire process.
-
Deactivation of the Keto Tautomer (K* → K): The excited keto form (K*) is energetically unstable and rapidly decays back to its ground state (K). This deactivation can occur via two main pathways:
-
Fluorescence: Emission of a photon at a much longer wavelength (a large Stokes shift), typically in the green-red region of the spectrum.[8][12] This is a minor pathway.
-
Non-radiative Decay: The primary and most crucial pathway involves rapid internal conversion, often through a conical intersection, which funnels the electronic energy into vibrational modes (heat) without emitting light.[5][16] This is what makes UV-350 an effective photostabilizer.
-
-
Ground-State Reverse Transfer (K → E): The ground-state keto tautomer (K) is unstable relative to the enol form. It undergoes a rapid reverse proton transfer to regenerate the original ground-state enol tautomer (E), closing the cycle and preparing the molecule to absorb another UV photon.
This highly efficient, closed-loop mechanism allows a single molecule of UV-350 to dissipate the energy of thousands of photons without undergoing chemical degradation.
Caption: Experimental workflow for characterizing ESIPT in UV-350.
Data Summary and Environmental Influences
The photophysical properties of UV-350 and related HPBTs are well-documented. The following table summarizes typical quantitative data obtained through the experimental protocols described above.
| Parameter | Typical Value | Significance | Experimental Technique |
| Enol Absorption (λ_abs) | ~350 nm | Wavelength for initiating the photocycle | UV-Vis Spectroscopy |
| Keto Emission (λ_em) | ~600 - 650 nm | Confirms formation of the K* tautomer | Fluorescence Spectroscopy |
| Stokes Shift | >10,000 cm⁻¹ | Hallmark of a significant excited-state structural change (ESIPT) | UV-Vis & Fluorescence |
| ESIPT Time (τ_ESIPT) | < 200 fs | Demonstrates the ultrafast, barrierless nature of the proton transfer | Transient Absorption |
| K* Lifetime (τ_K*) | 10s of picoseconds | Indicates rapid deactivation, dominated by non-radiative decay | TCSPC, Transient Absorption |
| Fluorescence Quantum Yield (Φ_f) | Very Low (< 0.01) | Confirms that non-radiative decay is the primary deactivation pathway | Fluorescence Spectroscopy |
Note: Exact values can vary depending on the solvent and specific substitutions on the HPBT scaffold. [8][9]
Influence of Solvent Polarity
The efficiency of the ESIPT process in HPBTs can be influenced by the surrounding environment. In polar, protic solvents (e.g., ethanol), intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond. [8][12]This can lead to the formation of an "open" conformer where ESIPT is disrupted. In such cases, a "normal" blue-shifted fluorescence with a small Stokes shift may be observed from the enol form, alongside the red-shifted keto emission. [9]This highlights the importance of the pre-existing intramolecular hydrogen bond for the protective mechanism to function.
Broader Significance and Applications
Photostability in Materials Science
The primary application of UV-350 is as a light stabilizer in plastics and coatings. [15][17]Its ability to harmlessly dissipate UV radiation prevents the degradation of the polymer backbone, which would otherwise lead to discoloration, cracking, and loss of mechanical properties. [16]The principles learned from UV-350 guide the design of new and even more efficient photostabilizers.
Relevance in Drug Development
Understanding photostability is critical in pharmacology. Many active pharmaceutical ingredients (APIs) are susceptible to photodegradation, which can lead to loss of efficacy and the formation of toxic byproducts. [27][28]The study of ESIPT mechanisms provides a blueprint for designing photostable drugs or formulating them with protective excipients. Furthermore, the unique photophysical properties of ESIPT fluorophores are being harnessed to create fluorescent probes for biological imaging and sensing applications. [29][30][31]
Conclusion
The is a model example of molecular photophysics engineered for maximal photostability. Through an ultrafast, four-stage photocycle, it efficiently converts damaging UV radiation into benign heat, protecting materials from degradation. A comprehensive understanding of this mechanism, achieved through a synergistic combination of steady-state spectroscopy, ultrafast time-resolved techniques, and computational chemistry, is essential for both optimizing current technologies and innovating in the fields of materials science and drug development. The principles outlined in this guide provide a robust framework for the continued exploration of this fascinating and critically important photochemical process.
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The Solubility Profile of UV-350: A Technical Guide for Formulation Scientists
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of the ultraviolet (UV) light stabilizer UV-350, chemically identified as 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol. A comprehensive understanding of its solubility in common organic solvents is critical for researchers, scientists, and drug development professionals to ensure optimal formulation, efficacy, and stability. This document delineates the physicochemical properties of UV-350, presents its solubility profile, and furnishes a detailed experimental protocol for determining its solubility.
Introduction to UV-350: A Benzotriazole UV Absorber
UV-350 is a high-performance UV absorber belonging to the benzotriazole class of compounds. Its molecular structure is specifically engineered to dissipate harmful UV radiation, thereby protecting a wide array of materials from photodegradation. This makes it an indispensable additive in plastics, coatings, and various specialty chemical formulations. The efficacy of UV-350 is intrinsically linked to its ability to be homogeneously dispersed within a matrix, a state that is primarily governed by its solubility in the chosen solvent system.
The strategic placement of tert-butyl and sec-butyl groups on the phenol ring enhances the molecule's compatibility with organic matrices and contributes to its overall stability.
Chemical Structure of UV-350:
molecular structure and properties of UV-350
An In-Depth Technical Guide to the Molecular Structure and Properties of UV-350
Executive Summary
UV-350, known chemically as 2,2',4,4'-Tetrahydroxybenzophenone or Benzophenone-2, is a highly effective ultraviolet (UV) light absorber belonging to the benzophenone class of organic compounds. Its molecular architecture, featuring four hydroxyl groups on a benzophenone skeleton, enables it to absorb a broad spectrum of UV radiation, particularly in the UVA and UVB regions. This capability allows it to dissipate harmful light energy as harmless thermal energy through a reversible keto-enol tautomerization process. This guide provides a comprehensive analysis of UV-350's molecular structure, physicochemical properties, mechanism of action, and applications. It also details experimental protocols for its evaluation and discusses its current toxicological and regulatory standing, offering a critical resource for researchers and professionals in materials science and drug development.
Section 1: Introduction to Benzophenone UV Absorbers
Ultraviolet radiation, a component of the electromagnetic spectrum with wavelengths from 290 to 400 nm, poses a significant threat to the integrity of various materials, including polymers, coatings, and biological tissues.[1] This energy can initiate radical chain reactions, leading to the degradation of covalent bonds and subsequent material aging, discoloration, and loss of mechanical properties.[1][2] To counteract these effects, UV stabilizers are incorporated into materials. These stabilizers operate through several mechanisms, with UV absorbers being a primary line of defense.
UV absorbers function by competitively absorbing damaging UV radiation before it can reach the material's chromophores.[3] The benzophenone class of UV absorbers is renowned for its efficacy and photostability.[2] These organic compounds are characterized by a core benzophenone structure and are functionalized with hydroxyl and other groups that enhance their UV absorption capabilities.[4] UV-350 is a prominent member of this class, distinguished by its symmetrical dihydroxyphenyl moieties.
Section 2: Molecular and Physicochemical Profile of UV-350
Chemical Identity
-
IUPAC Name: 4-(2,4-dihydroxybenzoyl)benzene-1,3-diol[5]
-
Common Name: 2,2',4,4'-Tetrahydroxybenzophenone, Benzophenone-2 (BP-2)[6]
Molecular Structure and Spectroscopic Properties
The molecular structure of UV-350 consists of a central carbonyl group connecting two phenyl rings, each substituted with hydroxyl groups at the 2- and 4-positions. This specific arrangement of four hydroxyl groups is crucial to its function, enhancing its ability to absorb and dissipate UV light.[11] The intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen is a key feature for its photostability.[12]
The spectroscopic profile of UV-350 is characterized by strong absorption in the UV region. Benzophenone-type UV absorbers typically absorb efficiently in the 290 nm to 400 nm range.[2][12] This broad coverage makes UV-350 effective against both UVA and UVB radiation.[12]
Physicochemical Properties
A summary of the key physicochemical properties of UV-350 is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Light yellow to pale green crystalline powder | [5][7][8] |
| Melting Point | 198-200 °C | [10][13] |
| Solubility | Slightly soluble in water; Soluble in methanol and ethanol | [13] |
| Stability | Excellent thermal and photochemical stability | [2][12] |
Section 3: Mechanism of Photostabilization
The primary function of UV-350 is to protect materials from photodegradation by absorbing harmful UV radiation and dissipating the energy through a non-destructive pathway.[2][3][14] This process is highly efficient due to the molecule's unique structural features.
UV Absorption and Energy Dissipation
Upon absorbing a UV photon, the UV-350 molecule transitions to an electronically excited state. The energy is then rapidly converted into vibrational energy within the molecule and released as harmless heat into the surrounding matrix.[2][15] This prevents the energy from initiating detrimental photochemical reactions in the host material.[2]
Keto-Enol Tautomerism
The key to UV-350's remarkable photostability lies in a reversible photochemical reaction known as keto-enol tautomerization.[1] The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen facilitates this process. After absorbing UV energy, this hydrogen bond is temporarily broken, and the molecule undergoes a structural change to an excited-state enol form. This tautomer then rapidly reverts to its original keto form, dissipating the absorbed energy as heat.[12][16] This cyclic process can be repeated numerous times without significant degradation of the UV absorber itself, providing long-lasting protection.[12]
Caption: Workflow for accelerated weathering testing of UV stabilizers.
Section 6: Toxicological and Regulatory Overview
The safety of benzophenones, including UV-350 (Benzophenone-2), has been subject to regulatory scrutiny. Concerns have been raised regarding their potential as endocrine disruptors. [13][17]Studies have indicated that Benzophenone-2 exhibits estrogenic activity both in vitro and in vivo. [17][18] Due to these concerns and incomplete toxicological data, particularly regarding genotoxicity and reproductive effects, the European Commission's Scientific Committee on Consumer Safety (SCCS) could not conclude on the safety of Benzophenone-2 for use in cosmetic products. [17][18][19]This has led to potential regulatory restrictions under EU regulations. [17][19]Consequently, stakeholders in the cosmetics industry are advised to monitor regulatory developments and explore alternative UV stabilizers for their formulations. [17]
Section 7: Conclusion
UV-350 (2,2',4,4'-Tetrahydroxybenzophenone) is a potent and photostable UV absorber with a well-established mechanism of action based on keto-enol tautomerism. Its ability to dissipate harmful UV radiation as heat has made it a valuable additive for protecting a wide array of materials from photodegradation. However, emerging toxicological concerns, particularly regarding its endocrine-disrupting potential, are leading to increased regulatory oversight and a shift towards alternative solutions in sensitive applications like cosmetics. For materials science applications where direct human contact is minimal, it remains an effective and economically viable UV stabilizer. Future research will likely focus on developing new UV absorbers with comparable efficacy but improved toxicological profiles.
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The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Substituted Benzotriazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted benzotriazoles, a fascinating class of heterocyclic compounds, have garnered significant attention across various scientific disciplines due to their unique and tunable photophysical properties. From safeguarding materials against UV degradation to illuminating cellular processes and forming the heart of next-generation displays, the ability of these molecules to interact with light is of paramount importance. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles governing the photophysical behavior of substituted benzotriazoles, providing a foundational understanding for their application and future development.
The Benzotriazole Core: A Versatile Scaffold for Photophysical Applications
Benzotriazole, a bicyclic aromatic compound, consists of a benzene ring fused to a triazole ring. This rigid, planar structure provides a robust scaffold that can be readily functionalized at various positions, allowing for precise tuning of its electronic and, consequently, its photophysical properties. The inherent stability and synthetic accessibility of the benzotriazole core have made it a privileged structure in materials science and medicinal chemistry.[1][2]
The true potential of benzotriazoles as photophysically active molecules is unlocked through strategic substitution. By introducing electron-donating or electron-withdrawing groups, extending π-conjugation, or incorporating moieties capable of specific interactions, researchers can tailor the absorption and emission characteristics of these compounds to suit a wide array of applications.[3][4][5]
Unraveling the Photophysical Phenomena: Absorption and Emission
The interaction of substituted benzotriazoles with light is governed by the principles of molecular spectroscopy. Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited state (S₁ or higher). The subsequent de-excitation process can occur through several pathways, including non-radiative decay (heat dissipation) and radiative decay, which results in the emission of light (fluorescence).
A key photophysical process that dictates the behavior of many substituted benzotriazoles, particularly those with a hydroxyl group ortho to the triazole ring, is Excited-State Intramolecular Proton Transfer (ESIPT) .[6][7][8] This ultrafast process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the triazole ring upon photoexcitation. This tautomerization leads to the formation of a transient keto-like species that has a significantly different electronic structure and a large Stokes shift (the difference between the absorption and emission maxima).[7][8] The efficiency of this process is a critical factor in the application of benzotriazoles as UV absorbers, as it provides a highly effective non-radiative decay pathway to dissipate harmful UV energy as heat.[9][10]
Diagram: The ESIPT Mechanism in 2-(2'-hydroxyphenyl)benzotriazole
Caption: The four-level photochemical process of ESIPT in a hydroxyphenyl benzotriazole derivative.
The Influence of Substituents: Engineering the Photophysical Landscape
The nature and position of substituents on the benzotriazole scaffold have a profound impact on its absorption and emission properties. Electron-donating groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) groups generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra.[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can cause a blue-shift (hypsochromic shift).[11]
The extent of π-conjugation also plays a crucial role. Extending the conjugated system, for instance, by introducing aryl or alkenyl groups, typically results in a significant red-shift and can enhance fluorescence quantum yields.[3][12]
The Role of the Environment: Solvent Effects
The surrounding solvent environment can significantly modulate the photophysical properties of substituted benzotriazoles. In polar solvents, molecules with a significant change in dipole moment upon excitation often exhibit solvatochromism, where the emission wavelength shifts with solvent polarity.[12] For instance, some benzotriazole derivatives show a bathochromic shift in more polar solvents, indicating a more polar excited state.[12] This sensitivity to the local environment is a key feature exploited in the design of fluorescent probes.
A Universe of Applications: Harnessing the Photophysical Properties
The tunable photophysical properties of substituted benzotriazoles have led to their widespread use in diverse technological and scientific fields.
UV Stabilizers: Guardians Against Photodegradation
The ability of hydroxyphenyl benzotriazoles to undergo efficient ESIPT and dissipate UV energy as heat makes them excellent UV absorbers.[9][10] They are incorporated into a wide range of materials, including plastics, coatings, and sunscreens, to protect them from the damaging effects of sunlight.[9][10] The high photostability of these compounds ensures long-lasting protection.[9]
Organic Light-Emitting Diodes (OLEDs): The Future of Displays and Lighting
Substituted benzotriazoles are utilized as emitters, hosts, or charge-transporting materials in OLEDs.[3][13][14] By carefully designing the molecular structure, benzotriazole derivatives can be made to emit light across the visible spectrum, from blue to red.[3][13] Their high thermal stability and good film-forming properties are also advantageous for device fabrication.[14]
Fluorescent Probes: Illuminating the Invisible
The sensitivity of the fluorescence of certain benzotriazole derivatives to their local environment makes them valuable as fluorescent probes.[2][12] These probes can be designed to respond to changes in polarity, viscosity, pH, or the presence of specific analytes.[2][12] In drug development and biological research, such probes are instrumental in visualizing cellular structures and processes.[12]
Experimental Characterization: A Methodological Overview
The investigation of the photophysical properties of substituted benzotriazoles relies on a suite of spectroscopic and computational techniques.
Steady-State Spectroscopy
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light a molecule absorbs. A solution of the compound is placed in a cuvette, and a beam of UV-visible light is passed through it. The absorbance is measured as a function of wavelength to obtain the absorption spectrum. The wavelength of maximum absorption (λmax) is a key parameter.
-
Fluorescence Spectroscopy: This method measures the emission of light from a photoexcited molecule. The sample is excited at a specific wavelength (typically at or near the λmax of absorption), and the emitted light is collected at a 90-degree angle to the excitation beam. The resulting fluorescence spectrum provides information about the emission wavelength (λem) and intensity. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be determined relative to a known standard.
Experimental Workflow: Photophysical Characterization
Caption: A streamlined workflow for the synthesis and photophysical characterization of substituted benzotriazoles.
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides information about the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
Computational Chemistry
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the electronic structure and predict the photophysical properties of molecules.[6][15] These calculations can provide insights into the geometries of the ground and excited states, the energies of electronic transitions (absorption and emission), and the nature of the molecular orbitals involved.[6] This theoretical understanding complements experimental findings and aids in the rational design of new molecules with desired properties.
Quantitative Data Summary
The following table summarizes the photophysical properties of representative substituted benzotriazoles, illustrating the effects of substitution and solvent polarity.
| Compound | Substituent(s) | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| 1 | 2-(2'-Hydroxyphenyl) | Methanol | 328 | ~No emission | - | [8] |
| 2 | 4-Acetylamino-1,8-naphthalimide linked | Methanol | - | 465 | 0.83 | [8] |
| 3 | Alkenyl-fused (p-methoxy) | Methanol | 320 | - | - | [12] |
| 4 | Alkynyl-fused (p-methoxy) | Methanol | 321 | - | - | [12] |
| 5 | 5-(p-methoxyphenyl) | Methanol | 256 | 384-454 | - | [4] |
| 6 | (E)-4-(2-(1H-benzo[d][12][13][14]triazol-1-yl)vinyl)-N,N-dimethylaniline | Various | - | 449-570 | - | [2] |
Conclusion and Future Outlook
Substituted benzotriazoles represent a versatile and powerful class of photophysically active molecules. The ability to fine-tune their absorption, emission, and de-excitation pathways through synthetic modification has positioned them as key components in a wide range of advanced materials and technologies. The fundamental understanding of their structure-property relationships, particularly the intricacies of the ESIPT process and the influence of substituents and the environment, is crucial for unlocking their full potential.
Future research in this area will likely focus on the development of novel benzotriazole derivatives with enhanced performance characteristics, such as higher quantum yields, greater photostability, and more specific responses to external stimuli. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will undoubtedly pave the way for the next generation of benzotriazole-based materials with tailored photophysical properties for applications in energy, healthcare, and information technology.
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The Unseen Guardian: An In-depth Technical Guide to the Role of Alkylphenols in UV Stabilization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of material science and drug formulation, the relentless assault of ultraviolet (UV) radiation poses a significant threat to the integrity and longevity of polymeric materials and photosensitive compounds. The degradation initiated by UV light can lead to discoloration, loss of mechanical properties, and reduced efficacy of active pharmaceutical ingredients. This guide provides a comprehensive exploration of a critical class of photostabilizers: alkylphenols. We will delve into their fundamental mechanisms of action, diverse chemical structures, and their synergistic interplay with other stabilizers, offering a scientifically grounded perspective for researchers and professionals seeking to harness their protective capabilities.
The Onslaught of UV Radiation: A Cascade of Degradation
Exposure to UV radiation initiates a complex series of photo-oxidative reactions within a polymer matrix. This process begins with the absorption of UV photons by chromophores present in the material, leading to the formation of highly reactive free radicals.[1] These radicals then propagate a chain reaction in the presence of oxygen, resulting in bond scission, cross-linking, and the formation of chromophoric byproducts that manifest as yellowing and embrittlement.[2] Understanding this degradation cascade is paramount to appreciating the vital role of UV stabilizers.
Alkylphenols as the First Line of Defense: The Radical Scavenging Mechanism
Alkylphenols, particularly sterically hindered phenols, are a cornerstone of UV stabilization, primarily functioning as potent radical scavengers. Their efficacy lies in their ability to interrupt the propagation phase of the photo-oxidation chain reaction.
The core of their mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive peroxy radical (ROO•) or alkyl radical (R•) within the polymer. This donation neutralizes the destructive radical, preventing it from abstracting a hydrogen atom from the polymer backbone and perpetuating the degradation cycle.[3][4]
Upon donating a hydrogen atom, the alkylphenol is converted into a stable phenoxy radical. The stability of this radical is a key feature, attributed to the steric hindrance provided by bulky alkyl groups (typically tert-butyl groups) at the ortho positions to the hydroxyl group. This steric hindrance prevents the phenoxy radical from initiating new degradation chains and promotes its participation in terminating reactions.[3]
Beyond Radical Scavenging: The Dual Role of Select Alkylphenols
While radical scavenging is their primary function, certain alkylphenol derivatives, particularly those with a benzophenone or benzotriazole moiety, also act as UV absorbers. These molecules possess chromophoric structures that preferentially absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby preventing the initial formation of free radicals.[5]
A notable class of such compounds is the 2-hydroxy-4-alkoxybenzophenones. The mechanism involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group. Upon absorption of UV radiation, the molecule undergoes a tautomeric shift to an excited keto form, which then rapidly relaxes back to the ground state via non-radiative decay, releasing the energy as heat.[6][7]
A Spectrum of Protection: Commercially Significant Alkylphenol-Based Stabilizers
The field of UV stabilization offers a diverse array of alkylphenol-based additives, each tailored for specific polymer systems and performance requirements. Below is a table summarizing some of the key commercial alkylphenol stabilizers.
| Trade Name(s) | Chemical Name | CAS Number | Primary Function | Key Applications |
| Irganox® 1010, Songnox® 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 6683-19-8 | Hindered Phenolic Antioxidant (Radical Scavenger) | Polyolefins (PP, PE), Polyamides, Polyesters[3][8] |
| Irganox® 1076, Songnox® 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 | Hindered Phenolic Antioxidant (Radical Scavenger) | Polyolefins, Styrenics, PVC[3][4] |
| UV-531, Chimassorb® 81 | 2-Hydroxy-4-n-octyloxybenzophenone | 1843-05-6 | UV Absorber | Polyolefins, PVC, Polyesters[5][7] |
| Tinuvin® 326 | 2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole | 3896-11-5 | UV Absorber | Polyolefins, PVC, Polycarbonates |
| Irganox® 1330 | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | 1709-70-2 | Hindered Phenolic Antioxidant (Radical Scavenger) | Polyolefins, Engineering Plastics[3] |
The Power of Collaboration: Synergism with Hindered Amine Light Stabilizers (HALS)
While alkylphenols are highly effective, their performance can be significantly enhanced through synergistic combinations with other classes of stabilizers, most notably Hindered Amine Light Stabilizers (HALS). HALS are a class of non-phenolic radical scavengers that operate through a regenerative cyclic mechanism known as the Denisov cycle.[9]
The synergy between alkylphenols and HALS is a multifaceted phenomenon. While some studies have pointed to potential antagonistic effects under certain conditions, the prevailing understanding is that a well-chosen combination provides superior long-term stability.[2][10] A proposed mechanism involves the regeneration of the phenolic antioxidant by the HALS derivatives. The phenoxy radical formed from the alkylphenol can be reduced back to its active phenolic form by a hydroxylamine intermediate generated during the HALS cycle.[1][11] This regenerative loop enhances the overall efficiency and longevity of the stabilization system.
Experimental Protocols for Performance Evaluation
To rigorously assess the efficacy of alkylphenol-based UV stabilizers, a systematic experimental approach is essential. The following protocols provide a framework for evaluating key performance indicators.
Accelerated Weathering
Objective: To simulate the long-term effects of outdoor exposure in a controlled, expedited manner.
Methodology (based on ASTM G154): [12][13]
-
Sample Preparation: Prepare polymer plaques or films of standardized dimensions (e.g., 75 x 150 mm) containing the alkylphenol stabilizer at a specified concentration (e.g., 0.1-1.0 wt%). Include a control sample without any stabilizer.
-
Apparatus: Utilize a fluorescent UV accelerated weathering tester (e.g., QUV).
-
Exposure Cycle: Subject the samples to alternating cycles of UV exposure and moisture condensation. A common cycle for many polymers is 8 hours of UV-A (340 nm) exposure at 60°C followed by 4 hours of condensation at 50°C.[12]
-
Duration: Continue the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours), with sample evaluation at regular intervals.
Performance Evaluation
Objective: To quantify the extent of degradation and the protective effect of the stabilizer.
Methodology:
-
Colorimetric Analysis (Yellowness Index):
-
Gloss Retention:
-
Standard: ASTM D523.
-
Procedure: Measure the specular gloss of the samples at a specified angle (e.g., 60°) before and after exposure. Higher gloss retention signifies better surface integrity.
-
-
Mechanical Property Testing:
-
Standard: ASTM D638 (Tensile Properties), ASTM D256 (Izod Impact).
-
Procedure: Evaluate changes in tensile strength, elongation at break, and impact resistance after weathering. Retention of these properties is a key indicator of stabilizer performance.
-
-
Spectroscopic Analysis (FTIR):
-
Procedure: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups (around 1700-1750 cm⁻¹), which is a direct measure of oxidative degradation.
-
Environmental and Regulatory Considerations
It is crucial to acknowledge the environmental and health considerations associated with certain alkylphenols. Notably, nonylphenol and octylphenol, and their ethoxylates, have been identified as endocrine-disrupting chemicals.[17][18][19] Their use is restricted in many regions and applications. The trend in the industry is towards the development and use of high molecular weight, low-volatility hindered phenolic antioxidants that exhibit minimal migration and a more favorable toxicological profile. Researchers and formulators must remain vigilant of evolving regulations and prioritize the selection of environmentally benign stabilization systems.
Conclusion: The Enduring Importance of Alkylphenols
Alkylphenols remain a vital tool in the arsenal against UV-induced degradation. Their ability to efficiently scavenge free radicals, and in some cases absorb UV radiation, provides robust protection for a wide range of materials. The synergistic interplay with HALS further extends their utility, offering long-term stability in demanding applications. As material science and drug development continue to advance, a deep understanding of the chemistry and application of alkylphenols will be indispensable for creating durable, reliable, and safe products. The ongoing research into novel, more environmentally friendly phenolic structures promises an even brighter future for this essential class of stabilizers.
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Methodological & Application
Application Note: Quantitative Analysis of UV-350 in Polymeric Materials
Abstract
This application note provides a comprehensive guide to the quantitative analysis of UV-350, a benzotriazole-type ultraviolet (UV) light absorber, in various plastic matrices. The stability and performance of polymeric materials are often enhanced by the inclusion of additives; UV-350 is critical for protecting polymers from photodegradation.[1] Its quantification is essential for quality control, regulatory adherence, and for studying the effects of aging and environmental exposure on plastics. This document details two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). We present step-by-step protocols for sample preparation, instrumental analysis, and calibration, designed for researchers, scientists, and quality control professionals. The causality behind experimental choices is explained to ensure technical accuracy and robust, reproducible results.
Introduction
UV-350, chemically known as 2-(2'-Hydroxy-3'-sec-Butyl-5'-tert-butylphenyl)-benzotriazole, is a high-performance UV absorber. It is incorporated into a wide range of polymers, including polycarbonates, polyesters, polyamides, and styrenics, to prevent discoloration, gloss reduction, and loss of mechanical properties caused by exposure to ultraviolet radiation.[2] The mechanism involves the absorption of harmful UV radiation and its dissipation as thermal energy, thus preventing the initiation of polymer degradation pathways.
The concentration of UV-350 in the final product is a critical quality parameter. Insufficient levels can lead to premature product failure, while excessive amounts can be economically inefficient and may affect other material properties. Furthermore, concerns about the migration of additives from plastic products, particularly in food contact and medical applications, necessitate reliable and sensitive analytical methods for their quantification.[3] This guide provides two field-proven protocols to address this analytical need.
Physicochemical Properties of UV-350
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value |
| Chemical Name | 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole |
| CAS Number | 36437-37-3 |
| Molecular Formula | C₂₀H₂₅N₃O |
| Molecular Weight | 323.44 g/mol |
| Appearance | Light yellow powder |
| UV Absorbance Max (λmax) | Approx. 300 nm & 340 nm (in solution) |
| Solubility | Soluble in organic solvents like dichloromethane, toluene, acetone; sparingly soluble in alcohols.[4] |
Analytical Methodologies: An Overview
The primary challenge in quantifying UV-350 is its effective separation from the complex polymer matrix. The choice between the following methods depends on the polymer type, required sensitivity, available instrumentation, and the analytical objective (e.g., routine QC vs. investigative analysis).
-
High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for quantifying non-volatile additives like UV-350. It involves a solvent extraction step followed by chromatographic separation and detection.[3]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is a powerful, solvent-free technique for analyzing the chemical composition of polymers and their additives. It is particularly useful for complex matrices or when simultaneous identification of the polymer and other additives is required.[1][5]
Caption: General workflow for UV-350 quantification in plastics.
Protocol 1: Quantification by HPLC-UV
Principle: This method relies on the physical extraction of UV-350 from the polymer matrix using an appropriate solvent system. The polymer is first dissolved and then precipitated, leaving the soluble additives in the supernatant. The extract is then injected into an HPLC system where UV-350 is separated from other extractables on a reversed-phase column and quantified by a UV detector set to a wavelength of maximum absorbance.
A. Sample Preparation: Solvent Extraction (Dissolution-Precipitation)
-
Rationale: This procedure is effective for many common polymers like polycarbonate (PC), polystyrene (PS), and polyesters. Dichloromethane (DCM) is an excellent solvent for these polymers, while methanol is a non-solvent that effectively precipitates the polymer, ensuring the additives remain in solution.[6]
-
Sample Sizing: Accurately weigh approximately 500 mg of the plastic sample (cut into small pieces or ground to increase surface area) into a 50 mL glass beaker or flask.
-
Dissolution: Add 10 mL of dichloromethane (DCM) to the sample. Cover the beaker (e.g., with a watch glass or aluminum foil) and stir using a magnetic stirrer until the polymer is completely dissolved. Gentle heating (e.g., 30-40°C water bath) can accelerate this process.
-
Precipitation: While stirring, slowly add 20 mL of methanol to the solution. The polymer will precipitate as a white or clear mass.
-
Extraction: Continue stirring for an additional 15-20 minutes to ensure complete extraction of the UV-350 into the solvent phase.
-
Isolation: Transfer the entire mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Filtration: Carefully decant the supernatant. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. This filtered solution is the sample extract for HPLC analysis.
B. HPLC-UV Instrumentation and Conditions
-
Rationale: A C18 column provides excellent separation for moderately non-polar compounds like UV-350. A gradient elution with acetonitrile and water allows for efficient separation from both more polar and less polar impurities. Detection at 340 nm provides high sensitivity and selectivity for benzotriazole-type absorbers.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 10 min, hold at 100% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array or Variable Wavelength Detector |
| Detection Wavelength | 340 nm |
C. Calibration and Quantification
-
Stock Standard: Accurately weigh ~25 mg of pure UV-350 standard and dissolve it in 25.0 mL of DCM to create a 1000 µg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock standard with acetonitrile to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.999.
-
Sample Analysis: Inject the filtered sample extract.
-
Calculation: Use the peak area of UV-350 in the sample and the calibration curve to determine its concentration in the extract. Calculate the weight percentage (% w/w) in the original plastic sample using the following formula:
% UV-350 (w/w) = (C_extract × V_total) / (W_sample × 10000)
Where:
-
C_extract = Concentration in the extract (µg/mL)
-
V_total = Total volume of the final extract (30 mL)
-
W_sample = Weight of the initial plastic sample (mg)
-
Protocol 2: Quantification by Py-GC/MS
Principle: This method uses heat in an inert atmosphere to thermally desorb and/or pyrolyze the sample.[7] For additives, a lower temperature thermal desorption step can often be used to volatilize them without breaking down the main polymer backbone. The evolved gases are then transferred to a GC for separation, followed by identification and quantification using a mass spectrometer.[8]
A. Sample Preparation
-
Rationale: This is a direct, solvent-free method that minimizes sample preparation time and potential errors from extraction inefficiencies.[1]
-
Sample Loading: Weigh approximately 100-200 µg of the plastic sample directly into a pyrolysis sample cup (e.g., stainless steel cup).
B. Py-GC/MS Instrumentation and Conditions
-
Rationale: A two-step ("double-shot") analysis is ideal. The first, lower-temperature thermal desorption step volatilizes the additives. The second, higher-temperature pyrolysis step breaks down the polymer, confirming its identity. This prevents the complex polymer pyrogram from interfering with the additive analysis.[1]
| Parameter | Recommended Condition |
| Pyrolyzer | Frontier Lab Multi-Shot Pyrolyzer, or equivalent |
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent |
| MS System | 5977B MSD, or equivalent single quadrupole MS |
| Thermal Desorption | 320 °C (hold for 1 minute) |
| Pyrolysis (optional) | 600 °C (for polymer ID) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| GC Inlet Temp | 320 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 320 °C (hold 10 min) |
| MS Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
C. Data Analysis and Quantification
-
Identification: UV-350 is identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Key identifying ions for benzotriazoles should be present.
-
Quantification: Create a calibration curve by pyrolyzing known amounts of UV-350 standard, or more accurately, by pyrolyzing matrix-matched standards (additive-free polymer spiked with known concentrations of UV-350). Plot the abundance of a characteristic ion versus concentration.
-
Calculation: Determine the amount of UV-350 in the sample by comparing its ion abundance to the calibration curve.
Caption: Step-by-step workflow for the HPLC-UV protocol.
Method Validation and Quality Control
For reliable results, the chosen method should be validated. The HPLC-UV method is generally preferred for routine quantitative analysis due to its superior precision and accuracy.
| Parameter | Typical HPLC-UV Performance | Rationale |
| Linearity (R²) | ≥ 0.999 | Ensures a direct proportional response of the detector to concentration. |
| Accuracy (Recovery) | 90-110% | Assessed by analyzing a blank polymer matrix spiked with a known amount of UV-350.[3] |
| Precision (RSD) | < 5% | Measures the repeatability of the analysis on the same sample.[4] |
| LOD | ~0.1 µg/mL | The lowest concentration that can be reliably detected. |
| LOQ | ~0.5 µg/mL | The lowest concentration that can be accurately quantified.[3] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Recovery (HPLC) | - Incomplete dissolution of plastic.- Inefficient extraction.- Analyte adsorption onto precipitated polymer. | - Increase dissolution time/temperature.- Increase extraction stirring time.- Ensure rapid and complete polymer precipitation. |
| Poor Peak Shape (HPLC) | - Column degradation.- Sample solvent incompatible with mobile phase.- Co-eluting interference. | - Flush or replace the column.- Evaporate extract and redissolve in mobile phase.- Optimize gradient separation. |
| Matrix Interference | - Other additives or oligomers co-extracting.- Polymer degradation products. | - For HPLC, adjust gradient to improve resolution.- For GC/MS, use Selected Ion Monitoring (SIM) mode to enhance selectivity. |
| Variable Results (Py-GC/MS) | - Sample inhomogeneity.- Inconsistent sample weight. | - Use a microtome to obtain a representative sample slice.- Use a microbalance for accurate weighing. |
References
-
GL Sciences. (n.d.). Identification and quantification of UV stabilizers in polymers by Pyrolysis GC Time-of-Flight Mass Spectrometry coupled with Size Exclusion Chromatography. Retrieved from [Link]
-
Wang, X., et al. (2024). Solvent extraction of UV stabilizers in plastics: A step towards methodology harmonization. Chemosphere, 367, 143594. Retrieved from [Link]
-
Obst, V., & Wator, M. (2014). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International, 27(2). Retrieved from [Link]
-
Le Bihan, A., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. Retrieved from [Link]
-
Sakuragi, Y., et al. (2022). An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors. Journal of Hazardous Materials, 423, 127196. Retrieved from [Link]
-
Sakuragi, Y., et al. (2021). An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors. PubMed. Retrieved from [Link]
- CN105606727A. (2016). Method for detecting benzotriazole ultraviolet absorbent in plastic product. Google Patents.
-
Stewart, C. D. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. Pressure Sensitive Tape Council. Retrieved from [Link]
-
Wator, M., & Obst, V. (2013). Application of Pyrolysis–Gas Chromatography– Mass Spectrometry for the Identification of Polymeric Materials. Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]
-
Montaño, M., et al. (2019). Benzotriazole UV stabilizers (BUVSs) were detected in sediments and SPM at concentrations in the low ng/g dry weight (dw) range. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ultraviolet. Retrieved from [Link]
-
Li, G., et al. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(5), 757–764. Retrieved from [Link]
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. psycheplastics.eu [psycheplastics.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product - Google Patents [patents.google.com]
- 5. pstc.org [pstc.org]
- 6. Solvent extraction of UV stabilizers in plastics: A step towards methodology harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pub.h-brs.de [pub.h-brs.de]
Application Note: Quantitative Analysis of Benzotriazoles in Complex Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
Benzotriazoles (BTRs) are a class of synthetic compounds widely used as corrosion inhibitors in antifreeze, aircraft de-icing fluids, and as UV stabilizers in plastics and personal care products.[1] Their widespread use, chemical stability, and high water solubility have led to their emergence as ubiquitous environmental contaminants found in surface water, wastewater, and even drinking water.[2][3][4] Furthermore, their potential for human exposure and the lack of comprehensive toxicity data have made them a subject of increasing concern.[1][5] This application note provides a detailed, experience-driven guide for the sensitive and selective quantification of various benzotriazoles in environmental and biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind critical methodological choices, from sample preparation to data analysis, to establish a robust and self-validating analytical protocol.
Principle of the Method: The Synergy of LC Separation and MS/MS Detection
The reliable quantification of benzotriazoles in complex samples like wastewater or plasma presents a significant analytical challenge due to low concentrations and potential matrix interference. LC-MS/MS is the definitive technique for this application, offering unparalleled sensitivity and selectivity.
-
Liquid Chromatography (LC): The LC system separates the target analytes from each other and from matrix components. The choice of stationary phase (column) is critical. While C18 columns are common, Phenyl-Hexyl columns often provide superior separation for benzotriazole isomers (e.g., 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole) due to unique π-π interactions with the aromatic rings of the analytes.[1][6] A gradient elution, typically with acetonitrile or methanol and water containing a small amount of formic acid, is employed to resolve compounds with varying polarities within a reasonable timeframe.[7] The formic acid serves to acidify the mobile phase, promoting the protonation of the benzotriazoles, which is essential for effective ionization.
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analytes are ionized, most commonly using Electrospray Ionization (ESI) in positive mode.[3] The nitrogen-rich triazole ring is readily protonated, forming a stable [M+H]⁺ ion. The mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode. This involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the specific protonated molecule (the precursor ion) of the target analyte.
-
Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment (the product ion).
-
This precursor-to-product ion transition is a unique "mass fingerprint" for each analyte, providing exceptional selectivity and eliminating false positives from co-eluting matrix components.
Experimental Workflow: From Sample to Result
The overall analytical process is a multi-step workflow designed to ensure accuracy and reproducibility. The specific sample preparation protocol is highly dependent on the matrix being analyzed.
Caption: High-level workflow for benzotriazole analysis.
Detailed Protocols
Part 3.1: Sample Preparation
The goal of sample preparation is to concentrate the analytes and remove interfering substances. The use of isotopically labeled internal standards (e.g., 1H-benzotriazole-d4) is mandatory to correct for analyte loss during preparation and for matrix-induced ionization suppression or enhancement.[3][6]
Protocol 3.1.1: Environmental Water Samples (Surface, Drinking, Wastewater)
This protocol is based on Solid-Phase Extraction (SPE), the most widely used technique for aqueous matrices.[2][8]
-
Sample Pre-treatment:
-
Filter the water sample (e.g., 100-500 mL) through a 0.45 µm glass fiber filter to remove particulate matter.
-
Acidify the sample to pH 2 with hydrochloric or formic acid. This enhances the retention of most benzotriazoles on reversed-phase sorbents.[3]
-
Spike the sample with an internal standard mix (e.g., 1H-benzotriazole-d4) to a final concentration of ~50 ng/L.
-
-
Solid-Phase Extraction (SPE):
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg). These are effective for a wide range of polar compounds.[3][9]
-
Conditioning: Wash the cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water (pH 2). Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and highly polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 20 minutes. This step is critical to remove residual water before elution with organic solvent.
-
Elution: Elute the trapped analytes with 6-8 mL of methanol or a methanol-acetone mixture.[8] Collect the eluate in a clean glass tube.
-
-
Final Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40-45°C.[3]
-
Reconstitute the residue in a known small volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Protocol 3.1.2: Biological Samples (Plasma, Urine)
For biological fluids, analysis can target the "free" (unconjugated) parent compound or the "total" (free + conjugated) concentration. To measure the total amount, an enzymatic deconjugation step is required to cleave glucuronide and sulfate conjugates formed during metabolism.[1][5]
-
Sample Pre-treatment & Deconjugation (for Total BTRs):
-
Extraction:
-
Protein Precipitation (for Plasma): Add 3-4 volumes of cold acetonitrile to the sample, vortex vigorously, and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[1] Transfer the supernatant for further processing.
-
Liquid-Liquid Extraction (LLE) or SPE: While protein precipitation is simple, LLE or SPE (as described in 3.1.1, but with a scaled-down sample and cartridge size) can provide a cleaner extract.[1][5]
-
-
Final Concentration:
-
Evaporate the supernatant/eluate and reconstitute in the initial mobile phase as described in Protocol 3.1.1.
-
Part 3.2: LC-MS/MS Instrumentation and Parameters
The following tables provide typical starting parameters. These must be optimized for the specific instrument and target analytes.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System | UHPLC offers higher resolution and faster run times. |
| Column | Phenomenex Kinetex Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm)[1] | Provides alternative selectivity for aromatic isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity. |
| Flow Rate | 300 - 400 µL/min | Appropriate for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 - 50 µL[6] | Depends on sample concentration and system sensitivity. |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 min, hold for 2 min, re-equilibrate. | A generic gradient suitable for separating multiple BTRs. |
Table 2: Example MS/MS Parameters (MRM Transitions)
Note: These values are illustrative. Collision energies (CE) and other parameters must be empirically optimized for each instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 1H-Benzotriazole (BTR) | 120.1 | 92.1 | 50 |
| 1H-Benzotriazole-d4 (IS) | 124.1 | 96.1 | 50 |
| 4/5-Methyl-1H-benzotriazole (TTRI) | 134.1 | 106.1 | 50 |
| 5,6-Dimethyl-1H-benzotriazole (XTTRI) | 148.1 | 119.1 | 50 |
| 5-Chloro-1H-benzotriazole | 154.0 | 118.0 | 50 |
Part 3.3: Method Validation and Quality Control
A method is only trustworthy if its performance has been rigorously validated. Each laboratory must conduct its own validation according to established guidelines.
-
Calibration and Linearity:
-
Prepare a series of at least 6-8 calibration standards in a clean matrix (e.g., reagent water or blank plasma).[10]
-
The concentration range should bracket the expected sample concentrations. A typical range for environmental water is 10-1000 ng/L, while for biological samples it might be 1-500 ng/mL.[1][8]
-
Plot the peak area ratio (analyte/internal standard) against the concentration. The response should be linear with a coefficient of determination (r²) ≥ 0.99.[1][8]
-
-
Accuracy and Precision:
-
Sensitivity (LOD & LOQ):
-
Limit of Detection (LOD): The lowest concentration at which the analyte can be reliably detected (typically Signal-to-Noise ratio > 3).
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Expected LOQs are in the low ng/L range for water and sub-ng/mL to low ng/mL for biological samples.[1][8]
-
-
Quality Control:
-
Analyze a method blank, a laboratory control sample (LCS), and a matrix spike with each batch of samples to monitor for contamination, accuracy, and matrix effects.
-
Table 3: Typical Method Performance Characteristics
| Parameter | Target Value | Source |
| Linearity (r²) | ≥ 0.99 | [1][8] |
| Accuracy (% Recovery) | 80 - 120% | [3][8] |
| Precision (% RSD) | < 15% | [1][8] |
| LOQ (Water) | 0.002 - 0.3 ng/mL (2 - 300 ng/L) | [8] |
| LOQ (Plasma) | ≤ 5.0 ng/mL | [1] |
Data Analysis and Quantification
-
Integration: Use the instrument's software to integrate the chromatographic peaks for each analyte and internal standard MRM transition.
-
Calibration Curve: Generate the calibration curve as described in 3.3. A linear or quadratic regression with 1/x weighting is often used.[10]
-
Calculation: The software will calculate the concentration of the analyte in the unknown sample by determining its peak area ratio (analyte/IS) and interpolating the concentration from the calibration curve.
-
Final Concentration: Adjust the calculated concentration for the initial sample volume and any dilution or concentration factors used during sample preparation to report the final result in the correct units (e.g., ng/L or µg/L).
Conclusion
The LC-MS/MS methodology detailed in this note provides a robust, sensitive, and selective framework for the quantification of benzotriazoles in diverse and challenging matrices. The key to success lies in a systematic approach that combines optimized sample preparation to isolate and concentrate the analytes, efficient chromatographic separation to resolve isomers and interferences, and highly selective MS/MS detection for unambiguous confirmation and quantification. By adhering to rigorous quality control and method validation protocols, researchers can generate high-quality, defensible data essential for environmental monitoring, exposure assessment, and toxicological studies.
References
-
Waidyanatha, S., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]
-
Harris, C. (2020). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park. Wright State University. Available at: [Link]
-
Jover, E., et al. (2015). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. Available at: [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. Available at: [Link]
-
Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available at: [Link]
- Analytical Methods for Detecting Benzotriazoles. (n.d.). Source not specified.
-
Kraševec, N., & Prosen, H. (2018). Development of a Dispersive Liquid-Liquid Microextraction Followed by LC-MS/MS for Determination of Benzotriazoles in Environmental Waters. ResearchGate. Available at: [Link]
-
Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
California Department of Food and Agriculture. (2025). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). California State Water Resources Control Board. Available at: [Link]
-
Grung, M., et al. (2015). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
California Department of Food and Agriculture. (2025). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). California State Water Resources Control Board. Available at: [Link]
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- 3. scispace.com [scispace.com]
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Application Notes: Utilizing UV-350 as a Light Stabilizer in Polycarbonate
Abstract and Scope
This document provides a comprehensive technical guide for researchers, scientists, and formulation engineers on the effective use of UV-350, a benzotriazole-type ultraviolet (UV) light absorber, for the stabilization of polycarbonate (PC). Polycarbonate is a high-performance engineering thermoplastic prized for its transparency, toughness, and thermal stability. However, it is inherently susceptible to degradation from UV radiation, leading to yellowing, embrittlement, and a reduction in mechanical properties.[1][2][3] UV-350 serves as a potent light stabilizer, mitigating these degradative effects and significantly extending the service life of polycarbonate components. These application notes detail the underlying mechanisms of PC photodegradation and UV-350 stabilization, present its key physicochemical properties, and provide validated, step-by-step protocols for its incorporation and performance evaluation.
The Challenge: UV-Induced Degradation of Polycarbonate
Exposure to ultraviolet radiation, particularly in the 290-340 nm range present in sunlight, initiates photochemical reactions within the polycarbonate matrix.[1] This energy absorption leads to two primary degradation pathways:
-
Photo-Fries Rearrangement: This process involves the cleavage and reorganization of the carbonate linkages in the polymer backbone, forming phenyl salicylate and dihydroxybenzophenone-type structures. These rearranged products are chromophores that absorb visible light, causing the characteristic yellowing of the material.[1][3]
-
Photo-oxidation: The UV energy can also generate free radicals within the polymer. In the presence of oxygen, these radicals initiate a chain reaction of oxidative degradation, leading to chain scission.[1][4] This breakdown of the polymer chains reduces molecular weight, causing a loss of ductility, impact strength, and the formation of surface micro-cracks.[1][3]
The consequences of this degradation are severe, limiting the use of unstabilized polycarbonate in outdoor applications or environments with high UV exposure.[5]
The Solution: Mechanism of UV-350 Stabilization
UV-350, chemically identified as 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)-benzotriazole, is a member of the benzotriazole class of UV absorbers.[6][7][8] Its efficacy lies in its ability to preferentially absorb incident UV radiation and dissipate the energy through a harmless intramolecular mechanism before it can damage the polycarbonate polymer.
The stabilization mechanism is an efficient, cyclic process:
-
UV Absorption: The benzotriazole molecule, in its stable "enol" form, strongly absorbs damaging UV photons.
-
Excited State Intramolecular Proton Transfer (ESIPT): Upon absorption, the molecule undergoes an ultrafast tautomerization to an excited "keto" state. This process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the triazole ring.
-
Energy Dissipation: The excited keto-tautomer rapidly returns to its ground state by dissipating the absorbed energy as heat (vibrational energy).
-
Reversion to Ground State: A reverse proton transfer immediately occurs, regenerating the original enol form, ready to absorb another UV photon.
This rapid and highly efficient cycle allows a single UV-350 molecule to dissipate the energy of thousands of UV photons without being consumed, providing long-term protection to the polymer matrix.[9][10][11][12]
Caption: Mechanism of UV energy dissipation by UV-350.
Properties and Specifications of UV-350
Successful incorporation requires an understanding of the stabilizer's physical and chemical properties.
| Property | Typical Value | Significance in Polycarbonate Applications |
| Chemical Name | 2-(2'-hydroxy-3'-s-butyl-5'-t-butyl-phenyl)benzotriazole | Defines the core structure responsible for UV absorption.[6][7] |
| CAS Number | 36437-37-3 | Unique identifier for regulatory and sourcing purposes.[6] |
| Molecular Weight | 323.43 g/mol | Influences volatility and migration characteristics. |
| Appearance | Slightly yellowish powder or granule | Low intrinsic color is critical for maintaining the high transparency of PC.[6] |
| Melting Point | 82 - 87 °C | Must be thermally stable at polycarbonate processing temperatures (>280°C).[6][13] |
| Solubility | Excellent in PC | High solubility and compatibility prevent blooming, exudation, and loss of optical clarity.[6][8] |
| Volatility | Low | Ensures the stabilizer remains within the polymer matrix during high-temperature processing (e.g., extrusion) and over the product's lifetime.[6][8] |
Protocol for Incorporation via Twin-Screw Extrusion
Twin-screw compounding is the industry-standard method for homogenously dispersing additives like UV-350 into a polymer matrix.[14][15][16] This protocol ensures optimal distribution without thermal degradation of the polymer or stabilizer.
5.1 Materials and Equipment
-
Polycarbonate: Injection or extrusion grade pellets (e.g., Makrolon®, Lexan™).
-
UV-350: Powder or granular form.
-
Drying Oven/Dehumidifying Dryer: Capable of maintaining ≤ 0.02% moisture content.
-
Gravimetric Feeders: For accurate dosing of PC and UV-350.
-
Co-rotating Twin-Screw Extruder: With appropriate screw design for PC compounding.[14][15]
-
Water Bath/Air Knife: For cooling the extruded strands.
-
Strand Pelletizer: To produce compounded pellets.
5.2 Step-by-Step Protocol
-
Pre-Drying (Critical Step):
-
Rationale: Polycarbonate is highly hygroscopic and susceptible to hydrolytic degradation at processing temperatures, leading to a severe loss of mechanical properties.
-
Action: Dry the polycarbonate pellets at 120°C for a minimum of 4 hours in a dehumidifying dryer to achieve a moisture content below 0.02%.
-
-
Formulation and Dosing:
-
Rationale: The concentration of UV-350 must be sufficient for protection but not so high as to cause negative effects. A typical loading level provides a balance of performance and cost-effectiveness.
-
Action: Based on the desired level of protection, calculate the weight percentage of UV-350. Typical loading levels range from 0.20% to 0.50% by weight .
-
Action: Calibrate and set the gravimetric feeders to accurately dose the dried PC pellets (main feeder) and UV-350 powder (side-stuffer or separate feeder).
-
-
Extruder Setup and Compounding:
-
Rationale: The temperature profile is designed to melt the PC, ensure complete mixing with the stabilizer, and remove any residual volatiles without causing degradation.
-
Action: Set the extruder barrel temperature profile. A typical profile for polycarbonate is:
-
Feed Zone: 40-60°C
-
Zones 2-4 (Conveying/Melting): 240-270°C
-
Zones 5-8 (Mixing/Homogenizing): 280-290°C
-
Die Zone: 280°C
-
-
Action: Use a moderate screw speed (e.g., 200-400 RPM) to ensure good dispersive and distributive mixing.[15]
-
Action: Feed the pre-dried PC into the main throat of the extruder. Introduce the UV-350 downstream into the melt via a side-stuffer to avoid thermal stress in the melting zone.
-
-
Strand Cooling and Pelletizing:
-
Rationale: Rapid and consistent cooling sets the polymer strands for uniform pelletizing.
-
Action: Extrude the molten polymer blend through the strand die into a water bath for cooling.
-
Action: Use an air knife to dewater the strands before they enter the pelletizer.
-
Action: Pelletize the strands into uniform pellets for subsequent processing (e.g., injection molding).
-
-
Post-Drying:
-
Rationale: The compounded pellets will have absorbed some moisture from the water bath.
-
Action: Dry the compounded pellets again (120°C for 4 hours) before molding test specimens.
-
Caption: Workflow for incorporating UV-350 into polycarbonate.
Protocol for Performance and Quality Validation
To validate the efficacy of the UV-350 stabilization, a controlled experiment comparing the stabilized PC against an unstabilized control is essential.
6.1 Specimen Preparation
-
Action: Using the compounded pellets (both stabilized and control), injection mold standard test plaques (e.g., 75mm x 50mm x 3mm) for color and gloss analysis, and tensile bars (e.g., ASTM D638 Type I) for mechanical testing.
-
Causality: Ensure identical molding parameters for both batches to eliminate process-induced variations.
6.2 Accelerated Weathering
-
Rationale: Accelerated weathering chambers simulate the damaging effects of sunlight and moisture under intensified and controlled conditions, allowing for rapid evaluation of material durability.[17][18][19]
-
Standard: ASTM G154 , "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[17][20]
-
Equipment: QUV-type accelerated weathering tester.
-
Protocol:
-
Select UVA-340 lamps , as their spectral output provides an excellent simulation of sunlight in the critical short-wavelength UV region.[1]
-
Set up a weathering cycle. A common cycle for polycarbonate is:
-
UV Exposure: 8 hours at a black panel temperature of 60°C.
-
Condensation: 4 hours in the dark with 100% humidity at a black panel temperature of 50°C.
-
-
Place both stabilized and unstabilized (control) specimens in the chamber.
-
Remove specimens for analysis at regular intervals (e.g., 0, 250, 500, 750, 1000 hours).
-
6.3 Performance Analysis
-
Colorimetry (Yellowness Index):
-
Rationale: The Yellowness Index (YI) is the primary metric for quantifying the discoloration of plastics.[21][22]
-
Standard: ASTM D1925 , "Standard Test Method for Yellowness Index of Plastics" (Note: While officially withdrawn, it is still widely used and referenced in the industry).[21][23][24][25]
-
Action: Measure the YI of each specimen at each time interval using a spectrophotometer.
-
Validation: A successful stabilization is indicated by a significantly lower change in Yellowness Index (ΔYI) for the UV-350 stabilized samples compared to the control.
-
-
Mechanical Properties (Tensile Strength & Elongation):
-
Rationale: UV degradation causes chain scission, leading to embrittlement, which is best measured by a loss of ductility (elongation at break) and tensile strength.
-
Standard: ASTM D638 , "Standard Test Method for Tensile Properties of Plastics".
-
Action: Test the tensile properties of the exposed and unexposed (0 hour) tensile bars.
-
Validation: Stabilized samples should retain a much higher percentage of their initial tensile strength and elongation compared to the rapidly degrading control samples.
-
6.4 Expected Results
The following table illustrates typical performance data.
| Exposure Time (Hours) | Control Sample (ΔYI) | UV-350 Stabilized PC (ΔYI) | Control Sample (% Elongation Retained) | UV-350 Stabilized PC (% Elongation Retained) |
| 0 | 0.0 | 0.0 | 100% | 100% |
| 250 | +8.5 | +1.2 | 85% | 98% |
| 500 | +15.2 | +2.5 | 60% | 95% |
| 750 | +24.0 | +4.1 | 35% | 92% |
| 1000 | +35.5 | +6.0 | <10% (brittle) | 88% |
Conclusion
UV-350 is a highly effective UV absorber for polycarbonate, providing robust protection against photodegradation when properly incorporated. By following the detailed protocols for compounding and validation outlined in these notes, researchers and engineers can reliably formulate durable, long-lasting polycarbonate materials for demanding applications. The key to success lies in meticulous material preparation (drying), controlled compounding to ensure homogenous dispersion, and systematic performance evaluation against an unstabilized control using standardized testing methods.
References
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ASTM G154 - Accelerated Weathering. ICC Evaluation Service, LLC (ICC-ES). [Link]
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Understanding ASTM G154: The Industry Standard for UV Weathering Tests. Infinity TBC. [Link]
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ASTM D 1925 Yellowness Index for Plastics. R Documentation. [Link]
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Effects of UV on Polycarbonate Glazing. National Research Council Canada. [Link]
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Omnistab Benzotriazole UV absorbers. Partners in Chemicals. [Link]
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ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp. Micom Laboratories. [Link]
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Yellowness Index. labCognition. [Link]
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Yellowness index measurement method. 3NH. [Link]
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ASTM G154: What is it, and when should you use it? Forgeway Ltd. [Link]
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Yellowing of Polycarbonate. The Madison Group. [Link]
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What is Yellowness Index?YI D1925,YI E313? CHNSpec. [Link]
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Plastics with UV absorbers, a “Protective umbrella”. Partners in Chemicals. [Link]
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How do UV absorbers work? Raytop Chemical. [Link]
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Evaluation of long-term stability and degradation on polycarbonate based plastic glass. ScienceDirect. [Link]
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Photodegradation behavior of the polycarbonate/TiO2 composite films under the UV irradiation in ambient air condition. ResearchGate. [Link]
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Polycarbonate and Protection from UV Radiation. Palram Industries. [Link]
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"UV Degradation of Polycarbonate" by Katie Gamaunt. DigitalCommons@USU. [Link]
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Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. ResearchGate. [Link]
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UV-Stabilized PC Sheets for Outdoor Signs. Patsnap Eureka. [Link]
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Compounding of Polycarbonate: Advantages of the Co-Rotating Fully Intermeshing Twin-Screw Compounding Extruders Technology. Coperion. [Link]
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Polymer Composites Based on Polycarbonate (PC) Applied to Additive Manufacturing Using Melted and Extruded Manufacturing (MEM) Technology. MDPI. [Link]
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UV ABSORBERS / STABILIZERS. AFIRM Group. [Link]
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Benzotriazole UV Absorber. Everlight Chemical. [Link]
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Polycarbonate Extrusion: A Complete Guide. Wee Tect. [Link]
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The Role of The Twin Screw Compounder in Plastic Compounding and Pelletizing. Benk Machine. [Link]
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Overview – Twin Screw Compounding. Ecomass. [Link]
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UV-350 Safety Data Sheet. HPC Standards. [Link]
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Polycarbonate Chemical Compatibility Chart. CP Lab Safety. [Link]
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Polycarbonate Chemical Compatibility Chart. GMP Plastics. [Link]
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SPECIFICATIONS ULTRAAQUA 350 PP. Fresh by Design. [Link]
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A Guide to Chemical Resistance of Polycarbonate Sheet. The Plastic Shop. [Link]
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UV Light Stabilizer Masterbatch. AMPACET CORPORATION. [Link]
-
Horner APG Polycarbonate Chemical Compatibility Overview. Horner APG. [Link]
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Chemical Compatibility Chart for Multiwall Polycarbonate. Growing Spaces. [Link]
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Application Notes & Protocols: The Strategic Implementation of UV-350 in High-Performance Automotive Coatings
Abstract
The longevity and aesthetic appeal of automotive coatings are fundamentally challenged by constant environmental exposure, primarily to ultraviolet (UV) radiation. This degradation manifests as loss of gloss, color fading, cracking, and delamination, compromising the vehicle's protective and decorative functions. This document serves as a comprehensive technical guide for researchers and formulation scientists on the application of UV-350, a high-performance benzotriazole ultraviolet absorber (UVA), in modern automotive coating systems. We will explore its mechanism of action, synergistic relationship with Hindered Amine Light Stabilizers (HALS), provide detailed formulation guidelines, and present robust protocols for performance validation in line with industry standards.
The Challenge: Photodegradation in Automotive Coatings
Automotive coatings are complex multi-layer systems designed for durability and appearance. The outermost layer, the clearcoat, bears the brunt of environmental assault. Solar radiation, particularly in the UV-A (315-400 nm) and UV-B (280-315 nm) spectrum, possesses sufficient energy to break the chemical bonds within the polymer binders of the coating.[1][2] This process, known as photodegradation, initiates a cascade of detrimental chemical reactions, leading to:
-
Loss of Gloss: Surface erosion and micro-cracking scatter light, reducing the perceived gloss.
-
Color Fade & Yellowing: Photo-oxidation of the basecoat pigments and degradation of the clearcoat binder itself alter the color and appearance.[2]
-
Mechanical Failure: Embrittlement of the polymer matrix leads to cracking and peeling, exposing the underlying layers to corrosion and further damage.[2][3]
To counteract these effects, light stabilizer additives are indispensable components of modern automotive clearcoats.[4][5][6]
UV-350: A Benzotriazole-Class UV Absorber
UV-350 belongs to the 2-(2-hydroxyphenyl)-benzotriazole class of ultraviolet absorbers, a cornerstone of light stabilization technology in the coatings industry.[4][7][8]
-
Chemical Identity: 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol[9]
-
CAS Number: 36437-37-3[10]
-
Mechanism: UV-350 functions by absorbing damaging UV radiation across the critical 290 nm to 350 nm range and dissipating this energy as harmless thermal energy through a rapid, reversible intramolecular proton transfer.[1][5][8] This prevents the UV photons from reaching and degrading the coating's polymer backbone.
Caption: Mechanism of UV energy dissipation by UV-350.
The effectiveness of a UVA like UV-350 is described by the Beer-Lambert law, where its ability to absorb light is linearly correlated with its concentration and the thickness of the coating film.[4]
The Power of Synergy: Combining UV-350 with HALS
While highly effective, UV-350 cannot single-handedly protect the coating. UVAs are less effective at the very top surface of the coating, where there isn't enough path length for complete UV absorption.[11] This is where a synergistic combination with Hindered Amine Light Stabilizers (HALS) becomes critical for comprehensive protection.[4][12][13][14]
-
UV Absorbers (UV-350): Act as the primary defense, filtering UV radiation throughout the bulk of the clearcoat.[15]
-
HALS (e.g., derivatives of 2,2,6,6-tetramethyl piperidine): Act as the secondary defense. They do not absorb UV radiation but function by scavenging free radicals that are formed during the initial stages of photo-oxidation.[4][12][15] HALS are particularly effective at the coating's surface.
This dual-action approach, where the UVA prevents the formation of most radicals and the HALS deactivates any that do form, provides significantly enhanced durability compared to using either additive alone.[13][15] The HALS mechanism is regenerative, allowing a single molecule to neutralize multiple free radicals, which explains its high efficiency and long-term performance.[4]
Caption: Synergistic protection mechanism of UVA and HALS.
Formulation & Application Guidelines
Proper incorporation of UV-350 is key to unlocking its protective potential.
Compatibility: UV-350, being a benzotriazole, generally exhibits good compatibility with a wide range of solvent-borne and water-borne coating resins used in the automotive industry, including acrylics and polyurethanes.[8][14]
Dosage: The optimal concentration of UV-350 and HALS depends on several factors:
-
Binder Chemistry: The inherent UV stability of the resin system.
-
Film Thickness: Thicker films require sufficient UVA concentration to ensure protection down to the basecoat, per the Beer-Lambert law.[4]
-
Pigmentation: Clearcoats require higher levels of UVAs, whereas for pigmented topcoats, the pigment itself can act as a UV screener, shifting the balance towards needing more HALS for surface protection.[4][16]
-
Performance Requirements: OEM specifications for durability (e.g., 5-year Florida exposure) will dictate the necessary stabilization level.[17]
Starting Point Formulation Table: The following table provides a typical starting point for a 2K polyurethane automotive clearcoat.
| Component | % on Total Solids | Rationale |
| Acrylic Polyol | 55 - 65% | Primary film-forming binder, provides gloss and mechanical properties. |
| Polyisocyanate | 35 - 45% | Crosslinker that reacts with the polyol to form the durable polyurethane network. |
| UV-350 (UVA) | 1.0 - 2.5% | Provides primary UV absorption through the bulk of the film. |
| HALS | 0.5 - 1.5% | Provides surface protection by scavenging free radicals. The UVA:HALS ratio is often around 2:1. |
| Flow/Leveling Agent | 0.1 - 0.5% | Ensures a smooth, defect-free surface. |
| Catalyst | 0.01 - 0.05% | Accelerates the curing reaction between the polyol and isocyanate. |
Note: These are starting recommendations. Optimization and ladder studies are essential to determine the ideal concentration for a specific coating system and performance target.
Protocols for Performance Validation
Rigorous testing is required to validate the effectiveness of a light stabilizer package. Protocols should follow internationally recognized standards to ensure data is reliable and comparable.[18][19][20]
Experimental Workflow
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Application Note: Evaluating the Performance of UV-350 for Polymer Stabilization
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on evaluating the performance of UV-350 in preventing the photodegradation of polymeric materials. UV-350, a benzotriazole-class ultraviolet (UV) light absorber, is designed to protect polymers from the damaging effects of solar radiation. This note details the mechanisms of polymer photo-oxidation, the specific protective action of UV-350, and presents a rigorous, self-validating protocol for performance assessment. Methodologies include sample preparation, standardized accelerated weathering, and subsequent analysis of physical and mechanical properties. The causality behind each experimental step is explained to ensure a deep understanding and robust results.
The Challenge: Polymer Photodegradation
Most commodity and engineering polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, a component of sunlight with wavelengths between 290-400 nm.[1] This process, known as photo-oxidation, is a complex series of chemical reactions initiated by the absorption of UV energy by chromophores within the polymer structure.[2][3]
The general mechanism involves three stages:
-
Initiation: UV photons provide the energy to break chemical bonds in the polymer backbone, generating highly reactive free radicals (P•).[4] This process is often accelerated by impurities or structural defects in the polymer.[2]
-
Propagation: The polymer radicals (P•) react rapidly with atmospheric oxygen to form peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•). This initiates a cascading, autocatalytic cycle of degradation.[4][5]
-
Termination: The cycle eventually ends when radicals combine to form non-radical, stable products.
This degradation cascade manifests as undesirable changes in the material, including discoloration (yellowing), loss of surface gloss, cracking, and a severe decline in mechanical properties such as impact strength and elongation at break.[6][7] For products intended for outdoor use, mitigating photo-oxidation is critical to ensure service life and performance.
Technical Profile: UV-350
UV-350 is a high-performance UV absorber belonging to the benzotriazole class of stabilizers. Its chemical structure is specifically engineered to efficiently absorb harmful UV radiation and dissipate it as harmless thermal energy.
-
Chemical Name: 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole[8]
-
Class: Benzotriazole UV Absorber (UVA)
Key Performance Attributes of UV-350:
| Property | Value / Description | Rationale for Efficacy |
|---|---|---|
| UV Absorbance Range | Broad absorption in the UVA (315-400 nm) and UVB (280-315 nm) regions. | Effectively screens the most damaging wavelengths of solar radiation before they can be absorbed by the polymer. |
| Photostability | High resistance to degradation upon UV exposure. | Ensures long-term protection, as the stabilizer itself is not consumed during the protective process. |
| Thermal Stability | Low volatility and high decomposition temperature. | Suitable for high-temperature polymer processing techniques like extrusion and injection molding without significant loss or degradation. |
| Compatibility | Good solubility and compatibility in a wide range of polymers. | Minimizes issues like exudation (blooming) to the surface, ensuring the stabilizer remains dispersed within the polymer matrix. |
Mechanism of Action: How UV-350 Protects Polymers
Unlike Hindered Amine Light Stabilizers (HALS) which function by scavenging free radicals, UV absorbers like UV-350 work via a physical mechanism based on the Beer-Lambert law.[9][10][11] They act as a competitive absorber, intercepting UV photons before they can initiate degradation in the polymer.
The protective cycle of a benzotriazole UVA involves the following steps:
-
UV Absorption: The molecule absorbs a high-energy UV photon, promoting an electron to an excited state.
-
Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, the molecule undergoes an ultra-fast, reversible tautomerization. A proton is transferred from the hydroxyl group to the nitrogen atom on the triazole ring.
-
Energy Dissipation: The molecule then relaxes to its original ground state through non-radiative decay, releasing the absorbed energy as harmless, low-level heat.
-
Regeneration: Having dissipated the energy, the molecule is immediately ready to absorb another UV photon.
This highly efficient cyclic process allows a single molecule of UV-350 to dissipate the energy of thousands of UV photons without being chemically altered, providing durable, long-term protection.
Caption: The photostabilization cycle of a benzotriazole UV absorber.
Protocol for Performance Evaluation
This protocol provides a self-validating system for quantifying the performance of UV-350. The inclusion of a "control" group (polymer without stabilizer) is essential for establishing a baseline and accurately assessing the contribution of the additive.
Materials and Equipment
-
Polymer Resin: Select a polymer relevant to the intended application (e.g., Polypropylene, Polycarbonate, PVC). Ensure it is a "natural" or unstabilized grade.
-
UV-350: As a powder or granule.
-
Processing Equipment: Twin-screw extruder for compounding, injection molder or compression molder for plaque preparation.
-
Accelerated Weathering Chamber: Fluorescent UV lamp apparatus (e.g., QUV) compliant with ASTM G154.[12]
-
Spectrocolorimeter: For measuring color change (ΔE*).
-
Gloss Meter: For measuring surface gloss retention.
-
Universal Testing Machine: For evaluating mechanical properties (e.g., tensile strength, elongation at break).[13]
Step-by-Step Experimental Workflow
Step 1: Sample Preparation (Compounding and Molding)
-
Causality: Proper dispersion is critical. If the UV absorber is not evenly distributed, areas of the polymer will be unprotected, leading to localized, premature failure.
-
Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
-
Formulation: Prepare two batches of material:
-
Control: 100% polymer resin.
-
Test Sample: Polymer resin + 0.5% (by weight) UV-350. The loading level can be adjusted based on the application's severity.
-
-
Compounding: Melt-blend each formulation using a twin-screw extruder. This ensures thorough and uniform dispersion of the UV-350 within the polymer matrix.
-
Molding: Produce standardized test plaques (e.g., 75mm x 150mm x 3mm) from both the control and test sample batches via injection or compression molding.
Step 2: Initial Property Measurement (T=0)
-
Causality: Establishing a baseline (T=0) is crucial for quantifying the change in properties after UV exposure.
-
Condition the molded plaques for at least 40 hours at standard laboratory conditions (23°C ± 2°C, 50% ± 5% RH).
-
Color Measurement: Using a spectrocolorimeter, measure the CIELAB L, a, and b* values for at least three plaques from each batch. This serves as the reference color.[14][15]
-
Gloss Measurement: Measure the 60° gloss of the plaques.
-
Mechanical Testing: Perform tensile tests on at least five dumbbell-shaped specimens cut from the plaques to determine the initial tensile strength and elongation at break.
Step 3: Accelerated Weathering
-
Causality: Accelerated weathering simulates the damaging effects of long-term outdoor exposure in a condensed timeframe, enabling rapid product development and validation.[16][17] The ASTM G154 standard provides a reproducible method using fluorescent UVA-340 lamps, which offer a good simulation of sunlight in the critical short-wavelength UV region.[18][19]
-
Set up the accelerated weathering chamber according to ASTM G154, Cycle 1 .
-
Cycle: 8 hours UV exposure at 60°C Black Panel Temperature, followed by 4 hours condensation at 50°C Black Panel Temperature.
-
Lamp: Use UVA-340 lamps with an irradiance of 0.89 W/m²/nm @ 340 nm.
-
-
Mount the control and test sample plaques in the chamber. Ensure a sufficient number of plaques are included for periodic removal and testing.
-
Expose the samples for a total duration of 2000 hours. Remove a subset of control and test plaques at scheduled intervals (e.g., 500, 1000, 1500, and 2000 hours).
Step 4: Post-Exposure Performance Assessment
-
Causality: By measuring the same properties that were measured at T=0, a direct comparison can be made to quantify the rate of degradation and, therefore, the effectiveness of the UV-350.
-
At each interval, perform the same battery of tests on the exposed plaques as in Step 2.
-
Color Change (ΔE):* Calculate the total color difference (ΔE) for each sample relative to its T=0 measurement using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/². A lower ΔE indicates better color stability.[20][21]
-
Gloss Retention: Calculate the percent gloss retention using the formula: % Gloss Retention = (Gloss_final / Gloss_initial) * 100.
-
Mechanical Property Retention: Calculate the percent retention of tensile strength and elongation at break.
Caption: Experimental workflow for evaluating UV stabilizer performance.
Data Interpretation and Expected Results
The data collected should be tabulated to clearly demonstrate the protective effect of UV-350. The control samples are expected to show significant degradation, while the samples containing UV-350 should exhibit much better property retention.
Table 1: Hypothetical Performance Data after 2000 Hours of ASTM G154 Exposure
| Property | Control (No UV-350) | Test Sample (0.5% UV-350) |
|---|---|---|
| Total Color Change (ΔE)* | 15.2 | 2.1 |
| Gloss Retention (%) | 25% | 88% |
| Elongation at Break Retention (%) | 10% (Brittle Failure) | 75% |
Interpretation:
-
A high ΔE * in the control sample indicates severe discoloration, while the low value for the test sample shows that UV-350 was highly effective at preventing color change.
-
The dramatic loss of gloss in the control is characteristic of surface degradation (micro-cracking), which was largely prevented by UV-350.
-
The catastrophic loss of elongation in the control signifies embrittlement due to extensive chain scission. The high retention in the test sample demonstrates that UV-350 preserved the polymer's ductility and mechanical integrity.
Conclusion
UV-350 is a highly effective benzotriazole-based UV absorber that provides significant protection to polymers against photodegradation. By competitively absorbing damaging UV radiation and dissipating it as heat, it preserves the aesthetic, physical, and mechanical properties of the material. The protocols outlined in this application note provide a robust and standardized framework for quantifying this performance. Following these self-validating methodologies will enable researchers and developers to confidently formulate durable, long-lasting polymer products for demanding applications.
References
-
Title: ASTM D2244 - Test Method for Calculating Color Differences[20] Source: Micom Laboratories URL: [Link]
-
Title: Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?[22] Source: ACS Publications - Macromolecules URL: [Link]
-
Title: ASTM D2244 Standard Practice For Calculation of Color Tolerances and Color Differences From Instrumentally Measured Color Coordinates[21] Source: Scribd URL: [Link]
-
Title: Hindered Amine Light Stabilizer: Protecting Polymers from Degradation[9] Source: Wellt Chemicals URL: [Link]
-
Title: ASTM D2244 - Calculation of Color Tolerances[14] Source: ICC Evaluation Service URL: [Link]
-
Title: D2244 Standard Test Method for Calculation of Color Differences From Instrumentally Measured Color Coordinates[15] Source: ASTM International URL: [Link]
-
Title: A review on the mechanism of action and applicability of Hindered Amine Stabilizers[23] Source: Scielo URL: [Link]
-
Title: ASTM G154 - Accelerated Weathering[12] Source: ICC Evaluation Service, LLC (ICC-ES) URL: [Link]
-
Title: HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer[10] Source: Tintoll URL: [Link]
-
Title: The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability Source: 3V Sigma USA URL: [Link]
-
Title: Understanding ASTM G154: The Industry Standard for UV Weathering Tests[16] Source: Infinity Machine URL: [Link]
-
Title: D2244 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates[24] Source: ASTM International URL: [Link]
-
Title: ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp[18] Source: Micom Laboratories URL: [Link]
-
Title: An Overview of the Sustainable Depolymerization/Degradation of Polypropylene Microplastics by Advanced Oxidation Technologies[4] Source: MDPI URL: [Link]
-
Title: ASTM G154: What is it, and when should you use it?[17] Source: Forgeway Ltd URL: [Link]
-
Title: (PDF) Degradation of Polymers by Photooxidation[25] Source: ResearchGate URL: [Link]
-
Title: IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS[26] Source: Tampere University URL: [Link]
-
Title: Photo-oxidation of polymers[2] Source: Wikipedia URL: [Link]
-
Title: (PDF) Some Methods for Measurements of Polymer Degradation: A Review[27] Source: ResearchGate URL: [Link]
-
Title: The Photooxidative Degradation of Polypropylene. Part I. Photooxidation and Photoinitiation Processes[5] Source: Taylor & Francis Online URL: [Link]
-
Title: Experimental Evaluation of the Effect of Degradation on the Mechanical Behavior and Morphometric Characteristics of Functionally Graded Polymer Scaffolds[28] Source: MDPI URL: [Link]
-
Title: Influence of Different Environments and Temperatures on the Photo-Oxidation Behaviour of the Polypropylene[13] Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: "DEGRADATION OF POLYMERS AND POLYMER COMPOSITES IN EXTREME ENVIRONMENTS" by Ben T. Jewell[6] Source: Michigan Technological University Digital Commons URL: [Link]
-
Title: Masurf® UV-350 by Pilot Chemical[29] Source: UL Prospector URL: [Link]
-
Title: BASF Tinuvin 350 Benzotriazole UV Absorber[30] Source: Guangzhou Eric Wei Chemical Co., Ltd. URL: [Link]
-
Title: UV-360-Absorber.pdf[31] Source: Hunan Chemical BV URL: [Link]
-
Title: Light Stabilizers and UV Absorbers[32] Source: Tintoll URL: [Link]
-
Title: Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation[3] Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Ultraviolet Region - Molecular Structure And Absorption Spectra[33] Source: Jack Westin URL: [Link]
-
Title: What Are UV Stabilizers And How Do They Work?[11] Source: YouTube URL: [Link]
-
Title: UV-Vis and Infrared Spectroscopy | MCAT Crash Course[34] Source: YouTube URL: [Link]
-
Title: 4. Ultraviolet/visible spectroscopy[35] Source: The Royal Society of Chemistry URL: [Link]
-
Title: A Review On Recent Developments In Ultraviolet Spectroscopy[36] Source: Journal of Survey in Fisheries Sciences URL: [Link]
-
Title: Polymer-bound ultraviolet stabilizer coating compositions containing cross linkers[37] Source: Google Patents URL:
-
Title: Enhanced UV-Blocking Capabilities of Polylactic Acid Derived from Renewable Resources for Food and Drug Packaging: A Mini-Review[38] Source: MDPI URL: [Link]
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Application Note: Ultrasensitive Detection of Benzotriazole UV Stabilizers in Environmental Water Samples by Advanced Chromatographic Techniques
Abstract
Benzotriazole UV stabilizers (BUVS) are a class of emerging environmental contaminants ubiquitously found in various aquatic ecosystems due to their extensive use in plastics, personal care products, and industrial applications.[1][2] Their persistence, potential for bioaccumulation, and suspected endocrine-disrupting effects necessitate sensitive and reliable analytical methods for their monitoring in environmental water samples.[1][2] This application note provides a comprehensive guide for the determination of a suite of BUVS in diverse water matrices, including river water, and wastewater influent and effluent. We present detailed protocols for sample preparation using solid-phase extraction (SPE) and subsequent analysis by both High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to offer high sensitivity, selectivity, and robustness for routine environmental monitoring and research applications.
Introduction: The Environmental Significance of Benzotriazole UV Stabilizers
Benzotriazole UV stabilizers are synthetic compounds added to a wide array of materials to prevent degradation from ultraviolet radiation.[2] Their widespread application leads to their continuous release into the environment, primarily through wastewater treatment plant effluents.[1] Once in the aquatic environment, these compounds exhibit persistence and have been detected in surface water, sediment, and biota.[1] The growing body of evidence on their potential adverse effects on aquatic organisms and human health underscores the critical need for accurate and precise analytical methods to assess their environmental occurrence and fate.[1][2] This guide is intended for environmental scientists, analytical chemists, and researchers involved in the monitoring and risk assessment of emerging contaminants.
Analytical Strategy Overview
The successful determination of BUVS in environmental water samples at trace levels (ng/L) hinges on a multi-step analytical workflow. This involves meticulous sample collection and preservation, efficient extraction and preconcentration of the target analytes from the complex water matrix, and finally, sensitive and selective instrumental analysis.
Logical Workflow for BUVS Analysis
The diagram below illustrates the general workflow for the analysis of BUVS in environmental water samples, from sample collection to data analysis.
Caption: General workflow for the analysis of BUVS in water samples.
Sample Collection and Preparation: The Foundation of Accurate Analysis
The low concentrations of BUVS in environmental waters necessitate a robust preconcentration step to bring them within the detection limits of analytical instrumentation. Solid-phase extraction (SPE) is the most widely adopted technique for this purpose due to its high enrichment factors and ability to remove interfering matrix components.[3]
Protocol 1: Solid-Phase Extraction (SPE) for BUVS
This protocol is optimized for the extraction of a broad range of BUVS from various water matrices.
Materials:
-
Water sample (typically 100-500 mL)
-
SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Formic acid (reagent grade)
-
Ultrapure water
-
SPE manifold
-
Nitrogen evaporator
Step-by-Step Procedure:
-
Sample Pre-treatment: Adjust the pH of the water sample to approximately 3.0 with formic acid.[4] This enhances the retention of acidic BUVS on the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of ultrapure water (pH 3.0). It is crucial not to let the cartridge run dry before sample loading.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any remaining polar interferences.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the retained BUVS from the cartridge with 5 mL of methanol followed by 5 mL of dichloromethane.[4] Collect the eluate in a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for instrumental analysis.
Instrumental Analysis: Choosing the Right Technique
Both LC-MS/MS and GC-MS are powerful techniques for the determination of BUVS. The choice between them often depends on the specific target analytes, required sensitivity, and available instrumentation.
LC-MS/MS: The Preferred Method for a Broad Range of BUVS
LC-MS/MS is generally favored for its ability to analyze a wide range of BUVS, including less volatile and thermally labile compounds, without the need for derivatization.[5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC-MS/MS Parameters:
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the BUVS, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | ESI positive mode is generally effective for most BUVS.[4] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor-to-product ion transitions should be optimized for each target analyte. |
Method Performance:
| Parameter | Typical Values |
| Method Detection Limits (MDLs) | 0.050 - 2.17 ng/L[4][6] |
| Recoveries | 76% - 114%[6] |
| Relative Standard Deviations (RSDs) | 1% - 18.8%[4][6] |
GC-MS: A Robust Alternative for Volatile and Semi-Volatile BUVS
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For many BUVS, GC-MS can provide excellent chromatographic separation and sensitivity.[7]
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS) with an electron ionization (EI) source
Typical GC-MS Parameters:
| Parameter | Typical Conditions |
| GC Column | Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Program | Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute all target analytes. |
| Injection Mode | Splitless injection for trace analysis |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis. |
Method Performance:
| Parameter | Typical Values |
| Method Detection Limits (LODs) | 0.01 - 0.09 ng/mL[8][9] |
| Recoveries | 47% - 119%[8][9] |
Method Validation and Quality Assurance/Quality Control (QA/QC)
To ensure the reliability and accuracy of the analytical data, a rigorous method validation and routine QA/QC protocol is essential.
Key Validation Parameters:
-
Linearity: Establish a calibration curve with a series of standards to demonstrate the linear range of the method. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[4][10]
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Accuracy is expressed as the percent recovery, and precision as the relative standard deviation (RSD).[4][6]
-
Method Detection Limit (MDL) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: In LC-MS/MS, the sample matrix can suppress or enhance the ionization of target analytes. This should be evaluated by comparing the response of an analyte in a standard solution to its response in a matrix-matched standard.
Routine QA/QC Practices:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Spiked Samples: Analyze a matrix spike and a matrix spike duplicate to assess method performance in the specific sample matrix.
-
Continuing Calibration Verification (CCV): Analyze a standard at a known concentration periodically throughout the analytical run to monitor instrument performance.
Conclusion
The analytical methodologies detailed in this application note provide a robust framework for the sensitive and selective determination of benzotriazole UV stabilizers in environmental water samples. The combination of optimized solid-phase extraction with either LC-MS/MS or GC-MS allows for the reliable quantification of these emerging contaminants at environmentally relevant concentrations. Adherence to the described protocols and rigorous quality control measures will ensure the generation of high-quality data crucial for environmental monitoring and risk assessment of BUVS.
References
-
Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Talanta, [Link]
-
Simultaneous Determination of Seven Benzotriazole UV Stabilizers in Surface Waters by Using Solid-Phase Extraction Coupled With Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry With Electrospray Ionization. Journal of Separation Science, [Link]
-
Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. National Institutes of Health, [Link]
-
Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. ACS Publications, [Link]
-
Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate, [Link]
-
GC–MS chromatograms of target benzotriazole UV stabilizers... ResearchGate, [Link]
-
Discovery of novel benzotriazole ultraviolet stabilizers in surface water. PubMed, [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health, [Link]
-
Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Diva-portal.org, [Link]
-
Simultaneous Determination of Seven Benzotriazole UV Stabilizers in Surface Waters by Using Solid‐Phase Extraction Coupled With Ultra‐High‐Performance Liquid Chromatography Tandem Mass Spectrometry With Electrospray Ionization. ResearchGate, [Link]
-
Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. PubMed Central, [Link]
-
ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. accedaCRIS, [Link]
-
Extraction and determination methodologies for benzotriazole UV stabilizers in personal-care products in environmental and biological samples. ResearchGate, [Link]
-
Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. ResearchGate, [Link]
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sample preparation for UV-350 analysis in soil and sediment
Application Note: UV-350
A Comprehensive Guide to Sample Preparation for UV-Vis Analysis of Organic Compounds in Soil and Sediment
Abstract
This application note provides a detailed, experience-driven guide for the preparation of soil and sediment samples for the quantitative analysis of organic compounds using UV-Vis spectrophotometry, with a focus on measurements around the 350 nm wavelength. The complex and heterogeneous nature of soil and sediment matrices necessitates robust and validated sample preparation protocols to ensure accurate and reproducible results. This document outlines the critical steps from sample collection and pre-treatment to extraction and extract purification, explaining the scientific rationale behind each procedural choice. We present two primary extraction methodologies, Soxhlet and ultrasonic extraction, based on established standards such as U.S. EPA methods.[1][2][3][4] Furthermore, we detail a crucial solid-phase extraction (SPE) cleanup protocol designed to mitigate interferences from ubiquitous humic substances, thereby enhancing the trustworthiness of the final analytical measurement. This guide is intended for researchers, environmental scientists, and drug development professionals seeking to develop and validate a reliable workflow for UV-Vis analysis of organic analytes in challenging environmental solid samples.
Introduction: The Challenge of Soil and Sediment Matrices
Soil and sediment are complex environmental matrices composed of a heterogeneous mixture of minerals, organic matter, water, and a diverse microbial community. The analysis of specific organic compounds within these matrices is critical for a range of applications, including environmental monitoring of pollutants like petroleum hydrocarbons, agrochemical residue analysis, and the study of natural product degradation.
UV-Visible (UV-Vis) spectrophotometry is a widely accessible and cost-effective analytical technique for quantifying compounds that possess chromophores, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Analysis at approximately 350 nm is often relevant for compounds with aromatic systems or conjugated double bonds. However, the direct analysis of soil extracts is often confounded by the presence of co-extracted, interfering substances.
The primary challenge in soil and sediment analysis is the presence of humic and fulvic acids, collectively known as humic substances.[5][6] These complex organic macromolecules are ubiquitous in soil and strongly absorb UV light, leading to significant spectral interference and positively biased, inaccurate results.[5] Therefore, a successful analytical workflow is heavily dependent on a meticulously designed sample preparation strategy that effectively isolates the analytes of interest while removing these interfering components. This guide provides the technical details and underlying principles to achieve this separation.
Foundational Principles: From Sample to Spectrophotometer
The overarching goal of sample preparation is to present the UV-Vis spectrophotometer with a clean, liquid sample where the absorbance at the analytical wavelength (e.g., 350 nm) is directly and linearly proportional to the concentration of the target analyte. This requires a multi-step process, logically designed to overcome the physical and chemical complexities of the soil matrix.
The workflow can be visualized as a sequential purification process:
Caption: General workflow for soil sample preparation.
Initial Sample Handling and Pre-Treatment
The integrity of the final result begins with proper sample handling. These initial steps are designed to stabilize the sample and prepare it for efficient extraction.
Protocol 1: Sample Pre-Treatment
-
Drying: Spread the collected soil or sediment sample in a thin layer on a tray in a well-ventilated area, protected from direct sunlight. Air-dry the sample to a constant weight. Do not oven-dry , as elevated temperatures can lead to the loss of semi-volatile analytes and alter the sample matrix.
-
Homogenization: Once dry, gently disaggregate any clumps using a mortar and pestle. Remove any foreign objects such as rocks, leaves, and roots.[1]
-
Sieving: Pass the homogenized sample through a 2 mm sieve to ensure a uniform particle size. This step is critical as it increases the surface area available for solvent contact, thereby improving extraction efficiency. For certain applications requiring finer particles, a 1 mm sieve may be used.[1]
-
Storage: Store the prepared sample in a clean, airtight glass container in a cool, dark place until extraction.
-
Expert Insight: The homogenization and sieving steps are arguably the most critical pre-treatment variables. Inconsistent particle size is a leading cause of poor reproducibility between sample replicates.
Core Extraction Methodologies: Isolating the Target Analytes
The choice of extraction technique is a balance between efficiency, sample throughput, solvent consumption, and the nature of the target analytes. We present two robust, widely accepted methods: Soxhlet extraction (EPA Method 3540C) and Ultrasonic extraction (EPA Method 3550C).[1][2][3][4]
Method A: Soxhlet Extraction (EPA 3540C)
Soxhlet extraction is a classic, exhaustive technique that provides excellent extraction efficiency through continuous cycling of fresh, warm solvent over the sample.[7][8] It is often considered the benchmark for solid sample extraction.
Protocol 2: Soxhlet Extraction
-
Sample Preparation: Weigh out 10-20 g of the pre-treated, dry soil and mix it thoroughly with an equal amount of anhydrous sodium sulfate until the mixture is a free-flowing powder.[1] The sodium sulfate aids in drying any residual moisture and prevents the sample from clumping.
-
Loading: Transfer the mixture into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.[1]
-
Solvent Addition: Add approximately 300 mL of an appropriate extraction solvent to a 500 mL round-bottom flask. The choice of solvent is analyte-dependent (see Table 1). Add a few boiling chips to ensure smooth boiling.
-
Assembly and Extraction: Assemble the Soxhlet apparatus (flask, extractor, and condenser). Heat the flask to a gentle boil. The solvent will vaporize, condense, and drip into the thimble containing the sample. Allow the extraction to proceed for a minimum of 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. The resulting solution in the round-bottom flask is the crude extract. This extract is typically concentrated using a rotary evaporator to a smaller volume (e.g., 5-10 mL) before cleanup.
Method B: Ultrasonic Extraction (EPA 3550C)
Ultrasonic extraction, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent.[9] The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and accelerating the extraction process. It is significantly faster than Soxhlet extraction.[9][10][11]
Protocol 3: Ultrasonic Extraction
-
Sample Preparation: Weigh approximately 10-20 g of the pre-treated, dry soil into a beaker or flask. Mix with an equal amount of anhydrous sodium sulfate.[10]
-
Solvent Addition: Add 50 mL of the selected extraction solvent to the sample.
-
Sonication: Place the beaker in an ultrasonic bath or use a probe-type sonicator. Sonicate for 3-5 minutes. Note that the ultrasonic process can generate heat; it may be necessary to cool the sample in an ice bath to prevent loss of volatile analytes.
-
Solvent Recovery: Decant the solvent extract. This can be achieved via vacuum filtration or centrifugation to separate the solid material from the liquid extract.[10]
-
Repeat Extraction: Repeat the extraction two more times with fresh aliquots of solvent, combining all the extracts.[10] This three-step process is crucial for achieving high recovery for low-concentration analytes.
-
Concentration: Concentrate the combined extracts using a rotary evaporator or a gentle stream of nitrogen to a final volume of 5-10 mL.
| Parameter | Soxhlet Extraction (EPA 3540C) | Ultrasonic Extraction (EPA 3550C) |
| Principle | Continuous extraction with fresh, distilled solvent | High-frequency sound waves to disrupt matrix |
| Extraction Time | 16-24 hours | 15-30 minutes (total for 3 extractions) |
| Solvent Volume | High (~300 mL) | Moderate (~150 mL for 3 extractions) |
| Efficiency | Generally considered exhaustive and highly efficient | Efficiency can be matrix-dependent; requires optimization |
| Throughput | Low (limited by number of glassware sets) | High (multiple samples can be processed simultaneously) |
| Common Solvents | Hexane, Acetone/Hexane (1:1), Dichloromethane | Acetone/Hexane (1:1), Dichloromethane, Acetone |
Table 1. Comparison of Soxhlet and Ultrasonic Extraction Methods.
Extract Cleanup: The Key to Trustworthy Data
This is the most critical step for reliable UV-Vis analysis. The crude extract contains not only the target analytes but also high concentrations of humic substances and other interferences. Solid-Phase Extraction (SPE) is an effective technique for purifying these extracts.[12][13] The principle involves passing the crude extract through a cartridge containing a solid sorbent that selectively retains either the analytes or the interferences.
For removing polar interferences like humic acids while analyzing non-polar to moderately polar organic compounds, a normal-phase sorbent like silica or alumina is effective.[12]
Caption: Solid-Phase Extraction (SPE) cleanup workflow.
Protocol 4: SPE Cleanup of Soil Extract
-
Cartridge Selection: Select a 1 g silica gel SPE cartridge.
-
Conditioning: Pass 5 mL of hexane (or the initial elution solvent) through the cartridge to wet the sorbent and prepare it for the sample. Do not let the cartridge run dry.[13]
-
Sample Loading: Carefully load the 5-10 mL of concentrated crude extract onto the cartridge. Allow it to slowly pass through the sorbent bed under gravity or with gentle vacuum.[13]
-
Washing (Interference Elution): Pass a volume of a non-polar solvent (e.g., 10 mL of hexane) through the cartridge. This step is designed to wash off non-polar interferences while the target analytes and more polar interferences (like humic acids) remain on the sorbent. The eluate from this step is typically discarded.
-
Analyte Elution: Elute the target analyte(s) using a more polar solvent. The choice of solvent depends on the analyte's polarity. For example, a mixture like dichloromethane/acetone or pure acetone might be used. Collect this fraction.[13] This is your purified extract.
-
Final Preparation: The collected fraction may be evaporated to dryness and reconstituted in a specific volume of a solvent suitable for UV-Vis analysis (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the calibration curve.
-
Trustworthiness Check: To validate this cleanup protocol, it is essential to process a "matrix blank" (an extract from soil known to be free of the analyte) and a "matrix spike" (a blank soil extract to which a known amount of analyte has been added). The matrix blank should show minimal absorbance at 350 nm, while the recovery of the analyte from the matrix spike should be within an acceptable range (e.g., 80-120%).
Final Considerations for UV-Vis Analysis
-
Solvent Selection: The final solvent used to reconstitute the sample must be transparent in the UV range of interest (i.e., it should not absorb at 350 nm). HPLC-grade methanol, acetonitrile, and cyclohexane are common choices.
-
Cuvettes: Use quartz cuvettes for analysis in the UV region, as standard glass or plastic cuvettes absorb UV light.[14]
-
Calibration: Prepare a series of calibration standards of the target analyte in the same final solvent used for the samples. Generate a calibration curve by plotting absorbance vs. concentration. Ensure the absorbance of the final sample falls within the linear range of this curve.
Conclusion
The successful analysis of organic compounds in soil and sediment by UV-Vis spectrophotometry is critically dependent on a well-executed sample preparation strategy. By following a logical workflow of pre-treatment, efficient extraction, and, most importantly, a robust cleanup step to remove humic substance interferences, researchers can generate accurate, reliable, and reproducible data. The protocols outlined in this guide, grounded in authoritative EPA methods and established scientific principles, provide a solid foundation for developing a validated analytical procedure for UV-350 analysis.
References
-
Dąbrowska, L., et al. (2003). Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run. Journal of Chromatography A, 1003(1-2), 29-42. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3550C: Ultrasonic Extraction. SW-846 Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3540C: Soxhlet Extraction. SW-846 Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available at: [Link]
-
Amptius. (n.d.). EPA Method 3540C Instrumentation Guide. Available at: [Link]
-
Enthalpy Analytical. (2022). Chemistry Deep Dive: Soxhlet Extraction for Semivolatile Analysis. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). SW-846 Test Method 3540C: Soxhlet Extraction. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). SW-846 Test Method 3550C: Ultrasonic Extraction. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3550C: Ultrasonic Extraction. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3540C: Soxhlet Extraction. Available at: [Link]
-
Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. Available at: [Link]
-
Thomas, J. L., et al. (2012). Development and validation of a solid phase extraction sample cleanup. University of Nebraska - Lincoln Digital Commons. Available at: [Link]
-
Texas Department of Transportation. (n.d.). Test Procedure for Determing Organic Matter Content in Soils -- UV-VIS Method. Available at: [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Soils Sample Processing for Environmental Analysis. Available at: [Link]
-
EUROLAB. (n.d.). EPA 3550C Ultrasonic Process, Standard Test for Extraction Solvent of Sample Matrix. Available at: [Link]
-
ResearchGate. (2003). Solid-Phase Extraction Clean-Up of Soil Sediment Extracts for the Determination of Various Types of Pollutants in a Single Run. Available at: [Link]
-
MAK HILL Publications. (2021). Determination of Total Hydrocarbon in Contaminated Soil by using Mixture Standard Samples. Journal of Engineering and Applied Sciences, 16(6), 222-225. Available at: [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]
-
Scribd. (n.d.). UV-Vis Soil Organic Content Test. Available at: [Link]
-
Wang, C., et al. (2018). Interaction Mechanism between Antibiotics and Humic Acid by UV-Vis Spectrometry. Molecules, 23(9), 2229. Available at: [Link]
-
Jones, D. L., et al. (2014). Differentiation Between Humic and Non-Humic Substances Using Alkaline Extraction and Ultraviolet Spectroscopy. Journal of Visualized Experiments, (90), e51833. Available at: [Link]
-
Texas Department of Transportation. (n.d.). Test Procedure for - SOIL ORGANIC CONTENT USING UV-VIS METHOD. Available at: [Link]
Sources
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- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. SW-846 Test Method 3550C: Ultrasonic Extraction | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differentiation Between Humic and Non-Humic Substances Using Alkaline Extraction and Ultraviolet Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amptius.com [amptius.com]
- 8. enthalpy.com [enthalpy.com]
- 9. hielscher.com [hielscher.com]
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- 12. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. ossila.com [ossila.com]
Troubleshooting & Optimization
photodegradation pathways of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Welcome to the technical support center for researchers studying the photodegradation of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, commonly known as UV-328. This guide is designed to provide in-depth, field-proven insights into the experimental challenges and mechanistic questions you may encounter. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Here, we address common questions and issues encountered during the study of UV-328 photodegradation.
Q1: Why is my UV-328 sample degrading so slowly under simulated sunlight? I thought it was supposed to break down.
This is a common and valid observation. UV-328 is, by design, a highly photostable molecule. Its primary function in commercial products is to absorb UV radiation and dissipate the energy harmlessly, a process it can perform repeatedly without significant self-destruction.[1][2] Therefore, its direct photolysis (degradation from absorbing light directly) is an inefficient process.[3]
Significant degradation in environmental and laboratory settings is primarily driven by indirect photodegradation .[4] This process relies on photosensitizers in the medium, such as Dissolved Organic Matter (DOM) and Particulate Organic Matter (POM), which absorb light and produce reactive species that then attack the UV-328 molecule.[5] If your experimental medium is a pure solvent or a simple buffer like Phosphate-Buffered Saline (PBS), you are likely observing only the slow direct photolysis pathway. The presence of natural organic matter, particularly excited triplet state DOM (³DOM*), is the main driver for accelerated photodegradation in aquatic environments.[4][5]
Q2: What are the primary photodegradation pathways and resulting products for UV-328?
The degradation of UV-328 is complex and results in multiple products. The specific pathway depends heavily on the experimental conditions (e.g., presence of sensitizers). Based on advanced analytical studies using techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), two main initial transformation routes have been identified in indirect photolysis:[2][5]
-
Oxidation of the Benzotriazole Ring: Reactive species can attack the nitrogen-containing benzotriazole portion of the molecule.
-
Hydroxylation of the Phenol Ring: The phenolic ring is also susceptible to attack, leading to the addition of hydroxyl (-OH) groups.
Following these initial attacks, further reactions can lead to the cleavage of the molecule, breaking it down into smaller fragments.[2] In some systems, benzotriazole itself has been identified as a major degradation product, suggesting a chemical attack primarily on the phenolic ring.[2]
Q3: I'm seeing inconsistent degradation rates between my experimental batches. What could be the cause?
Inconsistency is a frequent challenge in photochemical experiments. The root cause often lies in subtle variations in experimental parameters. Consider these critical factors:
-
Light Source Fluctuations: The output of lamps, especially xenon arc lamps, can vary over time. It is crucial to calibrate your light source regularly and monitor its irradiance throughout the experiment to ensure consistent photon flux.[6][7]
-
Sample Matrix Composition: As indirect photodegradation is dominant, any variation in the composition of your sample matrix will significantly alter the results. If using natural water samples, the concentration and character of the Dissolved Organic Matter (DOM) can differ between collection times or locations, leading to different rates.[4] Even in synthetic solutions, trace impurities can act as photosensitizers or quenchers.
-
Temperature and pH Control: Photochemical reaction rates can be temperature-dependent. Ensure your reactor is thermostated.[8][9] The pH of the solution is also critical as it can affect the chemical form (neutral, cationic, or anionic) of UV-328, which in turn influences its degradation rate.[4]
-
Sample Preparation: Ensure standardized protocols for sample preparation, including consistent film thickness or solution concentrations, to avoid variability.[6]
Q4: How do I choose the right light source for my experiment?
The choice of light source is dictated by your research question.
-
Simulated Solar Light: For environmentally relevant studies, a xenon arc lamp with appropriate filters (e.g., AM1.5G) is the gold standard.[10] It provides a broad spectrum that closely mimics natural sunlight.
-
Monochromatic Light: To determine wavelength-dependent effects or calculate quantum yields, you will need a system that can produce monochromatic or narrow-band UV light.[11][12] This can be achieved with a broad-spectrum lamp coupled with a monochromator or by using specific UV lamps (e.g., mercury lamps) or UV-LEDs.[8][13]
Experimental Protocols
These protocols provide a validated starting point for your investigations. Always adapt them based on your specific instrumentation and research goals.
Protocol 1: General Photodegradation Experiment
This protocol describes a typical batch experiment to measure the photodegradation rate of UV-328 in an aqueous solution under simulated solar light.
1. Reagent and Sample Preparation: a. Prepare a stock solution of UV-328 (e.g., 100 mg/L) in a suitable organic solvent like methanol due to its low water solubility. b. Prepare your experimental aqueous matrix (e.g., ultrapure water, PBS buffer at a specific pH, or a filtered natural water sample). c. Spike the aqueous matrix with the UV-328 stock solution to achieve the desired final concentration (e.g., 50 µg/L). Ensure the final concentration of the organic solvent is minimal (<0.1%) to avoid co-solvent effects.
2. Experimental Setup: a. Transfer a known volume of the prepared sample solution (e.g., 100 mL) into a quartz photoreactor vessel. Quartz is essential for its transparency to UV radiation.[8] b. Place the vessel on a magnetic stirrer to ensure the solution remains homogeneous throughout the experiment.[14] c. Position the vessel within the irradiation chamber of a solar simulator (e.g., Xenon lamp). d. To control temperature, use a water-jacketed vessel connected to a circulating water bath set to your desired temperature (e.g., 25°C).[8] e. Prepare a "dark control" sample by wrapping an identical vessel in aluminum foil and placing it under the same conditions to account for any non-photolytic degradation.[14]
3. Irradiation and Sampling: a. Before turning on the light, take an initial sample (t=0) from both the irradiated and dark control vessels. b. Turn on the light source. Start a timer. c. Collect aliquots (e.g., 1 mL) from both vessels at predetermined time intervals (e.g., 0, 30, 60, 120, 240, 480 minutes). d. Immediately quench any ongoing photochemical reactions in the collected samples by adding a quenching agent (e.g., sodium thiosulfate) or by transferring them to amber vials and storing them in the dark at 4°C until analysis.
4. Sample Analysis: a. Analyze the concentration of the remaining UV-328 in each sample using a suitable analytical method, such as HPLC-UV or, for higher sensitivity and specificity, LC-MS/MS.
Protocol 2: Identification of Degradation Products via UPLC-Q-TOF-MS
This protocol outlines the analysis of samples from a photodegradation experiment to identify unknown transformation products.
1. Sample Preparation: a. Take a larger volume sample (e.g., 10 mL) from the photoreactor at a time point where significant degradation has occurred (e.g., 50% degradation). b. Concentrate the sample using Solid Phase Extraction (SPE) if necessary to increase the concentration of trace-level degradation products. c. Reconstitute the extract in a suitable mobile phase for LC injection.
2. UPLC-Q-TOF-MS Analysis: a. Chromatography: Use a reverse-phase UPLC column (e.g., C18) to separate the parent compound from its degradation products. A typical mobile phase gradient might involve water and acetonitrile, both with a small amount of formic acid to improve ionization. b. Mass Spectrometry: Operate the Q-TOF mass spectrometer in both full scan mode to detect all potential products and in data-dependent MS/MS mode to acquire fragmentation spectra for structural elucidation. c. The high-resolution mass data from the TOF analyzer allows for the determination of the exact mass and, consequently, the elemental formula of the parent ion and its fragments.
3. Data Interpretation: a. Compare the chromatograms of the irradiated sample with the t=0 sample and the dark control to identify peaks corresponding to new products. b. Use the accurate mass measurements to propose elemental formulas for the new peaks. c. Analyze the MS/MS fragmentation patterns to propose chemical structures for the degradation products, consistent with expected photochemical reaction pathways like hydroxylation or oxidation.[2]
Data Presentation & Visualization
Quantitative Data Summary
The rate of photodegradation is highly dependent on the water matrix. The following table summarizes observed pseudo-first-order rate constants (k_obs) for UV-328 from a published study to illustrate this point.[2]
| Water Matrix | pH | k_obs (h⁻¹) | Half-life (t₁/₂ in hours) |
| PBS Buffer | 7.4 | 0.0066 ± 0.0007 | ~105 |
| Estuarine Water | 8.1 | 0.0982 ± 0.0128 | ~7.1 |
| Seawater Sample 1 | 8.1 | 0.1199 ± 0.0134 | ~5.8 |
| Seawater Sample 2 | 8.1 | 0.1404 ± 0.0092 | ~4.9 |
Data synthesized from Zhao et al. (2025).[2] Half-life calculated as t₁/₂ = ln(2)/k_obs.
Visualized Pathways and Workflows
The following diagrams, rendered using DOT language, illustrate key concepts.
Caption: General experimental workflow for a photodegradation study.
References
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Development of a UV-LED Photoreactor for Colorant Degradation in Water [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Leaching of UV-350 from Polyethylene and Other Polymers
Welcome to our dedicated technical support guide on the leaching of the UV stabilizer UV-350 from polyethylene and other polymeric materials. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for your experimental workflows. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to UV-350 and Polymer Leaching
UV-350, chemically known as 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, is a benzotriazole ultraviolet light absorber (UVA) used to protect polymers from degradation.[1][2][3] However, like many additives, UV-350 is typically not covalently bound to the polymer matrix, creating the potential for it to migrate, or "leach," into contacting substances.[4] This is a critical consideration in applications such as food packaging, pharmaceutical containers, and medical devices, where leached substances could pose a risk to human health.[5][6][7]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established stringent guidelines for food and drug contact materials to ensure their safety.[5][8][9][10] In Europe, UV-350 is designated as a Substance of Very High Concern (SVHC) under REACH regulations due to its persistent, bioaccumulative, and toxic (PBT) properties, underscoring the importance of understanding and controlling its migration.[2][11]
This guide will provide a comprehensive overview of the mechanisms of UV-350 leaching, experimental protocols for its quantification, and troubleshooting advice for common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between "extractables" and "leachables"?
A1: Extractables are compounds that can be forced to migrate from a material under aggressive laboratory conditions, such as using harsh solvents or elevated temperatures.[12] This represents a "worst-case scenario" of what could potentially leach out. Leachables, on the other hand, are compounds that migrate into a product under normal conditions of use and storage.[12] Leachable studies, therefore, reflect the actual patient or consumer exposure.
Q2: What are the primary factors that influence the leaching of UV-350 from polyethylene?
A2: The migration of UV-350 is influenced by several key factors:
-
Temperature: Higher temperatures increase the diffusion rate of the additive within the polymer matrix, leading to increased leaching.
-
Contact Time: Longer exposure times allow for more significant migration of the additive.
-
Nature of the Contacting Liquid (Simulant): The solubility of UV-350 in the contacting liquid is a major driver. Fatty or more organic-like simulants are expected to result in higher leaching of the relatively non-polar UV-350 compared to aqueous simulants.
-
Polymer Properties: The type of polymer, its crystallinity, and the presence of other additives can all affect the migration of UV-350. For instance, leaching from low-density polyethylene (LDPE) can differ from that of polyethylene terephthalate (PET) due to differences in their polymer structures and compatibility with the UV stabilizer.[13][14][15]
-
Concentration of UV-350: A higher initial concentration of the additive in the polymer can lead to a greater driving force for migration.[16]
Q3: What are the typical food simulants used in migration testing for UV-350?
A3: Food simulants are chosen to represent different types of food products. According to European Regulation (EU) No. 10/2011, common food simulants include:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil for fatty foods. Iso-octane and 95% ethanol can also be used as substitutes for fatty food simulants under specific conditions.[6]
Given the hydrophobic nature of UV-350, the highest migration is typically expected into fatty food simulants.
Q4: Are there specific migration limits for UV-350?
A4: Specific Migration Limits (SMLs) are established for individual substances based on toxicological data to ensure that the amount migrating into food does not pose a health risk.[8][17] While a comprehensive list of SMLs is maintained by regulatory bodies, the designation of UV-350 as an SVHC in Europe suggests that its use in food contact materials is highly scrutinized and may be restricted.[2][11] Researchers should always consult the latest versions of relevant regulations, such as Regulation (EU) No. 10/2011, for the most up-to-date information on authorized substances and their migration limits.
Experimental Protocol: A Step-by-Step Guide to a UV-350 Leaching Study from Polyethylene
This protocol outlines a typical migration study to quantify the leaching of UV-350 from polyethylene film into a food simulant.
Caption: Workflow for a UV-350 leaching experiment.
1. Materials and Reagents:
-
Polyethylene (PE) film containing a known concentration of UV-350.
-
Food simulant (e.g., 95% ethanol as a fatty food simulant).
-
UV-350 analytical standard.
-
High-purity solvents for extraction and chromatography (e.g., acetonitrile, water).[13]
-
Migration cells or glass vials with inert caps.
2. Sample Preparation:
-
Cut the PE film into precise dimensions (e.g., 1 dm²) to allow for accurate surface area calculation.
-
Handle the samples with clean forceps to avoid contamination.
-
Record the weight and thickness of each sample.
3. Migration Experiment:
-
Place the PE film sample into a migration cell.
-
Add a specific volume of the pre-heated food simulant, ensuring the film is completely submerged. A standard ratio is 6 dm² of film per 1 kg of simulant.
-
Seal the migration cell and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).
-
At predetermined time points, withdraw an aliquot of the simulant for analysis.
4. Analytical Quantification (HPLC-UV):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for the analysis.[13]
-
Chromatographic Conditions:
-
Calibration: Prepare a series of calibration standards of UV-350 in the food simulant. Generate a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the collected aliquots from the migration experiment into the HPLC system and determine the concentration of UV-350 by comparing the peak areas to the calibration curve.
5. Data Calculation and Reporting:
-
Calculate the amount of UV-350 that has migrated into the simulant at each time point.
-
Express the results in terms of specific migration, typically in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).
Troubleshooting Guide
Problem 1: No detectable leaching of UV-350.
-
Possible Cause 1: Insufficiently sensitive analytical method.
-
Solution: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.[18] If necessary, consider a more sensitive detector (e.g., mass spectrometry) or a pre-concentration step for your samples.
-
-
Possible Cause 2: Leaching is below the detection limit under the chosen experimental conditions.
-
Solution: Consider using more aggressive migration conditions (higher temperature or longer duration) to perform an "extractables" study. This can help confirm the presence of UV-350 and provide a worst-case scenario.
-
-
Possible Cause 3: The UV-350 is not present in the polymer or is at a very low concentration.
-
Solution: Perform an exhaustive extraction of the polymer to determine the total concentration of UV-350. This can be done using a solvent in which the polymer swells but does not dissolve, under elevated temperatures.
-
Problem 2: High variability and poor reproducibility in results.
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure that the surface area-to-volume ratio is consistent across all replicates. Any variations in sample size or simulant volume can significantly impact the results.
-
-
Possible Cause 2: Contamination.
-
Solution: Implement rigorous cleaning procedures for all glassware and equipment. Include "blanks" in your experimental runs (simulant without the polymer sample) to monitor for background contamination.[19]
-
-
Possible Cause 3: Non-homogeneous distribution of UV-350 in the polymer.
-
Solution: If possible, obtain information from the manufacturer on the homogeneity of the additive in the polymer. Analyze multiple sub-samples from different sections of the polymer material to assess variability.
-
Problem 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Presence of other leachable substances.
-
Solution: This is a common occurrence. Use a more selective detector like a mass spectrometer (MS) to identify the unknown compounds. These could be other additives, degradation products, or non-intentionally added substances (NIAS).
-
-
Possible Cause 2: Degradation of UV-350 during the experiment.
-
Solution: UV stabilizers can degrade under certain conditions. Analyze the mass spectrum of the unknown peaks to see if they correspond to potential degradation products of UV-350.
-
-
Possible Cause 3: Contamination from the experimental setup.
-
Solution: As mentioned, run procedural blanks to identify any contaminants originating from solvents, glassware, or other equipment.[19]
-
Caption: Troubleshooting logic for high result variability.
Data Presentation: Quantitative Insights
The following table provides a summary of regulatory limits relevant to migration from plastic food contact materials in the European Union.
| Parameter | Limit | Regulation |
| Overall Migration Limit (OML) | 10 mg/dm² of food contact surface or 60 mg/kg of food | (EU) No. 10/2011[6][8][17] |
| Specific Migration Limit (SML) | Substance-specific, based on toxicological assessment | (EU) No. 10/2011[8][17] |
Note: Researchers must consult the most current version of the regulations for specific SMLs and any amendments.
Conclusion
The study of UV-350 leaching from polyethylene and other polymers is a critical aspect of ensuring product safety and regulatory compliance. A thorough understanding of the factors influencing migration, coupled with robust experimental design and analytical methodology, is essential for obtaining accurate and reliable data. This guide provides a foundational framework for approaching these studies. For further in-depth information, please consult the referenced literature and regulatory documents.
References
-
FDA Compliance and Safety: The Role of UV Absorber 2908 in Food Contact Applications . (n.d.). Retrieved from [Link]
-
Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products . Journal of Hazardous Materials, 427, 128144. Retrieved from [Link]
-
FDA Approved Light Stabilizers: Safety for Food Contact Materials . (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products . ResearchGate. Retrieved from [Link]
-
Common Mistakes in Extractables and Leachables Analysis . (n.d.). Jordi Labs. Retrieved from [Link]
-
Extractables vs. Leachables | Ensuring Drug Safety and Compliance . (n.d.). Nelson Labs. Retrieved from [Link]
-
Increasing efficacy in extractables and leachable testing . (2023, October 3). European Pharmaceutical Review. Retrieved from [Link]
-
Legislation - Food Contact Materials . European Commission. Retrieved from [Link]
-
EU Introduces Stricter Regulations on Plastic Food Contact Materials . (2025, March 3). Foresight. Retrieved from [Link]
-
UV-350 | 1X10MG | C20H25N3O | 685642 | 36437-37-3 . HPC Standards. Retrieved from [Link]
-
Do, A. T. N., et al. (2022). Effect of Mass Fraction on Leaching Kinetics of Hydrophobic Ultraviolet Stabilizers in Low- Density Polyethylene . Amazon S3. Retrieved from [Link]
-
UV/EB Coatings & Food Contact Applications . (n.d.). RadTech. Retrieved from [Link]
-
Recommendations for Extractables and Leachables Testing . (2011, May 1). BioProcess International. Retrieved from [Link]
-
Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern . (2022, January 18). Research Square. Retrieved from [Link]
-
Do, A. T. N., et al. (2022). Effect of Mass Fraction on Leaching Kinetics of Hydrophobic Ultraviolet Stabilizers in Low-Density Polyethylene . ResearchGate. Retrieved from [Link]
-
Migration Testing of Packaging and Food Contact Materials . (2024, September 6). Eurofins. Retrieved from [Link]
-
Recommendations for Extractables and Leachables Testing . (n.d.). Contentstack. Retrieved from [Link]
-
ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction . (2024, January 25). ChemLinked. Retrieved from [Link]
-
Commission Regulation (EU) No 10/2011 . (2011, January 14). EUR-Lex. Retrieved from [Link]
-
GoyenchemUV-350 UV Absorber CAS No.36437-37-3 . GO YEN CHEMICAL INDUSTRIAL CO LTD. Retrieved from [Link]
-
Grob, K., et al. (2007). European legal limits for migration from food packaging materials: 1. Food should prevail over simulants; 2. More realistic conversion from concentrations to limits per surface area. PVC cling films in contact with cheese as an example . ResearchGate. Retrieved from [Link]
-
Troubleshooting Migration Issues in Packaging . (2001, December 1). Food Safety Magazine. Retrieved from [Link]
-
How to Determine Leachables and Extractables in Polymers . (2024, August 22). AZoM. Retrieved from [Link]
-
Polymer Leaching . (2025, October 13). Sustainability Directory. Retrieved from [Link]
-
UV filters in food packaging . (2012, October 19). Food Packaging Forum. Retrieved from [Link]
-
Legislation – Food Packaging – United States of America - FDA . (n.d.). Sun Chemical. Retrieved from [Link]
-
Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products . PubMed. Retrieved from [Link]
-
Klein, S., et al. (2023). Chemical and toxicological assessment of leachates from UV-degraded plastic materials using in-vitro bioassays . Environmental Sciences Europe, 35(1), 30. Retrieved from [Link]
-
3 Common Additive Failures in Flexible Packaging, and How to Fix Them . (2025, October 23). Zyhecta. Retrieved from [Link]
-
Case Study 5.1 Using Carbon Black to Protect Polyethylene from UV Degradation . (n.d.). Retrieved from [Link]
-
Considerations for and Guidance to Testing and Evaluating Migration/Release of Nanoparticles from Polymer Based Nanocomposites . (2019, July 19). MDPI. Retrieved from [Link]
-
Plasticizer Migration: What is it and why is it a problem . (n.d.). Forgeway Ltd. Retrieved from [Link]
-
Leaching of chemicals from microplastics: A review of chemical types, leaching mechanisms and influencing factors . (2022, October 1). ResearchGate. Retrieved from [Link]
-
Leaching and VOC Emission Tests of Polymer Composites Produced from Post-Consumer Waste in Terms of Application in the Construction Sector . (2021, June 24). Materials (Basel), 14(13), 3505. Retrieved from [Link]
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems . (2024, January 4). Journal of Materials and Environmental Science, 15(1), 1-18. Retrieved from [Link]
-
What is the solubility of silicone fluid 350 in organic solvents? . (2025, June 23). Deep Sea. Retrieved from [Link]
-
SILICON OIL (DIMETHICONE 350) . (n.d.). Ataman Kimya. Retrieved from [Link]
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Technical Support Center: Enhancing Benzotriazole Stabilizer Solubility in Polar Polymers
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development and polymer science. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of incorporating benzotriazole-based UV stabilizers into polar polymer systems. Our focus is on providing practical, evidence-based solutions to common experimental hurdles.
Understanding the Challenge: The Polarity Mismatch
Benzotriazole UV stabilizers are a cornerstone in protecting polymeric materials from degradation caused by ultraviolet radiation. Their efficacy is rooted in their chemical structure, which allows for the efficient absorption and dissipation of UV energy.[1][2] However, many conventional benzotriazole stabilizers are inherently non-polar. This characteristic poses a significant challenge when formulating with polar polymers such as polyesters (e.g., PET, PBT), polyamides (Nylons), and polycarbonates.[1][3] This polarity mismatch can lead to poor solubility, resulting in a host of problems including phase separation, additive blooming, and reduced UV protection efficacy.[4][5]
This guide is structured to help you diagnose and solve these solubility-related issues, ensuring the optimal performance of your polymer formulations.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.
Issue 1: Hazy or Opaque Polymer Samples After Adding Benzotriazole Stabilizer
Question: I've added a standard benzotriazole UV stabilizer to my polar polymer melt, and the resulting solid sample is hazy and lacks clarity. What is causing this, and how can I fix it?
Answer: Haziness is a classic indicator of poor additive dispersion and solubility, leading to microscopic phase separation within the polymer matrix.[6] The non-polar stabilizer molecules are aggregating rather than being molecularly dispersed. Here’s a systematic approach to troubleshoot this issue:
Causality and Investigation:
-
Confirm Solubility Limits: The concentration of the stabilizer may be exceeding its solubility limit in the polymer at the processing temperature.
-
Assess Polarity Mismatch: The fundamental difference in polarity between the benzotriazole derivative and the polymer is the likely root cause.
-
Processing Conditions: Inadequate mixing or inappropriate temperature profiles during processing can exacerbate poor dispersion.
Solutions:
-
Solution 1: Optimize Processing Conditions:
-
Increase Melt Temperature: Within the polymer's degradation limits, increasing the processing temperature can enhance the solubility of the additive.[7]
-
Improve Mixing: Increase the screw speed or residence time in your extruder to improve the distributive and dispersive mixing of the stabilizer.
-
Masterbatching: Consider creating a masterbatch of the stabilizer in a compatible carrier resin before incorporating it into the main polymer matrix.
-
-
Solution 2: Select a More Compatible Stabilizer:
-
Higher Polarity Benzotriazoles: Opt for benzotriazole derivatives that have been chemically modified to include more polar functional groups.
-
Alternative Chemistries: For highly polar systems like polyesters, consider triazine-based UV absorbers, which often exhibit better compatibility.[3]
-
-
Solution 3: Employ a Compatibilizer:
-
A compatibilizer acts as an interfacial agent, bridging the polarity gap between the polymer and the additive.
-
Recommended Compatibilizers: For polyamide and polyester systems, consider using polymers grafted with maleic anhydride (e.g., PE-g-MAH).[8][9] The maleic anhydride group can interact with the polar polymer, while the polyolefin backbone has an affinity for the non-polar stabilizer.
-
Issue 2: Additive Blooming or Plate-Out on Equipment
Question: During processing, a white powder is accumulating on the surface of my extruded film and on the processing equipment. I suspect it's the benzotriazole stabilizer. Why is this happening and what are the solutions?
Answer: This phenomenon is known as "blooming" or "plate-out," where an oversaturated additive migrates to the surface of the polymer or processing equipment.[4][5][10] It's a clear sign of poor solubility and compatibility.
Causality and Investigation:
-
Supersaturation: The concentration of the stabilizer is well above its solubility limit in the polymer at both processing and ambient temperatures.
-
Low Molecular Weight: Lower molecular weight additives are more mobile within the polymer matrix and are more prone to migration.[5]
-
Cooling Rate: Rapid cooling of the polymer can trap the stabilizer in a supersaturated state, leading to subsequent blooming over time.
Solutions:
-
Solution 1: Formulation Adjustment:
-
Reduce Stabilizer Concentration: Determine the minimum effective concentration of the stabilizer that provides the desired UV protection without exceeding the solubility limit.
-
Use a Higher Molecular Weight Stabilizer: Higher molecular weight benzotriazoles have lower mobility and are less likely to bloom.[11]
-
-
Solution 2: Chemical Modification for Permanent Integration:
-
Solution 3: Surface Modification of the Polymer:
-
In some applications, surface grafting of UV absorbers can be an effective strategy to localize the protection where it's most needed, without requiring high concentrations in the bulk polymer.[4]
-
Experimental Protocols
Protocol 1: Synthesis of a Hydroxyl-Functionalized Benzotriazole UV Absorber
This protocol describes a general method for increasing the polarity of a benzotriazole stabilizer by introducing hydroxyl groups, making it more compatible with polar polymers.
Objective: To synthesize a diol-functionalized benzotriazole derivative for use as a reactive UV absorber in polyester synthesis.
Materials:
-
2-(2H-benzotriazol-2-yl)-p-cresol (Tinuvin P)
-
Ethylene oxide or a suitable diol-containing reactant
-
Appropriate catalyst (e.g., a base or acid catalyst depending on the chosen reaction)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Standard laboratory glassware for organic synthesis
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolution: In a flame-dried, three-necked flask equipped with a condenser and magnetic stirrer, dissolve the starting benzotriazole derivative in the anhydrous solvent.
-
Reaction Initiation: Add the catalyst to the solution and bring the mixture to the desired reaction temperature.
-
Addition of Reactant: Slowly add the diol-containing reactant (e.g., bubble ethylene oxide through the solution) over a period of several hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable reagent (e.g., a weak acid to neutralize a basic catalyst).
-
Extraction: Perform a liquid-liquid extraction to separate the product from the reaction mixture. Use a suitable organic solvent and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography to obtain the pure diol-functionalized benzotriazole.
-
Characterization: Confirm the structure of the final product using NMR and FTIR spectroscopy.
Protocol 2: Evaluating Stabilizer Solubility in a Polymer Film
Objective: To visually assess the solubility and dispersion of a benzotriazole stabilizer in a polar polymer film.
Materials:
-
Polar polymer resin (e.g., PET pellets)
-
Benzotriazole stabilizer (powder or granules)
-
Twin-screw extruder or a laboratory-scale melt mixer
-
Film casting or pressing equipment
-
Optical microscope
Procedure:
-
Drying: Thoroughly dry the polymer resin to prevent hydrolytic degradation during processing.
-
Pre-blending: Dry blend the polymer pellets with the desired concentration of the benzotriazole stabilizer (e.g., 0.5% by weight).
-
Melt Compounding: Feed the blend into the extruder or melt mixer. Use a temperature profile and screw speed appropriate for the polymer.
-
Film Formation: Extrude the molten polymer through a film die or press a sample of the melt into a thin film of uniform thickness.
-
Cooling: Allow the film to cool to room temperature.
-
Visual Inspection: Visually inspect the film for any signs of haziness, cloudiness, or surface imperfections.
-
Microscopic Examination: Examine a cross-section of the film under an optical microscope at high magnification. Look for undispersed particles or agglomerates of the stabilizer, which indicate poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the poor solubility of many benzotriazole stabilizers in polar polymers?
A1: The primary reason is the significant difference in polarity. Most conventional benzotriazole UV absorbers are largely non-polar molecules, while polymers like polyesters and polyamides are characterized by polar functional groups (e.g., ester and amide linkages). This "like dissolves like" principle means there is a lack of favorable intermolecular interactions between the stabilizer and the polymer, leading to poor solubility.
Q2: Can I simply increase the concentration of the benzotriazole stabilizer to get better UV protection?
A2: No, this is often counterproductive. Increasing the concentration beyond the stabilizer's solubility limit in the polymer will lead to phase separation, blooming, and a decrease in the overall effectiveness of the UV protection.[5] It is crucial to work within the solubility limits of the specific stabilizer-polymer system.
Q3: Are there any analytical techniques to quantify the solubility of a benzotriazole stabilizer in a polymer?
A3: While challenging, it is possible. One common method involves creating a series of polymer films with increasing concentrations of the stabilizer. These films are then analyzed for properties like haze or light transmission. A sharp increase in haze at a certain concentration can indicate that the solubility limit has been exceeded. Additionally, techniques like Differential Scanning Calorimetry (DSC) can sometimes be used to detect the melting of undissolved stabilizer crystals within the polymer matrix.
Q4: How does the molecular weight of the benzotriazole stabilizer affect its solubility and performance?
A4: Generally, increasing the molecular weight of the stabilizer can reduce its mobility within the polymer matrix, which is beneficial for preventing migration and blooming.[11] However, very high molecular weight stabilizers may have lower solubility. Therefore, there is often a trade-off between solubility and long-term stability.
Q5: What are the advantages of using a reactive benzotriazole stabilizer?
A5: Reactive stabilizers are designed to be permanently incorporated into the polymer backbone through covalent bonds.[13][14] This offers several key advantages:
-
No Migration or Blooming: Since the stabilizer is chemically bound, it cannot migrate to the surface.
-
Enhanced Durability: The UV protection is maintained throughout the lifetime of the polymer.
-
Improved Compatibility: By becoming part of the polymer, compatibility issues are effectively eliminated.
Data Presentation
Table 1: Solubility of a Typical Benzotriazole UV Stabilizer (Tinuvin P) in Various Solvents at 20°C
| Solvent | Solubility ( g/100 g solution) | Polarity |
| Chloroform | 13 | High |
| Benzene | 7 | Non-polar |
| Ethyl acetate | 3.5 | Polar aprotic |
| Acetone | 3 | Polar aprotic |
| Cyclohexane | 1 | Non-polar |
| n-Hexane | 0.8 | Non-polar |
| Methanol | 0.2 | Polar protic |
| Water | < 0.01 | Highly polar protic |
Data sourced from the technical datasheet for Tinuvin P.[15][16] This table illustrates the general trend of higher solubility in non-polar and moderately polar aprotic solvents compared to highly polar protic solvents like methanol and water.
Visualizations
Caption: A flowchart for troubleshooting solubility issues with benzotriazole stabilizers.
Caption: The photophysical mechanism of UV absorption by benzotriazole stabilizers.
References
- Google Patents. (n.d.). Reactive UV Absorber and Polymer Polymer Using the Same.
-
uSunChem. (n.d.). Polymer Stabilization with UV Absorbers Challenges and Strategies. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. Retrieved from [Link]
-
Tintoll. (n.d.). Benzotriazole UV Absorber. Retrieved from [Link]
-
National Institutes of Health. (2021). Polyethylene/Polyamide Blends Made of Waste with Compatibilizer: Processing, Morphology, Rheological and Thermo-Mechanical Behavior. Retrieved from [Link]
-
Coace. (n.d.). Maleic Anhydride Grafted Polymer as Compatibilizers for Polyester Blending PC /ABS. Retrieved from [Link]
-
Science.gov. (n.d.). benzotriazole uv stabilizers: Topics by Science.gov. Retrieved from [Link]
-
Everlight Chemical. (n.d.). Benzotriazole UV Absorber. Retrieved from [Link]
-
ResearchGate. (2012). Effect of maleic anhydride grafted polybutadiene on the compatibility of polyamide 66/acrylonitrile-butadiene-styrene copolymer blend. Retrieved from [Link]
-
MPI Chemie. (n.d.). UV Absorbers. Retrieved from [Link]
-
ResearchGate. (2000). Graft formation and chain scission in blends of polyamide-6 and -6.6 with maleic anhydride containing polymers. Retrieved from [Link]
-
Chemistry For Sustainability. (n.d.). Case Study: Replacement of the UV-stabilizer UV-328 in Paints and Polymer Products. Retrieved from [Link]
- Google Patents. (n.d.). Additives for protection of polymers against ultraviolet light.
- Google Patents. (n.d.). Process for preparing polymer bound UV stabilizers.
-
Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives. Retrieved from [Link]
-
PubMed. (2021). An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of benzotriazole UV absorbers.
-
ResearchGate. (n.d.). Benzotriazole-type ultraviolet stabilizers and antioxidants in plastic marine based and their new products. Retrieved from [Link]
-
Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films. Retrieved from [Link]
-
Partners in Chemicals. (2020). “Gorgeous modification” of Benzotriazole UV absorber. Retrieved from [Link]
-
Beijing Tiangang Auxiliary Co., Ltd. (n.d.). Tiangang® UV-329. Retrieved from [Link]
-
Globe Thesis. (2008). Synthesis Of Polymerizable Benzotriazole Ultraviolet Stabilizers. Retrieved from [Link]
-
ResearchGate. (2015). Temperature and curing time affect composite sorption and solubility. Retrieved from [Link]
-
Oreate. (2025). Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531. Retrieved from [Link]
-
Polivinil Plastik. (n.d.). TINUVIN P. Retrieved from [Link]
-
R Discovery. (2011). Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. Retrieved from [Link]
-
Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Retrieved from [Link]
-
MDPI. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved from [Link]
-
Partners in Chemicals. (2021). Omnistab Benzotriazole UV absorbers. Retrieved from [Link]
-
ResearchGate. (2020). Effects of UV Stabilizers on Polypropylene Outdoors. Retrieved from [Link]
-
National Institutes of Health. (2021). Phase partitioning, transport and sources of Benzotriazole Ultraviolet Stabilizers during a runoff event. Retrieved from [Link]
-
ScienceDirect. (2020). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Retrieved from [Link]
-
Chitec. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance. Retrieved from [Link]
-
NITO. (n.d.). EFFECTS OF UV ON POLYCARBONATE GLAZING. Retrieved from [Link]
-
ResearchGate. (n.d.). UV Stabilizers. Retrieved from [Link]
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- 3. Maleic Anhydride Grafted Polymer as Compatibilizers for Polyester Blending PC /ABS - PA Impact Modifiers, Nylon Toughening Agent | Made-in-China.com [m.made-in-china.com]
- 4. Polymer Stabilization with UV Absorbers Challenges and Strategies – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]
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- 6. Have a Blooming, Streaking, or Tacky Polymer Problem? [thermofisher.com]
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- 9. Maleic Anhydride Grafted Polymer as Compatibilizers for Polyester Blending PC /ABS - PA Impact Modifiers, Nylon Toughening Agent | Made-in-China.com [m.made-in-china.com]
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- 12. KR101102374B1 - Reactive UV Absorber and Polymer Polymer Using the Same - Google Patents [patents.google.com]
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Technical Support Center: Thermal Stability of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol (UV-350) in Processing
Welcome to the technical support center for 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, a high-performance ultraviolet (UV) light absorber commonly known by the designation UV-350. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for challenges encountered during the processing of materials containing this additive.
The thermal stability of a UV absorber is paramount to its efficacy. During manufacturing processes such as extrusion, molding, or coating applications, the material is subjected to elevated temperatures. If the UV stabilizer degrades, it can lead to diminished performance, product discoloration, and other quality control issues. This guide will delve into the thermal properties of UV-350, offering practical solutions to common processing challenges.
It is important to note that while we will focus on this compound (CAS No. 36437-37-3), some of the broader mechanistic discussions and troubleshooting strategies may draw upon data from the closely related and more extensively studied benzotriazole UV stabilizer, UV-328 (CAS No. 25973-55-1), due to the limited publicly available data on UV-350. Any data pertaining to UV-328 will be clearly identified.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity and primary function of this compound?
This compound, also known as UV-350, is a member of the hydroxyphenyl benzotriazole class of chemical compounds.[1][2] Its primary function is to act as a UV absorber, protecting various organic substrates, particularly plastics and coatings, from degradation caused by exposure to ultraviolet radiation.[1][2][3] It achieves this by absorbing harmful UV light and dissipating it as thermal energy in a non-destructive and reversible process.[4][5][6][7][8]
Q2: What is the expected thermal stability and decomposition temperature of this UV stabilizer?
The thermal stability of benzotriazole UV stabilizers is a critical parameter for their successful incorporation into polymers at elevated processing temperatures.
-
For this compound (UV-350):
-
For the related compound, UV-328:
-
There is a range of reported decomposition temperatures, which can be influenced by the analytical method (e.g., TGA, DSC) and experimental conditions like heating rate and atmosphere.[6]
-
Thermogravimetric analysis (TGA) has shown a 1% weight loss at 183°C, 2% at 202°C, and 5% at 223°C in air at a heating rate of 20°C/min.[10]
-
Other reports indicate decomposition temperatures ranging from above 180°C to as high as 448°C.[4][5][6][11] This wide range underscores the importance of evaluating the stabilizer under conditions that closely mimic your specific processing environment.
-
Q3: What are the visual or performance-related indicators of thermal degradation during processing?
The most common signs of thermal degradation of a benzotriazole UV stabilizer during processing include:
-
Discoloration: A yellowing or browning of the polymer or final product is a primary indicator that the processing temperature may be too high, causing the UV absorber to break down.
-
Reduced UV Protection: If the final product shows premature degradation (e.g., cracking, fading, or loss of mechanical properties) upon UV exposure, it may indicate that the UV absorber was compromised during processing.
-
Off-gassing or Volatility: Excessive smoke, die build-up, or plate-out during extrusion can be signs that the additive is volatilizing or decomposing. UV-328 is noted to have moderately low volatility, which is a desirable trait.[10]
Q4: What factors can negatively impact the thermal stability of the UV absorber in my formulation?
Several factors can influence the stability of this compound during processing:
-
Processing Temperature: This is the most critical factor. Exceeding the decomposition temperature of the additive will lead to its breakdown.
-
Residence Time: The duration for which the polymer melt is held at high temperatures can also contribute to degradation, even at temperatures slightly below the nominal decomposition point.
-
Presence of Oxygen: Processing in an air environment can lead to thermo-oxidative degradation.
-
Interactions with Other Additives: The presence of other additives in the formulation, such as certain fillers, pigments, or flame retardants, could potentially have antagonistic effects on the thermal stability of the UV absorber. Conversely, antioxidants are often used in conjunction with UV stabilizers to provide a synergistic protective effect.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to the thermal stability of this compound during processing.
Issue 1: Unexpected Yellowing or Discoloration of the Final Product
Causality: Discoloration is often a direct result of the chemical breakdown of the UV absorber or other components in the formulation at elevated temperatures. The chromophoric groups responsible for UV absorption can be altered, leading to absorption in the visible spectrum, which is perceived as a color change.
Caption: Troubleshooting workflow for product discoloration.
Recommended Actions:
-
Verify Temperature Profile: Ensure that the melt temperature does not exceed the known stability limits of the UV absorber. Use a calibrated pyrometer to check the actual melt temperature.
-
Optimize Residence Time: Minimize the time the material spends at high temperatures by adjusting processing parameters like screw speed and throughput.
-
Evaluate Formulation: Review all components of your formulation. Some additives may act as pro-degradants at high temperatures. Consider a designed experiment to isolate the effect of each component.
-
Ensure Proper Dispersion: Poor dispersion can lead to localized concentrations of the UV absorber, which may degrade differently than a well-dispersated additive.
Issue 2: Final Product Exhibits Poor UV Resistance
Causality: A loss in UV resistance is a direct consequence of the degradation of the UV absorber molecule. If the benzotriazole ring system or the associated phenolic group is chemically altered by heat, its ability to absorb UV photons is diminished or destroyed.
Recommended Actions:
-
Confirm Loading Level: Ensure the correct percentage of the UV absorber was added to the formulation. Typical use levels for UV-328, a similar compound, range from 0.10% to 1.0%, depending on the substrate and performance requirements.[10] For some polymers, recommended concentrations are between 0.15% and 0.5%.[7][12]
-
Re-assess Processing Conditions: As with discoloration, excessive heat or residence time can degrade the stabilizer. Refer to the troubleshooting steps for Issue 1.
-
Analytical Verification: Use techniques like High-Performance Liquid Chromatography (HPLC) to extract and quantify the amount of active UV absorber remaining in the final product. A significant reduction from the initial loading level points to degradation during processing.
-
Consider Synergistic Additives: The performance of UV absorbers is often enhanced when used in combination with Hindered Amine Light Stabilizers (HALS).[10] HALS act as radical scavengers and can help protect the primary UV absorber.
Key Factors Influencing Thermal Stability
The stability of a UV absorber during processing is not an isolated property but is influenced by a combination of chemical and physical factors.
Caption: Factors influencing the thermal stability of the UV absorber.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in your specific application, the following analytical methods are recommended.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition of the UV absorber.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the pure UV absorber powder into a TGA pan (alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Run the analysis in both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air) to understand the effect of oxygen on stability.
-
Heating Rate: A typical heating rate is 10°C/min or 20°C/min.[10]
-
Temperature Range: Scan from ambient temperature to at least 500°C.
-
-
Data Analysis: The decomposition onset temperature is typically determined from the intersection of the baseline tangent and the tangent of the weight loss curve. The temperature at 5% weight loss is also a common metric for comparison.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and other thermal events like crystallization or decomposition.
Methodology:
-
Sample Preparation: Seal 3-5 mg of the UV absorber in an aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen.
-
Heating/Cooling Cycle:
-
Heat from ambient to a temperature above the melting point (e.g., 120°C) at 10°C/min to observe the melting endotherm.
-
Cool back to ambient at 10°C/min.
-
A second heating scan is often performed to observe the behavior of the melt-quenched material.
-
-
-
Data Analysis: The melting point is determined from the peak of the endothermic transition. Exothermic events at higher temperatures can indicate decomposition.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the amount of active UV absorber in a processed polymer to assess degradation.
Methodology:
-
Extraction:
-
Dissolve a known weight of the processed polymer in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter or centrifuge to separate the polymer, and collect the supernatant containing the extracted additive.
-
-
Analysis:
-
Quantification: Compare the peak area of the UV absorber from the extracted sample to a calibration curve generated from standards of the pure, undegraded compound.
Summary of Thermal Properties
| Property | This compound (UV-350) | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) |
| CAS Number | 36437-37-3[2] | 25973-55-1[10] |
| Melting Point | 81-83°C[2][9] | 80-86°C[15] |
| Decomposition (TGA, 5% Wt. Loss in Air) | Data not available | ~223°C (at 20°C/min)[10] |
| Boiling Point (Predicted) | ~458°C[2][9] | Data varies, decomposition often occurs before boiling[6] |
Disclaimer: The information provided in this technical support guide is intended for experienced professionals. Users should always consult the safety data sheet (SDS) before handling this chemical and perform their own tests to determine the suitability of this product for their particular purposes.
References
-
GOV.UK. (2022). UV-328 - Risk Management Evaluation. Retrieved from [Link]
-
Stockholm Convention. (2022). Draft risk management evaluation: UV-328. Retrieved from [Link]
-
HUNAN CHEM. UV-Absorber-328. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2024). Attachment H - Chemical Profile UV-328. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analyzing UV-328 and Dechlorane Plus in Plastic by Pyrolyzer/Thermal Desorption-GC-MS. Retrieved from [Link]
-
Wei Sheng Yan Jiu. (2020). Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography. Retrieved from [Link]
-
Wikipedia. This compound. Retrieved from [Link]
-
PubMed. (2020). [Determination of UV-327 and UV-328 in Mouse Plasma by High Performance Liquid Chromatography]. Retrieved from [Link]
-
accedaCRIS. (n.d.). ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. Retrieved from [Link]
-
ResearchGate. (2022). UV-328. Retrieved from [Link]
-
GOV.UK. UV-328 Draft risk profile. Retrieved from [Link]
-
Stockholm Convention. (2024). Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention. Retrieved from [Link]
-
Wikipedia. UV-328. Retrieved from [Link]
-
FEAD. (2024). Joint industry statement on Persistent organic pollutants - UV-328. Retrieved from [Link]
-
EyouAgro. (2020). How to Avoid UV Degradation and Aging in Plastic. Retrieved from [Link]
-
GOV.UK. (2021). Draft evaluations of substances proposed as persistent organic pollutants (POPs). Retrieved from [Link]
-
IPCP. (2023). POP candidate UV-328 in plastics and suggested exemptions. Retrieved from [Link]
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- 15. UV-328 - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Discoloration in Clear Plastics with UV-350
Welcome to the technical support center for UV-350. This guide is designed for researchers, scientists, and drug development professionals who are utilizing UV-350 to stabilize clear plastics against ultraviolet radiation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve discoloration issues effectively in your experiments.
Introduction: The Role of UV-350 in Polymer Protection
Clear plastics such as polycarbonate (PC), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET) are susceptible to degradation from exposure to ultraviolet (UV) radiation, heat, and oxygen.[1] This degradation manifests as yellowing, loss of clarity, and embrittlement, compromising both the aesthetics and mechanical integrity of the material.[2] The primary mechanism involves UV energy initiating photo-oxidative reactions, which break down polymer chains and create chromophoric (color-producing) species like quinones and conjugated carbonyl groups.[1][3]
UV-350 is a high-performance ultraviolet light absorber, likely belonging to the benzotriazole or a similar class, designed to protect polymers by absorbing harmful UV radiation (typically in the 280-400 nm range) and dissipating it as harmless thermal energy.[4][5] However, achieving optimal performance requires a holistic understanding of the polymer system, including processing conditions and interactions with other additives. This guide will address the common discoloration challenges encountered when using UV-350.
Frequently Asked Questions (FAQs)
Q1: My plastic part is yellowing immediately after processing, even with UV-350. What is the likely cause?
A: This is almost certainly due to thermal degradation, not UV exposure. High temperatures during processing (e.g., injection molding, extrusion) can break down the polymer or additives.[6][7]
-
Excessive Barrel Temperature: If the melt temperature is too high, it can scorch the resin.[6]
-
Prolonged Residence Time: If the molten plastic stays in the heated barrel for too long, it will degrade.[7]
-
High Shear Rates: Excessive screw speed or pressure can generate frictional heat, contributing to degradation.[7]
Solution: Review your processing parameters. Lower the barrel temperature incrementally and try to minimize cycle times to prevent the material from being exposed to excessive heat for extended periods.[6]
Q2: I've added UV-350, but my samples still show slight yellowing after outdoor exposure. Is the UV stabilizer not working?
A: UV-350 is a UV absorber, which acts as the first line of defense. However, the photo-oxidative degradation process is complex and also generates free radicals.[8] While UV-350 absorbs UV light, it does not scavenge the free radicals that may still form. For comprehensive protection, a synergistic combination with a Hindered Amine Light Stabilizer (HALS) is often required. HALS are extremely efficient radical scavengers that interrupt the degradation cycle.[3][9]
Solution: Introduce a HALS into your formulation. A common starting point is a 1:1 or 1:2 ratio of UV absorber (UV-350) to HALS.
Q3: Can UV-350 itself cause any color shift in the final product?
A: High-quality UV absorbers like UV-350 are designed for high clarity and minimal color contribution. However, at very high concentrations, some UV absorbers can impart a slight intrinsic yellowish tint.[10] Furthermore, if the UV absorber itself degrades due to extreme processing heat or interaction with other reactive species, its byproducts could be colored.
Solution: Ensure you are using the recommended loading level for your specific polymer and application. Verify that your processing temperatures are within the stability range of UV-350. If you suspect an interaction, systematically remove other additives in test batches to isolate the cause.
In-Depth Troubleshooting Guide
This section explores more complex discoloration scenarios, providing diagnostic pathways and the scientific reasoning behind them.
Problem 1: Yellowing or Pinking Develops During Storage in the Dark
Q: My clear polyethylene parts, stabilized with UV-350 and a phenolic antioxidant, are turning yellow/pink in their cardboard packaging during warehouse storage. What's happening?
A: This phenomenon is known as "gas fading" or "phenolic yellowing."[1] It is not caused by UV light. The discoloration is a result of the reaction between certain phenolic antioxidants (like Butylated Hydroxytoluene, BHT) and atmospheric pollutants, primarily oxides of nitrogen (NOx).[1] NOx can be generated by gas-powered forklifts, heating systems, or atmospheric pollution. The reaction forms colored quinone-type structures.
Causality Chain:
-
Phenolic antioxidant is present in the plastic.
-
The plastic is exposed to atmospheric NOx.
-
The antioxidant is oxidized, forming a yellow/pink chromophore.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing storage-based discoloration.
Recommended Actions:
-
Confirm the Antioxidant: Check your formulation. If it contains BHT or a similar sterically hindered phenol, this is the most likely cause.
-
Environmental Audit: Assess the storage environment for sources of NOx.
-
Reformulation: The most robust solution is to replace the problematic phenolic antioxidant. Consider using a higher molecular weight "non-staining" phenolic antioxidant or a synergistic package of a phenolic and a phosphite antioxidant. Phosphites are excellent process stabilizers and can help protect the primary antioxidant.[11]
Problem 2: Discoloration and Delamination After Exposure to Chemicals and UV Light
Q: My polycarbonate safety shields, containing UV-350, are showing micro-cracking and yellowing after being cleaned with common disinfectants and left outdoors. Why is the protection failing?
A: This is likely a case of synergistic degradation, where chemical attack exacerbates UV degradation. Polycarbonate is susceptible to environmental stress cracking (ESC) when exposed to certain chemicals (e.g., alcohols, ketones, certain cleaning agents) while under mechanical stress (even residual stress from molding). The chemical exposure can plasticize the surface, allowing deeper penetration of UV radiation and oxygen, accelerating photo-oxidation. The degradation of the UV absorber itself can also be accelerated in this environment.
Mechanism of Synergistic Degradation:
Caption: Interaction of chemical and UV stressors on plastics.
Recommended Actions:
-
Chemical Compatibility Analysis: Test the chemical resistance of your stabilized plastic against all potential cleaning agents and environmental chemicals it may encounter. Use ASTM D543 for evaluating resistance.
-
Optimize Stabilizer System: For harsh environments, a more robust stabilization system may be needed. This could involve:
-
Increasing the concentration of UV-350 and HALS.
-
Using a higher molecular weight HALS that is less prone to migration or extraction by chemicals.
-
Applying a UV-cured hard coat to the surface of the polycarbonate, which provides excellent chemical and abrasion resistance.[12]
-
-
Material Selection: If the chemical environment is too aggressive for polycarbonate, consider alternative clear plastics with better intrinsic chemical resistance, such as PMMA, ensuring it is also adequately UV stabilized.[12]
Diagnostic Experimental Protocols
Protocol 1: Accelerated Weathering Test
This protocol is used to simulate long-term outdoor exposure in a laboratory setting to evaluate the effectiveness of the UV-350 stabilization package.[13][14]
Objective: To determine the color stability and retention of mechanical properties of the plastic formulation under simulated sunlight and moisture.
Methodology (Based on ASTM G155 for Xenon Arc): [15]
-
Sample Preparation: Prepare flat plaques (e.g., 75mm x 150mm) of your plastic formulation via injection molding or compression molding. Ensure samples are free of defects.
-
Initial Characterization:
-
Measure the initial color of at least three replicate samples using a spectrophotometer or colorimeter. Record the CIELAB L, a, and b* values. The change in b* (yellowness index, YI) is the most critical parameter for this issue.[15]
-
Measure initial gloss (ASTM D523) and haze (ASTM D1003) if relevant.[15]
-
(Optional but recommended) Measure initial mechanical properties, such as tensile strength (ASTM D638) or impact strength (ASTM D256).
-
-
Exposure:
-
Place the samples in a Xenon Arc Weather-Ometer.
-
Set the exposure cycle. A common cycle for rigid plastics is:
-
Light Cycle: 102 minutes of continuous light from a filtered xenon arc lamp at a specified irradiance (e.g., 0.55 W/m² at 340 nm).
-
Light + Water Spray Cycle: 18 minutes of light plus a frontal water spray.
-
Temperature: Maintain a black panel temperature of 63°C ± 2°C during the light-only cycle.
-
Relative Humidity: 50% ± 10%.
-
-
-
Periodic Evaluation:
-
Remove the samples at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).
-
At each interval, repeat the color, gloss, and haze measurements (Step 2).
-
Calculate the change in color (ΔE*) and the change in yellowness index (ΔYI).
-
-
Data Analysis: Plot ΔYI versus exposure hours for different formulations (e.g., with and without UV-350, with different UV-350/HALS ratios). A successful formulation will show a significantly lower slope on this plot.
Protocol 2: Analysis of Degradation Products
This protocol helps identify the chemical byproducts of degradation, confirming whether the discoloration is due to polymer breakdown or additive issues.
Objective: To identify and quantify low-molecular-weight degradation products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS).[16][17]
Methodology:
-
Sample Preparation:
-
Take a known mass (e.g., 1 gram) of the discolored plastic.
-
Select a solvent that dissolves the polymer (e.g., dichloromethane for polycarbonate).
-
Dissolve the plastic completely.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol). The low-molecular-weight degradation products and additives will remain in the solution.
-
Filter the solution to remove the precipitated polymer.
-
Evaporate the solvent and re-dissolve the residue in a known volume of a suitable solvent for HPLC (e.g., acetonitrile).
-
-
HPLC-MS Analysis:
-
Inject the prepared sample into an HPLC-MS system.
-
Use a reverse-phase C18 column.
-
Run a gradient elution program, starting with a high polarity mobile phase (e.g., water/acetonitrile) and moving to a lower polarity (higher acetonitrile concentration).
-
The mass spectrometer will detect the molecular weights of the compounds as they elute from the column.
-
-
Data Interpretation:
-
Analyze the mass spectra to identify potential degradation products. For example, in degraded polycarbonate, you might identify compounds related to bisphenol A (BPA) and its oxidized derivatives.
-
Compare the chromatogram of the degraded sample to an undegraded control sample to identify new peaks corresponding to degradation products.
-
Data Summary Tables
Table 1: Common Causes of Discoloration and Recommended Solutions
| Symptom | Timing | Potential Cause | Primary Solution | Secondary Actions |
| Yellowing/Browning | During Processing | Thermal Degradation[6] | Optimize processing: lower temp, reduce residence time. | Add a phosphite-based process stabilizer. |
| Gradual Yellowing | End-Use (UV Exposure) | Photo-oxidation[1][8] | Add a HALS to the formulation. | Increase UV-350 concentration. |
| Pinking/Yellowing | Storage (Dark) | Gas Fading (NOx reaction with antioxidant)[1] | Replace antioxidant with a non-staining alternative. | Control storage environment; use barrier packaging. |
| Hazing/Cloudiness | End-Use | Additive Incompatibility/Migration | Check solubility of additives in the polymer. | Select more compatible additives or reduce loading levels. |
| Dark Streaks | During Processing | Contamination[7] | Thoroughly clean hopper, barrel, and mold. | Ensure resin is dry and free of foreign particles. |
Table 2: Comparison of Analytical Techniques for Degradation Analysis
| Technique | Information Provided | Primary Use Case |
| FTIR Spectroscopy | Changes in chemical functional groups (e.g., formation of C=O).[16][18] | Quick initial assessment of oxidation. |
| UV-Vis Spectroscopy | Changes in UV absorption, indicating chromophore formation.[19] | Quantifying the development of colored species. |
| GPC / SEC | Changes in molecular weight distribution (chain scission).[16][20] | Assessing the extent of polymer chain degradation. |
| HPLC-MS | Identification of low molecular weight degradation products.[16][17] | Elucidating the degradation mechanism. |
| SEM | Visualization of surface morphology changes (micro-cracks).[16][20] | Assessing physical surface damage. |
References
-
Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers. Retrieved from [Link]
-
ExcelPlas. (n.d.). UV Testing Laboratory. Retrieved from [Link]
-
Polymer Testing. (n.d.). Ultraviolet Exposure & UV Weathering Testing. Retrieved from [Link]
-
Smithers. (n.d.). Weathering and UV Testing. Retrieved from [Link]
-
Chitec. (n.d.). Six Causes of Plastic Yellowing Part 4: Additives and Impurities. Retrieved from [Link]
-
USB Lab. (n.d.). UV Accelerated Weathering Tests. Retrieved from [Link]
-
Prism. (2025). Polymer Degradation Analysis. Sustainability Directory. Retrieved from [Link]
-
Midstate Mold & Engineering. (2020). What Can Cause Discoloration in Plastic Injection Molding?. Retrieved from [Link]
-
Jiangzhi. (2025). What Causes Discoloration Injection Molding and How to Prevent It?. Retrieved from [Link]
-
PPC Flex. (2019). How to Prevent the Yellowing of Clear Flexible Film Packaging. Retrieved from [Link]
-
Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods in resorbable polymer development and degradation tracking. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Methods of Analyses for Biodegradable Polymers: A Review. Retrieved from [Link]
-
Elita's Cleaning. (2025). How to Restore Yellowed Plastic. Retrieved from [Link]
-
Reddit. (2017). How to prevent yellowing of plastics?. r/vintagecomputing. Retrieved from [Link]
-
Resolve Mass Laboratories. (2025). An Overview of Analytical Techniques for Polymer Characterization. Retrieved from [Link]
-
LinkedIn. (n.d.). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. Retrieved from [Link]
-
Reddit. (2022). Some people say UV light causes the plastic yellowing. Other that it's the oxygen. But the question is: how to prevent the yellowing?. r/retrogaming. Retrieved from [Link]
-
UNQ. (n.d.). The truth of UV-protected Polycarbonate- How to Verify it?. Retrieved from [Link]
-
ResearchGate. (2025). Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. Retrieved from [Link]
-
Essentra Components. (2019). UV and its effect on plastics: an overview. Retrieved from [Link]
-
WeeTect. (2025). UV Resistance in Acrylic Sheets: Performance Under Sunlight. Retrieved from [Link]
-
Patsnap. (2025). How to Minimize Acrylic Resin Yellowing Under UV Exposure. Retrieved from [Link]
-
NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]
-
Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link]
Sources
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- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. essentracomponents.com [essentracomponents.com]
- 5. jackwestin.com [jackwestin.com]
- 6. What Can Cause Discoloration in Plastic Injection Molding? - Midstate [midstatemold.com]
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- 8. How to Prevent the Yellowing of Clear Flexible Film Packaging - Flexible Packaging & Product Packaging Solutions | PPC Flex [ppcflex.com]
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- 11. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 12. jumei-acrylic.com [jumei-acrylic.com]
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- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV-350 Concentration for Maximum Photoprotection
Welcome to the technical support center for optimizing the concentration of UV absorbers, specifically focusing on compounds with a maximum absorbance around 350 nm, such as the benzotriazole derivative UV-350 (CAS 36437-37-3).[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful implementation of these UV absorbers in your formulations for maximum photoprotection.
Understanding the Mechanism of UV-350
UV absorbers like UV-350 are essential for protecting materials from the degrading effects of ultraviolet radiation.[6] Their primary function is to absorb harmful UV radiation and dissipate it as harmless heat, thereby preventing photodegradation of the product they are incorporated into.[7] Benzophenone and benzotriazole-type UV absorbers, which are effective in the 290-400 nm range, achieve this through a process involving intramolecular hydrogen bonds.[8][9] Upon absorbing UV energy, these molecules undergo a temporary structural change, converting the high-energy UV radiation into vibrational energy, which is then released as heat.[10][11] This regenerative cycle allows them to provide long-lasting protection.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for UV-350 in a formulation?
A1: The optimal concentration of a UV absorber like UV-350 is highly dependent on the specific application, the substrate being protected, and the desired level of photoprotection (e.g., Sun Protection Factor or SPF).[12] Generally, concentrations are guided by regulatory limits and the desired efficacy. For instance, in sunscreens, the maximum allowable concentrations of specific UV filters are set by regulatory bodies like the FDA in the United States and the European Commission in the EU.[13][14][15] It is crucial to consult the relevant regional regulations for the specific UV filter being used.[16][17] Experimentally, a concentration ladder study is the most effective way to determine the optimal level for your specific formulation.
Q2: How does the choice of solvent or base formulation affect the efficacy of UV-350?
A2: The formulation base plays a critical role in the performance of a UV absorber. For organic UV filters, proper solubilization in the oil phase is essential to prevent crystallization and ensure maximum efficacy.[18] The choice of emollients and emulsifiers can significantly impact the solubility and stability of the UV filter.[19][20] Inadequate solubilization can lead to crystallization of the UV filter over time, which negatively impacts the photoprotective performance of the final product.[19] It is recommended to perform compatibility and stability studies with your chosen base formulation.
Q3: Can UV-350 be combined with other UV absorbers?
A3: Yes, combining different UV absorbers is a common practice to achieve broad-spectrum protection against both UVA and UVB radiation.[21] Combining UV absorbers can also enhance the overall photostability of the formulation.[22][23] However, it is important to be aware of potential interactions between different UV filters, which can be stabilizing, destabilizing, or inert.[21][22] For example, some combinations can lead to photodegradation of one or more of the absorbers. Therefore, photostability testing of the complete UV filter system is highly recommended.[21]
Q4: What are the key indicators of UV-350 degradation in a formulation?
A4: Degradation of a UV absorber can be identified by a decrease in its UV absorbance over time, which translates to a reduction in the product's SPF or photoprotective capability.[24] Physical signs of degradation can include a change in color or odor of the formulation. Analytical techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of the UV absorber and monitor its stability over time.[25]
Q5: Are there any safety considerations when working with UV-350?
A5: As with any chemical, it is important to handle UV-350 according to its Safety Data Sheet (SDS). This includes using appropriate personal protective equipment (PPE) such as gloves and safety glasses. From a regulatory standpoint, the safety of UV filters for use in consumer products is rigorously assessed by authorities like the FDA and the European Commission's Scientific Committee on Consumer Safety (SCCS).[13][17] It is essential to use only approved UV filters within their specified concentration limits.[14][16]
Troubleshooting Guides
Issue 1: Low SPF or Inadequate Photoprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Concentration of UV-350 | Conduct a dose-response study by preparing a series of formulations with increasing concentrations of UV-350. Measure the in vitro SPF of each formulation to determine the concentration at which the desired level of protection is achieved.[26] |
| Poor Solubility/Crystallization of UV-350 | Examine the formulation under a microscope, preferably with polarized light, to check for the presence of crystals.[18] If crystals are observed, reformulate with a more suitable solvent or emollient system to improve the solubility of the UV absorber.[20] The melting point of the solid organic UV filter must be reached during manufacturing to ensure complete solubilization.[18] |
| Photodegradation of UV-350 | Perform a photostability test by exposing the formulation to a controlled dose of UV radiation and measuring the change in UV absorbance or SPF over time.[21] If significant degradation is observed, consider adding a photostabilizer or combining with other UV filters that can quench excited states and prevent degradation.[21][22] |
| Inhomogeneous Distribution in the Formulation | For mineral UV filters, ensure sufficient dispersion.[18] For organic filters, ensure proper mixing and emulsification to achieve a uniform distribution throughout the formulation.[18] |
Issue 2: Formulation Instability (e.g., Phase Separation, Color Change)
| Possible Cause | Troubleshooting Steps |
| Incompatibility with Formulation Ingredients | Conduct compatibility studies by preparing small batches of the formulation with and without UV-350 and observing for any physical changes over time at different temperatures (e.g., room temperature, 40°C, 50°C). |
| Photodegradation Leading to Byproducts | As mentioned above, perform photostability testing. If degradation is confirmed, identify the degradation products using analytical techniques like LC-MS to understand the degradation pathway and inform reformulation strategies. |
| pH Shift | Measure the pH of the formulation over time. If a significant shift is observed, it may indicate a chemical reaction. Adjust the buffering capacity of the formulation if necessary. |
Experimental Protocols
Protocol 1: In Vitro SPF Determination using UV Spectrophotometry
This protocol provides a simplified method for screening the efficacy of different concentrations of UV-350.
Materials:
-
UV-Vis Spectrophotometer[27]
-
Formulations containing varying concentrations of UV-350
-
Positive control (formulation with a known SPF)
-
Negative control (base formulation without UV-350)
Procedure:
-
Accurately apply a thin, uniform film of the test formulation onto the quartz plate at a concentration of 1.2-1.3 mg/cm².[29][30]
-
Allow the film to dry for a specified period (e.g., 15-30 minutes).[28]
-
Measure the UV transmittance of the film at multiple points across the plate over the wavelength range of 290-400 nm.[29]
-
Calculate the absorbance at each wavelength.
-
Use a validated mathematical equation, such as the Mansur equation, to calculate the in vitro SPF value from the absorbance data.[26]
-
Compare the SPF values of the different UV-350 concentrations to identify the optimal level.
Data Presentation:
| UV-350 Concentration (%) | Mean In Vitro SPF | Standard Deviation |
| 1 | 5.2 | 0.4 |
| 2.5 | 12.8 | 1.1 |
| 5 | 25.1 | 2.3 |
| 7.5 | 38.5 | 3.5 |
| 10 | 50+ | - |
Protocol 2: Assessing Photostability of the UV Filter System
Materials:
-
Solar simulator or a controlled UV irradiation source[31]
-
UV-Vis Spectrophotometer
-
Quartz plates
-
Test formulations
Procedure:
-
Prepare samples on quartz plates as described in Protocol 1.
-
Measure the initial UV absorbance spectrum (pre-irradiation).
-
Expose the samples to a defined dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure.
-
Measure the UV absorbance spectrum again (post-irradiation).
-
Calculate the percentage of degradation of the UV absorber by comparing the pre- and post-irradiation absorbance at its λmax.
-
A stable formulation should show minimal change in its absorbance spectrum.
Visualizations
Mechanism of Photoprotection by Benzophenone/Benzotriazole UV Absorbers
Caption: Energy conversion mechanism of a UV absorber.
Experimental Workflow for Optimizing UV-350 Concentration
Caption: Workflow for optimizing UV absorber concentration.
References
- Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
- Partners in Chemicals. (2023, September 13). Omnistab Benzophenone UV absorbers.
- Bonda, C. A., & Steinberg, D. C. (2009). Photostability of UV absorber systems in sunscreens. Photochemical & Photobiological Sciences, 85(4), 869–878.
- Raytop Chemical. (2022, July 12). How do UV absorbers work?.
- Zhengzhou Alfa Chemical Co.,Ltd. (2022, October 24). Do you know the mechanism of action of UV absorbers?.
- Chitec. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance.
- Longchang Chemical. (2022, August 7). Photoinitiators of benzophenone and benzotriazole UV absorbers.
- MDEdge. (2022, August 17). Sun Protection Factor Testing: A Call for an In Vitro Method.
- National Institutes of Health. (2012, October 30). In Vitro Evaluation of Sunscreens: An Update for the Clinicians.
- Zhengzhou Alfa Chemical Co., Ltd. (n.d.). Understanding UV Absorbers: A Guide to Benzophenone-5 and Light Stabilization.
- COSlaw.eu. (2024, June 18). Sunscreen focus: Regulatory requirements in the EU and US.
- ALS Global. (2025, March 27). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
- Relyon. (2025, August 6). What is the photostability of UV absorber Seed?.
- Semantic Scholar. (n.d.). Photostability of UV Absorber Systems in Sunscreens.
- Intertek. (2025, August 4). Navigating EU Regulations for Sunscreen Products.
- Typology. (2025, May 5). Sunscreen Filters: What Does the Regulation Say in the United States?.
- SpecialChem. (2020, April 28). Alternative In-Vitro SPF Sunscreen Test Method.
- HunterLab. (2025, February 12). Chemical Analysis of Sunscreen: Determining SPF with Ultraviolet Light Measurement.
- Center Forward. (2024, June 17). Navigating the FDA's Regulatory Path for Sunscreen.
- HKTDC Research. (2022, July 21). EU Updates Rules on UV Filters in Cosmetic Products.
- Dermatest Pty Ltd. (n.d.). In vitro SPF Testing.
- ResearchGate. (n.d.). Photostability of UV Absorber Systems in Sunscreens.
- SpecialChem. (2024, February 1). Eusorb UV-350.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Coatings: The Role of Benzophenone UV Absorbers.
- SpecialChem. (2025, June 30). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples.
- Journal of Chemical Education. (2023, November 18). Analysis of the Active Ingredients in Sunscreen: A Multiweek Experiment for the Analytical Chemistry Laboratory.
- Intertek. (n.d.). Sunscreen Testing.
- HPC Standards. (n.d.). UV-350.
- SciELO. (n.d.). Determination of sun protection factor (SPF) of sunscreens by ultraviolet spectrophotometry.
- Karger Publishers. (2012, October 30). Methods for the Evaluation of the Protective Efficacy of Sunscreen Products.
- Axios Research. (n.d.). UV-350.
- Croda Beauty. (2023, May 7). Top 10 sun care formulation development mistakes.
- Tintoll. (n.d.). Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company.
- Echemi. (n.d.). China Most Professional Factory Supply High Qulity UV-350 CAS 36437-37-3.
- GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GoyenchemUV-350 UV Absorber CAS No.36437-37-3.
- PubMed. (2018, December 30). Crystallization Velocity and UV Performance of Formulations With Oversaturated UV-Filter Content.
- PubMed. (2018, November 28). Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection.
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Technical Support Center: Understanding and Troubleshooting Interactions of UV-350 with Polymer Additives
Welcome to our dedicated technical support center for UV-350, a high-performance benzotriazole UV absorber. This guide is designed for researchers, scientists, and formulation experts to navigate the complexities of incorporating UV-350 into polymer systems. Here, we address common challenges and frequently asked questions regarding its interactions with other polymer additives, providing not just solutions but also the underlying scientific rationale to empower your formulation decisions.
Section 1: Interactions with Hindered Amine Light Stabilizers (HALS)
Hindered Amine Light Stabilizers are crucial for the long-term durability of polymers, working as radical scavengers. Their combination with UV absorbers like UV-350 often forms the foundation of a robust stabilization package.
Frequently Asked Questions (FAQs)
Q1: Is it beneficial to combine UV-350 with HALS in my formulation?
A1: Absolutely. The combination of a UV absorber (UVA) like UV-350 and a HALS is a classic example of a synergistic stabilization system.[1][2][3][4] UV-350's primary role is to absorb damaging UV radiation and dissipate it as harmless thermal energy, thereby preventing the initial formation of free radicals.[3][5] HALS, on the other hand, do not absorb UV light but function by scavenging any free radicals that may still form.[4][6] This dual-action approach—preventing radical formation and scavenging those that do form—provides a much higher level of protection than either additive could achieve alone.[1][3]
Q2: Can UV-350 and HALS have a negative (antagonistic) interaction?
A2: While synergy is the predominant interaction, antagonism is possible under specific circumstances. Some studies have shown that the nature of the interaction can depend on the specific chemical structures of the UVA and HALS, their concentration ratios, and the polymer matrix.[7][8] For instance, acidic species can sometimes react with the basic HALS, reducing their effectiveness. While UV-350 itself is not acidic, interactions with other acidic additives or environmental exposures (like acid rain or certain pesticides on agricultural films) could potentially impact HALS performance.[9]
Q3: What is the ideal ratio of UV-350 to HALS in a formulation?
A3: The optimal ratio is highly dependent on the polymer, the expected environmental stressors (e.g., intensity of UV exposure, temperature, presence of pollutants), and the desired service life of the final product. A common starting point for many applications is a 1:1 ratio of UVA to HALS. However, for applications requiring exceptional long-term stability, ratios of 1:2 or even 1:3 (UVA:HALS) might be more effective. It is always recommended to perform experimental weathering studies to determine the optimal ratio for your specific application.
Troubleshooting Guide: HALS Interactions
Issue: Reduced-than-expected UV stability despite using a UV-350/HALS combination.
Possible Cause: Potential antagonistic interaction or suboptimal ratio.
Troubleshooting Protocol:
-
Review Additive Chemistry: Confirm that the chosen HALS is compatible with UV-350 and other components in your formulation. Low molecular weight HALS might be more prone to migration and surface interactions.
-
Conduct a Ladder Study: Prepare several formulations with varying ratios of UV-350 to HALS (e.g., 2:1, 1:1, 1:2, 1:3).
-
Accelerated Weathering: Expose samples of each formulation to accelerated weathering conditions (e.g., using a QUV or Xenon arc chamber).
-
Performance Evaluation: Periodically measure key performance indicators such as color change (Delta E), gloss retention, and mechanical properties (e.g., tensile strength, elongation at break).[1]
-
Data Analysis: Plot the performance metrics against the UV-350/HALS ratio to identify the optimal synergistic concentration for your system.
Section 2: Interactions with Antioxidants
Antioxidants are vital for protecting polymers from degradation during high-temperature processing and long-term heat aging. Their interplay with UV stabilizers is crucial for comprehensive material protection.
Frequently Asked Questions (FAQs)
Q1: Do I still need an antioxidant if I am using UV-350?
A1: Yes. UV-350 and antioxidants address different aspects of polymer degradation. UV-350 protects against photo-oxidation initiated by UV light.[10] Antioxidants, on the other hand, primarily inhibit thermal oxidation, which occurs during processing at elevated temperatures and during the service life of the product in heated environments.[11] The mechanisms of photo-oxidation and thermal oxidation are different, and a comprehensive stabilization package should include both types of additives for optimal protection.[12][13]
Q2: Can UV-350 interfere with the function of my antioxidant package?
A2: Generally, benzotriazole UV absorbers like UV-350 are highly compatible with common antioxidant packages (e.g., combinations of phenolic and phosphite antioxidants). In fact, they work synergistically.[13][14] The UV absorber reduces the formation of hydroperoxides by UV light, which in turn reduces the consumption of the primary antioxidant. This allows the antioxidant to be more available to protect the polymer during thermal stress.
Troubleshooting Guide: Antioxidant Interactions
Issue: Discoloration (e.g., yellowing) of the polymer during processing, even with a standard antioxidant package and UV-350.
Possible Causes:
-
Insufficient thermal stability of an additive.
-
Interaction between the antioxidant and other additives.
-
Processing temperatures are too high.
Troubleshooting Protocol:
-
Thermal Stability Analysis: Run a thermogravimetric analysis (TGA) on each individual additive (UV-350, antioxidants, etc.) to ensure they are stable at your processing temperatures.[15]
-
Processing Temperature Optimization: Evaluate if the processing temperature can be lowered without negatively impacting the melt flow and part quality.[15]
-
Evaluate Antioxidant Package: Ensure your antioxidant package is robust enough for the processing conditions. A combination of a primary antioxidant (for long-term thermal stability) and a secondary antioxidant (for processing stability) is often most effective.[13]
-
Colorimetric Analysis: Use a spectrophotometer to quantitatively measure the color of the processed polymer. This will allow for a more precise evaluation of the effectiveness of different stabilization packages.
Section 3: General Formulation & Processing Issues
Even with a well-chosen stabilization package, physical and process-related issues can arise. Understanding the principles of additive compatibility and dispersion is key to avoiding these problems.
Frequently Asked Questions (FAQs)
Q1: What is "blooming" and can UV-350 cause it?
A1: Blooming is the migration of an additive from the bulk of the polymer to its surface, often resulting in a hazy, oily, or crystalline layer.[16][17] This phenomenon is typically caused by poor compatibility or oversaturation of the additive in the polymer matrix.[16] Factors that can contribute to blooming include:
-
High additive concentration: Exceeding the solubility limit of the additive in the polymer.[16]
-
Low molecular weight of the additive: Smaller molecules are more mobile within the polymer matrix.[16]
-
Poor compatibility: A significant difference in polarity between the additive and the polymer.[16]
UV-350, like any other additive, can potentially bloom if used at a concentration above its solubility limit in a particular polymer.
Q2: How can I prevent blooming in my formulation?
A2: To prevent blooming, consider the following:
-
Optimize Concentration: Use the lowest effective concentration of UV-350 and other additives.
-
Select Compatible Additives: Choose additives with good solubility in your specific polymer system. The Relative Energy Difference (RED) number, derived from Hansen Solubility Parameters (HSP), can be a useful tool for predicting compatibility. A RED number below 1.0 generally suggests good compatibility.[16]
-
Consider Higher Molecular Weight Alternatives: If blooming persists, consider using a higher molecular weight or oligomeric grade of HALS or UVA, as these have lower mobility.[3]
Troubleshooting Guide: Blooming and Dispersion
Issue: A hazy or crystalline deposit is observed on the surface of the final product.
Troubleshooting Protocol:
-
Surface Analysis:
-
Visual Inspection: Note the appearance of the surface deposit (oily, waxy, crystalline).
-
Contact Angle Measurement: A change in the surface energy, detectable by contact angle measurements, can indicate blooming even before it is visible.[17]
-
Spectroscopic Analysis: Use techniques like ATR-FTIR or Raman spectroscopy to identify the chemical nature of the surface deposit and confirm if it is UV-350 or another additive.
-
-
Formulation and Process Review:
-
Check Concentrations: Verify that the concentrations of all additives are within recommended limits.
-
Review Mixing and Dispersion: Poor dispersion can create localized areas of high additive concentration, leading to blooming.[15] Ensure your compounding process (e.g., mixing time, temperature, shear rate) is optimized for uniform additive distribution.[15]
-
-
Experimental Evaluation:
-
Reduce Additive Loading: Prepare a batch with a lower concentration of the suspected blooming additive and observe if the issue is resolved.
-
Test Alternative Additives: Evaluate a more compatible or higher molecular weight grade of the additive.
-
Section 4: Interactions with Other Additives
Frequently Asked Questions (FAQs)
Q1: Can UV-350 interact with flame retardants?
A1: Yes, interactions between UV stabilizers and flame retardants (FRs) can occur and are often complex. Some FRs, particularly certain halogenated or phosphorus-based types, can degrade under UV exposure and heat, potentially creating acidic byproducts.[18] These byproducts could then interact with and reduce the effectiveness of HALS in the stabilization package. It is crucial to select thermally and UV-stable flame retardants and to test the overall performance of the complete additive package.[19] Synergistic additives like HALS can be employed to mitigate the UV-driven degradation of the flame retardant itself.[19]
Data and Diagrams
Table 1: General Guidelines for UV-350 and HALS Ratios
| Application Type | Typical UV-350:HALS Ratio | Rationale |
| General Purpose Moldings | 1:1 | Balanced performance for moderate UV exposure. |
| Automotive Exteriors | 1:2 | High HALS content for superior long-term radical scavenging in demanding environments. |
| Agricultural Films | 1:2 to 1:3 | Enhanced protection against degradation from both UV and agrochemicals. |
| Siding and Profiles | 1:1.5 | Good balance of initial color protection and long-term durability. |
Note: These are starting point recommendations. Empirical testing is required for optimization.
Diagram 1: Synergistic UV Stabilization Mechanism
Caption: Synergistic protection mechanism of UV-350 and HALS.
Diagram 2: Troubleshooting Workflow for Additive Blooming
Caption: Step-by-step workflow for troubleshooting additive blooming.
References
-
How to Control Additive Blooming in Polymer Films - Brighton Science. Available at: [Link]
-
Synergism between Hydrogen Bond-type Ultraviolet Absorbers and Hindered Amine Light Stabilizers - ResearchGate. Available at: [Link]
-
Studies on synergistic effect of UV absorbers and hindered amine light stabilisers - ResearchGate. Available at: [Link]
-
Effects of UV Stabilizers on Polypropylene Outdoors - PMC - NIH. Available at: [Link]
-
Interaction between hindered amine light stabilisers (HALS) and nickel complexes in polypropylene during thermal oxidation - ScienceDirect. Available at: [Link]
-
Complementary effects of antioxidants and sunscreens in reducing UV-induced skin damage as demonstrated by biomarker expression - ResearchGate. Available at: [Link]
-
Hindered Amine Light Stabilizers (HALS) - 3V Sigma USA. Available at: [Link]
-
The effect of two different UV absorbers combined with antioxidants on UV resistance of HDPE - ResearchGate. Available at: [Link]
-
The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste's Valorization, Increased the Efficacy of a Sunscreen System - MDPI. Available at: [Link]
-
Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers - ResearchGate. Available at: [Link]
-
Liquid Benzotriazole UV absorbers - Partners in Chemicals. Available at: [Link]
-
Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability - NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
The Science of HALS: Protecting Plastics from UV Damage - 3V Sigma USA. Available at: [Link]
-
How Does UV Exposure Affect Polymer Composites? - YouTube. Available at: [Link]
-
How does exposure to heat and UV light affect the flame-retardant properties of PC/ABS over time? - A&C Plastics. Available at: [Link]
-
The stability of UV-resistant halogen-free flame retardants - Baozhuan New Material. Available at: [Link]
-
Ultraviolet - Wikipedia. Available at: [Link]
-
The Best Plastic Additives for UV, Thermal, and Antioxidant Stabilization - Phoenix Plastics. Available at: [Link]
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- 19. additivebz.com [additivebz.com]
Technical Support Center: Long-Term Stability of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol in Outdoor Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers working with the UV absorber 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol (CAS No. 36437-37-3), also known as UV-350. We will explore its stability in outdoor applications, address common experimental challenges, and provide validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, function, and long-term stability of this compound.
Q1: What is the primary function of this compound?
This compound belongs to the benzotriazole class of ultraviolet (UV) light absorbers. Its primary function is to protect materials such as plastics, coatings, and resins from degradation caused by exposure to sunlight.[1][2] It functions by absorbing harmful UV radiation, particularly in the 220-400nm range, and converting the light energy into harmless thermal energy through rapid, reversible intramolecular proton transfer.[3] This process prevents the initiation of photo-oxidative chain reactions that can lead to discoloration, cracking, and loss of physical properties in the host material.[3][4]
Q2: What are the main environmental factors influencing its degradation in outdoor applications?
The long-term stability of this UV absorber is not absolute and is influenced by several key environmental factors:
-
UV Radiation Intensity and Wavelength: While designed to absorb UV, high-intensity or short-wavelength UV light (below the typical solar cut-off of 295 nm, which can be present in some accelerated weathering tests) can accelerate its own degradation.[4]
-
Temperature: Elevated temperatures, especially when combined with UV exposure, can increase the rate of chemical degradation.
-
Moisture and Humidity: The presence of water can facilitate hydrolytic degradation pathways and, in aqueous environments, can lead to leaching of the additive from the polymer matrix.
-
Environmental Pollutants: In natural settings, substances like dissolved organic matter (DOM) and particulate organic matter (POM) can act as photosensitizers, significantly accelerating the photodegradation of benzotriazole UV absorbers.[5][6][7]
Q3: What is the expected photodegradation pathway for this compound?
The photodegradation of phenolic benzotriazoles is a complex process. While the compound is designed for photostability, long-term exposure leads to irreversible chemical changes. The primary degradation pathways involve oxidative processes.[6] Key steps include the oxidation and potential cleavage of the benzotriazole ring and hydroxylation of the substituted phenol ring.[6] This process can break the molecule into smaller fragments, diminishing its UV-absorbing capacity and creating new chemical entities.
Caption: Simplified photodegradation of phenolic benzotriazoles.
Q4: How does the polymer or coating matrix affect its stability and performance?
The matrix plays a critical role in both the efficacy and stability of the UV absorber:
-
Compatibility: Good compatibility and solubility within the polymer ensure even distribution, which is essential for effective protection. Poor compatibility can lead to blooming or exudation, where the additive migrates to the surface and is lost.
-
Oxygen Permeability: The rate of photo-oxidation for both the polymer and the UV absorber is dependent on the availability of oxygen. Polymers with high oxygen permeability may see faster degradation of the additive.
-
Interactions with Other Additives: The formulation can contain other additives like antioxidants or Hindered Amine Light Stabilizers (HALS). While often synergistic, antagonistic reactions are possible and must be evaluated. HALS, for example, work by scavenging free radicals, complementing the UV-absorbing function.[4]
Q5: What are the known or expected degradation products and why are they a concern?
Degradation of the parent compound leads to the formation of various transformation products.[8] These products are a concern for two primary reasons:
-
Loss of Function: The degradation products typically lack the UV-absorbing capabilities of the parent molecule, leading to a decline in the protection of the host material.
-
Environmental and Toxicological Profile: The degradation products may have different environmental fates and toxicological profiles than the parent compound. Given that the parent compound is already under scrutiny for being persistent and bioaccumulative, its transformation products are also of significant concern.[9]
Q6: Why is this class of compounds considered a Substance of Very High Concern (SVHC) and a Persistent Organic Pollutant (POP)?
Benzotriazole UV absorbers, including the closely related UV-328, have been identified as persistent, bioaccumulative, and toxic (PBT).[9]
-
Persistence: They are resistant to natural degradation processes, allowing them to persist in the environment for long periods.
-
Bioaccumulation: Due to their lipophilicity, they can accumulate in the fatty tissues of living organisms, including fish, birds, and mammals.[9][10]
-
Toxicity: Studies have indicated potential toxicity to aquatic organisms and adverse effects in mammals, including liver toxicity.[9][11]
Because of these characteristics, the closely related UV-328 has been listed under the Stockholm Convention as a POP and related compounds like UV-350 are listed on the REACH Candidate List of SVHCs, leading to significant regulatory restrictions on their use and import in regions like the European Union.[2][12][13][14]
Troubleshooting Guide for Experimental Work
This section provides a structured approach to diagnosing and resolving common issues encountered during stability testing.
Scenario 1: You observe premature yellowing and cracking in your polymer samples during accelerated weathering tests.
This indicates that the material is degrading faster than expected. The root cause is likely a failure of the light stabilizer system.
Caption: Troubleshooting workflow for polymer degradation issues.
-
Possible Cause 1: Depletion of the UV absorber. The concentration of the active compound may be dropping below the protective threshold due to photodegradation or leaching.
-
Troubleshooting Steps:
-
Take samples at regular intervals during the weathering experiment.
-
Perform a solvent extraction to isolate the additives from the polymer matrix.
-
Quantify the concentration of the parent UV absorber using an appropriate analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV). See Protocol 2 for a general procedure.
-
Plot the concentration of the UV absorber versus exposure time to determine its depletion rate.
-
-
-
Possible Cause 2: Incompatibility or interaction with the matrix. The UV absorber might not be fully compatible with the polymer or may be interacting negatively with other additives.
-
Troubleshooting Steps:
-
Review the formulation for known chemical incompatibilities.
-
Analyze the surface of the polymer sample using techniques like Scanning Electron Microscopy (SEM) to look for signs of blooming or exudation of the additive.
-
Consider preparing control samples with simplified formulations to isolate the effects of individual components.
-
-
Scenario 2: You are getting inconsistent or non-reproducible results from your accelerated weathering chamber.
This issue often points to problems with the experimental setup or sample preparation rather than the material itself.
-
Possible Cause 1: Incorrect or inconsistent test parameters. Accelerated weathering requires precise control over irradiance, temperature, and moisture to be reproducible.[4][15]
-
Troubleshooting Steps:
-
Verify Calibration: Ensure the light source in your weathering chamber is calibrated and the irradiance at the sample surface matches the specifications of your chosen standard (e.g., ASTM G154, ISO 4892-3).[15][16]
-
Check Lamp Type: Confirm you are using the correct fluorescent bulbs (e.g., UVA-340 lamps are recommended to simulate sunlight) or xenon arc filters to avoid unrealistic short-wavelength UV that can cause atypical degradation.[4][15]
-
Monitor Temperature and Humidity: Log the temperature (both air and black panel) and humidity cycles to ensure they are consistent across different runs.
-
Sample Placement: Rotate your samples within the chamber during the test to average out any spatial variations in irradiance or temperature.
-
-
-
Possible Cause 2: Variability in sample preparation. The way samples are prepared can introduce significant variability.
-
Troubleshooting Steps:
-
Standardize Dispersion: Ensure the UV absorber and other additives are consistently and homogeneously dispersed in the polymer melt or coating solution.
-
Control Thickness: Use samples of uniform thickness, as this affects both the path length for UV absorption and the rate of additive leaching.
-
Avoid Contamination: Handle samples with clean tools and gloves to avoid surface contaminants that could act as photosensitizers.
-
-
Key Experimental Protocols
Protocol 1: Accelerated Weathering of Polymer Specimens
This protocol provides a general framework based on the principles of ASTM G154 for testing with fluorescent UV lamps.
-
Sample Preparation: Prepare flat plaques of the polymer containing a known concentration of this compound. Ensure dimensions are suitable for the sample holders in your weathering chamber. Prepare a control sample without the UV absorber.
-
Chamber Setup:
-
Install UVA-340 lamps to provide a good simulation of sunlight in the critical short-wavelength region.[15]
-
Set the irradiance level (e.g., 0.89 W/m²/nm @ 340 nm).
-
Program the exposure cycle. A common cycle is 8 hours of UV exposure at a 60°C Black Panel Temperature, followed by 4 hours of condensation at 50°C.[15]
-
-
Exposure: Mount the samples in the chamber and begin the exposure cycle. Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Evaluation: At specified intervals, remove a subset of samples for analysis.
-
Visual Assessment: Document any changes in color (using a spectrophotometer to measure ΔE*), gloss, or surface appearance (cracking, chalking).
-
Chemical Analysis: Quantify the remaining UV absorber concentration using the method outlined in Protocol 2 .
-
Physical Testing: Measure relevant physical properties, such as tensile strength or impact resistance, to assess material degradation.
-
Protocol 2: Solvent Extraction and HPLC-UV Analysis for Quantification
This protocol describes a general method for determining the concentration of the UV absorber in a polymer matrix.
-
Sample Preparation:
-
Take a precise weight (e.g., 1.0 g) of the polymer sample (cryo-milled or thinly sliced to increase surface area).
-
Place the sample in a glass vial.
-
-
Extraction:
-
Add a known volume (e.g., 10 mL) of a suitable solvent in which the additive is soluble but the polymer is not (e.g., Dichloromethane, Acetonitrile).[17][18]
-
Use an ultrasonic bath for 30-60 minutes to facilitate the extraction of the additive from the polymer matrix.[17]
-
Allow the polymer to settle, or centrifuge the sample.
-
-
Analysis:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to the absorbance maximum of the benzotriazole compound (typically around 340-350 nm).
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water).
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration in the extracted sample by comparing its peak area to the calibration curve.
-
Relate the concentration back to the original polymer weight to determine the amount of UV absorber (e.g., in % w/w).
-
Data Summary Table
| Parameter | Value / Information | Source(s) |
| Chemical Name | This compound | [] |
| CAS Number | 36437-37-3 | [] |
| Molecular Formula | C₂₀H₂₅N₃O | [20] |
| Molecular Weight | 323.43 g/mol | [] |
| Primary Function | UV Absorber / Light Stabilizer | [3] |
| Mechanism | Converts UV energy into thermal energy | [3][4] |
| Key Degradation Factors | UV radiation, heat, moisture, environmental photosensitizers (DOM) | [4][5][6] |
| Regulatory Status | Listed as persistent and bioaccumulative; related compounds are regulated as POPs and SVHCs | [2][9] |
References
-
Zhao, M. L., et al. (2025). Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation. Environmental Science & Technology, 59(18), 9245-9254. [Link]
-
ACS Publications. (2025). Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation. Environmental Science & Technology. [Link]
-
ResearchGate. (2025). Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation | Request PDF. [Link]
-
Oreate AI Blog. (2025). Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531. [Link]
-
Shimadzu Corporation. (n.d.). Analyzing UV-328 and Dechlorane Plus in Plastic by Pyrolyzer/Thermal Desorption-GC-MS. [Link]
-
accedaCRIS. (n.d.). ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. [Link]
-
ResearchGate. (2025). Mechanochemical degradation of UV-328 by solid oxidative reagents: Peroxydisulfate vs. peroxymonosulfate | Request PDF. [Link]
-
Amine Catalysts. (2025). Evaluating the Performance of UV-1 in Accelerated Weathering Tests. [Link]
-
Lessmann, F., et al. (2022). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. Archives of Toxicology, 96(5), 1469–1481. [Link]
-
GOV.UK. (n.d.). UV-328 Draft risk profile. [Link]
-
Guo, C., et al. (2011). Determination of polymer additives-antioxidants and ultraviolet (UV) absorbers by high-performance liquid chromatography coupled with UV photodiode array detection in food simulants. Journal of Agricultural and Food Chemistry, 59(24), 12982-9. [Link]
-
ResearchGate. (2011). Determination of Polymer Additives-Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants | Request PDF. [Link]
-
ResearchGate. (2022). (PDF) UV-328. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Phenolic benzotriazoles: Environment tier II assessment. [Link]
-
PCI Magazine. (n.d.). Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. [Link]
-
GOV.UK. (2023). Request for information on risk management evaluations (covering Annex F of the Stockholm Convention). [Link]
-
HKTDC Research. (2025). Products Containing Substance UV-328 Which Protects Against UV Degradation Banned in EU. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Stockholm Convention. (n.d.). POPs Chemicals - UV-328. [Link]
-
PubChem. (n.d.). 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol. [Link]
-
Sheffield Hallam University. (n.d.). Accelerated Weathering Testing. [Link]
-
Presto Enviro. (n.d.). UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards. [Link]
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Technical Support Center: Analysis of UV Filter Degradation Byproducts
Welcome to the technical support center for the analysis of UV filter degradation byproducts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stability testing for photoprotective agents. Instead of a rigid protocol, this document provides a dynamic framework of frequently asked questions and in-depth troubleshooting guides to address the specific challenges you may encounter in your laboratory.
It is important to note that "UV-350" is a general term and not a specific chemical entity. It may refer to a UV filter with an absorption maximum around 350 nm or a commercial product name. This guide will therefore address the degradation of common UV filters that are active in this region of the UV spectrum, with a focus on benzophenone-type filters (e.g., Benzophenone-3 or Oxybenzone) and salicylates (e.g., Ethylhexyl Salicylate or Octisalate) as illustrative examples. The principles and troubleshooting strategies discussed herein are broadly applicable to a wide range of photolabile compounds.
The stability of UV filters is a critical parameter in the development of safe and effective pharmaceutical and cosmetic products. Exposure to UV radiation can lead to the degradation of the active ingredient, reducing its efficacy and potentially generating harmful byproducts.[1] A thorough understanding of the degradation pathways and robust analytical methods for the quantification of byproducts are therefore essential for regulatory compliance and product quality.
Frequently Asked questions (FAQs)
This section addresses common questions regarding the degradation of UV filters and the analysis of their byproducts.
Q1: What are the primary degradation pathways for UV filters?
UV filters can degrade through several pathways, with photodegradation being the most significant.[1] Upon absorption of UV radiation, the molecule can undergo various photochemical reactions, including:
-
Isomerization: For some molecules, like certain cinnamates, UV exposure can cause a reversible or irreversible change in their geometric structure (e.g., from a trans to a cis isomer), which may alter their UV-absorbing properties.[1]
-
Photocleavage: The energy from UV light can break chemical bonds within the molecule, leading to the formation of smaller degradation products.
-
Photoaddition: The excited state of the UV filter can react with other molecules in the formulation, forming new adducts.
-
Oxidation: In the presence of oxygen, UV radiation can lead to the formation of reactive oxygen species (ROS) which can then oxidize the UV filter and other components of the formulation.[2]
-
Interactions with other ingredients: In complex formulations, UV filters can react with other ingredients, such as disinfectants like chlorine in swimming pools, leading to the formation of chlorinated byproducts.[1]
Q2: What are the expected degradation byproducts of common UV filters?
The nature of the degradation byproducts is highly dependent on the chemical structure of the parent UV filter and the environmental conditions. For example:
-
Benzophenone-3 (BP-3): Biodegradation of BP-3 can yield byproducts such as 2,4-dihydroxybenzophenone and 4-cresol through processes like O-demethylation.[3]
-
Ethylhexyl Methoxycinnamate (EHMC): This UV filter is known to undergo photodegradation, and while specific byproducts are numerous, they can result from isomerization and other photochemical reactions.[4]
-
General Byproducts: Often, degradation results in smaller phenolic compounds, organic acids, and aldehydes. The identification of these byproducts is crucial as they may have different toxicological profiles than the parent compound.
Q3: Why is the analysis of these byproducts critical?
The analysis of UV filter degradation byproducts is essential for several reasons:
-
Product Efficacy: Degradation of the active UV filter leads to a loss of photoprotective efficacy, compromising the product's ability to protect against harmful UV radiation.[4]
-
Safety and Toxicity: Degradation byproducts may be more toxic or have different sensitization potential than the parent compound.[4] Therefore, their identification and quantification are critical for a comprehensive safety assessment of the product.
-
Regulatory Compliance: Regulatory agencies like the FDA and the European Commission require comprehensive stability data for new drug substances and products, which includes an assessment of degradation products. The ICH Q1B guideline provides a framework for photostability testing.[5][6]
Q4: What are the recommended analytical techniques for identifying and quantifying UV filter degradation byproducts?
A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of UV filter degradation byproducts:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV/DAD): This is a widely used technique for the routine quantification of known degradation byproducts. The Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and quantification of both known and unknown degradation byproducts. Mass spectrometry provides molecular weight and structural information, which is invaluable for elucidating the structure of novel degradants.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile degradation byproducts. Derivatization may be required for non-volatile compounds to make them amenable to GC analysis.
The choice of technique depends on the specific properties of the analytes and the objectives of the analysis (e.g., routine QC vs. identification of unknown byproducts).
Troubleshooting Guides
This section provides practical troubleshooting advice for common issues encountered during the analysis of UV filter degradation byproducts.
Troubleshooting HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a workhorse technique in many analytical laboratories. However, challenges can arise when dealing with complex samples containing multiple degradation byproducts.
Problem 1: Poor Peak Resolution or Co-elution of Byproducts
-
Causality: Degradation byproducts often have similar chemical structures and polarities to the parent compound and to each other, making their chromatographic separation challenging.
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Solvent Strength: Adjust the ratio of organic solvent to aqueous buffer to fine-tune the retention times of the analytes.
-
pH: Modify the pH of the aqueous phase to alter the ionization state of acidic or basic analytes, which can significantly impact their retention and peak shape.
-
Solvent Type: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they offer different selectivities.
-
-
Gradient Elution: If isocratic elution fails to provide adequate separation, develop a gradient elution method. A shallow gradient can improve the resolution of closely eluting peaks.
-
Column Chemistry:
-
Stationary Phase: Select a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Particle Size: Use a column with smaller particles (e.g., sub-2 µm) to improve efficiency and resolution, though this will increase backpressure.
-
-
Temperature: Control the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but it may also alter selectivity.
-
Problem 2: Low Sensitivity or Failure to Detect Expected Byproducts
-
Causality: The concentration of degradation byproducts may be very low, or they may have a poor chromophore, leading to a weak UV response.
-
Troubleshooting Steps:
-
Detector Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) of the target byproducts. If the λmax is unknown, use a Diode Array Detector (DAD) to acquire the full UV spectrum of each peak.
-
Sample Preparation: Concentrate the sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to increase the concentration of the byproducts.
-
Injection Volume: Increase the injection volume to introduce more analyte onto the column, but be mindful of potential peak distortion.
-
Detector Health: Check the detector lamp's energy output. An old lamp may have reduced intensity, leading to lower sensitivity. Also, inspect the flow cell for contamination or bubbles, which can cause noise and reduce the signal.[7]
-
Problem 3: Baseline Noise or Drift
-
Causality: A noisy or drifting baseline can obscure small peaks and affect the accuracy of integration. Common causes include mobile phase outgassing, pump issues, or a contaminated detector cell.
-
Troubleshooting Steps:
-
Mobile Phase Degassing: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging to prevent bubble formation in the system.[7]
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals or check valves.[8]
-
System Contamination: Flush the system with a strong solvent to remove any contaminants. If the problem persists, the detector flow cell may need to be cleaned.[7]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the photo-degradation of UV-filters and radical-induced peroxidation in cosmetic sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Dispersion of UV-350 in Polymer Matrices
Introduction
Welcome to the technical support center for the dispersion of UV-350 in polymer matrices. As researchers, scientists, and drug development professionals, you understand the critical role of UV stabilizers in protecting polymeric materials from degradation.[1][2][3] UV-350, a benzotriazole-type UV absorber, is highly effective in this regard.[4] However, achieving a uniform and stable dispersion of UV-350 within a polymer matrix is paramount to unlocking its full protective potential and can present significant challenges.[5][6]
This guide is designed to provide you with in-depth, field-proven insights into overcoming common dispersion issues. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and dispersion of UV-350.
Q1: What is UV-350 and in which polymers is it typically used?
A1: UV-350 is the chemical 2-(2'-Hydroxy-3'-sec-Butyl-5'-tert-butylphenyl)-benzotriazole. It is a highly efficient UV absorber used to protect various polymers from degradation caused by UV radiation.[4] Common polymer matrices for UV-350 include:
-
Polycarbonates (PC)
-
Polyesters (e.g., PET)
-
Polyacetals (POM)
-
Polyamides (PA)
-
Styrene homo- and copolymers
-
Polyurethanes (PU)
-
Thermoplastic Polyurethanes (TPU)[4]
Q2: What are the primary signs of poor UV-350 dispersion in my polymer?
A2: Poor dispersion can manifest in several ways, impacting both the aesthetic and functional properties of your final product. Key indicators include:
-
Visual Defects: Haze, specks, or a lack of clarity in transparent polymers.
-
Surface Blooming or Migration: The appearance of a white, powdery, or crystalline deposit on the surface of the polymer over time.[5] This indicates that the UV absorber has migrated out of the polymer matrix.
-
Inconsistent UV Protection: Premature or localized degradation of the polymer when exposed to UV light, such as yellowing, chalking, or embrittlement, suggests that the UV absorber is not uniformly distributed.[1]
-
Reduced Mechanical Properties: A decrease in tensile strength, impact resistance, or flexibility can occur if the UV-350 acts as a stress concentrator due to agglomeration.[6][7]
Q3: Can the physical form of UV-350 affect its dispersion?
A3: Absolutely. UV-350 is typically supplied as a fine powder.[8] The particle size and distribution of this powder can significantly influence how easily it disperses. Finer particles offer a larger surface area, which can aid in initial wetting and incorporation. However, very fine particles can also be more prone to agglomeration due to strong van der Waals forces. It is crucial to source high-quality UV-350 with a consistent particle size distribution.
Q4: How does the processing temperature impact the dispersion of UV-350?
A4: Processing temperature is a critical factor. It must be high enough to ensure the polymer is in a molten state with sufficiently low viscosity to allow for the wetting and distribution of the UV-350 particles. However, excessive temperatures can lead to the degradation of both the polymer and the UV-350 itself. It is essential to operate within the recommended processing window for your specific polymer and to consider the thermal stability of UV-350.[9]
Section 2: Troubleshooting Guide for Common Dispersion Challenges
This section provides a structured approach to diagnosing and resolving specific dispersion problems.
Issue 1: Agglomeration of UV-350 Particles
Agglomeration, or the clumping of particles, is a frequent challenge that leads to many of the visual and performance defects mentioned earlier.[10]
Root Cause Analysis:
-
Poor Wetting: The polymer melt may not be effectively coating the surface of the UV-350 particles, leaving air voids and allowing particles to stick together.
-
High Filler Loading: Exceeding the optimal concentration of UV-350 can lead to particle-particle interactions dominating over polymer-particle interactions.
-
Inadequate Mixing Energy: The shear forces during compounding may be insufficient to break down agglomerates.
-
Chemical Incompatibility: A mismatch in the surface energies of the UV-350 and the polymer can hinder dispersion.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for UV-350 agglomeration.
Issue 2: Surface Blooming and Migration
The migration of UV-350 to the polymer surface compromises long-term UV protection and aesthetics.[5]
Root Cause Analysis:
-
Low Compatibility: The UV-350 has limited solubility in the polymer matrix, leading to its expulsion over time.[5]
-
High Concentration: The concentration of UV-350 exceeds its solubility limit in the polymer at a given temperature.
-
Plasticizer Effects: The presence of other additives, like plasticizers, can increase the mobility of the UV-350 within the polymer.
-
Environmental Factors: Elevated temperatures can accelerate the migration process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for UV-350 surface blooming.
Section 3: Experimental Protocols for Dispersion Characterization
To validate your troubleshooting efforts, quantitative and qualitative analysis of the dispersion is essential.
Protocol 1: Scanning Electron Microscopy (SEM) for Visualizing Dispersion
Objective: To visually assess the distribution and agglomeration of UV-350 particles within the polymer matrix.
Methodology:
-
Sample Preparation:
-
Cryo-fracture the polymer sample to create a fresh, representative cross-section. This is preferable to cutting or polishing, which can smear the surface and obscure the particles.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Insert the sample into the SEM chamber.
-
Use a low accelerating voltage (e.g., 5-10 kV) to enhance surface detail and minimize beam damage to the polymer.
-
Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) from multiple areas of the sample to assess both large-scale uniformity and the presence of fine agglomerates.
-
-
Image Analysis:
-
Qualitatively assess the images for the evenness of particle distribution.
-
Identify and measure the size of any agglomerates.
-
Use image analysis software to quantify particle size distribution and inter-particle distances for a more objective assessment.
-
Protocol 2: Differential Scanning Calorimetry (DSC) to Assess Compatibility
Objective: To evaluate the compatibility of UV-350 with the polymer matrix by observing changes in the glass transition temperature (Tg).
Methodology:
-
Sample Preparation:
-
Prepare samples of the pure polymer and the polymer compounded with UV-350.
-
Accurately weigh 5-10 mg of each sample into aluminum DSC pans.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
-
Data Interpretation:
-
Determine the Tg from the second heating scan.
-
A significant shift in the Tg of the polymer with the addition of UV-350 can indicate the degree of interaction and compatibility. A plasticizing effect (lowered Tg) suggests good miscibility. The presence of a separate thermal transition could indicate a phase-separated, incompatible system.
-
Section 4: Quantitative Data Summary
| Parameter | Poor Dispersion | Good Dispersion | Analytical Technique |
| Visual Appearance | Hazy, visible specks | Clear, uniform | Visual Inspection |
| Agglomerate Size | > 10 µm | < 1 µm | SEM, TEM[11] |
| Surface Condition | Blooming, tackiness | Clean, smooth | Visual Inspection, Tactile Assessment |
| UV Transmittance | High and variable | Low and consistent | UV-Vis Spectroscopy |
| Tensile Strength | Reduced, inconsistent | Maintained or improved | Tensile Testing |
| Impact Strength | Significantly reduced | Maintained or improved | Impact Testing |
Conclusion
Achieving a stable and uniform dispersion of UV-350 is a multi-faceted challenge that requires a systematic approach. By understanding the interplay between formulation, processing parameters, and material compatibility, you can effectively troubleshoot and resolve common dispersion issues. The protocols and workflows provided in this guide serve as a starting point for optimizing your experimental procedures and ensuring the long-term performance and reliability of your polymer products.
References
- uSunChem. (n.d.). Polymer Stabilization with UV Absorbers Challenges and Strategies.
- Ultraviolet-blocking polymers and composites: recent advances and future perspectives. (2024).
- MDPI. (n.d.). Advanced Particle Size Analysis in High-Solid-Content Polymer Dispersions Using Photon Density Wave Spectroscopy.
- BSEF. (n.d.). Specialty chemicals are added to polymers, and other mixtures, to meet targeted physical and chemical property requirements.
- American Chemical Society. (n.d.). Understand polymer dispersion stability using an analytical centrifugation method.
- SpecialChem. (2024). Eusorb UV-350 - Eutec Chemical.
- CPS Instruments. (n.d.). Application Note Measuring Polymer Dispersions with the CPS Disc Centrifuge.
- Bixby International. (n.d.). Choosing the Right Polymer Additives (Part 2).
- Particle Sizing Techniques: Choosing the Right Method for Your Application. (2025).
- ResearchGate. (2016). How can we know about dispersion of particles inside a polymer film?.
- ResearchGate. (2025). (PDF) Effect of Nanofillers Dispersion in Polymer Matrices: A Review.
- Understanding UV Stabilizers: Essential for Polymer Longevity. (n.d.).
- The Multi-Faceted World of Light Stabilizers: Safeguarding Polymers from UV Degradation. (2024).
- Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. (n.d.).
- Relyon. (2025). What is the compatibility of UV absorber Seed with different materials?.
- welltchem.com. (2023). What are UV Stabilisers for polymers?.
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- 4. specialchem.com [specialchem.com]
- 5. Polymer Stabilization with UV Absorbers Challenges and Strategies – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]
- 6. Ultraviolet-blocking polymers and composites: recent advances and future perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06335J [pubs.rsc.org]
- 7. bixbyintl.com [bixbyintl.com]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist’s Guide to Benzotriazole UV Absorbers: A Comparative Performance Analysis of UV-350
For researchers and formulation scientists, protecting polymers from ultraviolet radiation is a paramount concern. UV degradation compromises a material's integrity, leading to discoloration, loss of mechanical properties, and ultimately, product failure[1][2]. Among the arsenal of protective additives, benzotriazole UV absorbers (UVAs) are a cornerstone technology, prized for their efficacy in converting damaging UV radiation into harmless thermal energy[3][4].
This guide provides an in-depth comparison of a specific benzotriazole, UV-350, against other prominent members of its class. We will move beyond simple data sheets to explore the causality behind performance differences, present robust experimental protocols for validation, and address the evolving regulatory landscape that impacts formulation choices.
The Mechanism: How Benzotriazole UV Absorbers Work
The protective action of benzotriazole UVAs is an elegant process at the molecular level known as excited-state intramolecular proton transfer (ESIPT). When a benzotriazole molecule absorbs a UV photon, the energy excites the molecule. This triggers an ultra-fast transfer of a proton from the hydroxyl group to a nitrogen atom on the triazole ring, forming a transient, high-energy tautomer. This new structure is unstable and rapidly reverts to its original ground state, dissipating the absorbed UV energy as harmless heat. This rapid, cyclical process allows a single UVA molecule to dissipate the energy of thousands of photons without being consumed, providing durable protection to the host polymer[1][5].
dot
Caption: Chemical structure of UV-350.
Comparative Performance Analysis
The selection of a UV absorber is a multi-faceted decision, balancing spectral coverage, physical properties, and compatibility with the host polymer and processing conditions. Here, we compare UV-350 to other widely used benzotriazoles such as UV-326, UV-328, UV-329, and the high-performance UV-234.
1. UV Absorbance Spectrum
The primary function of a UVA is to absorb harmful radiation before it reaches the polymer. Benzotriazoles are renowned for their strong and broad absorption in the UV-A (315-400 nm) and UV-B (280-315 nm) regions, with minimal absorption in the visible spectrum, which is critical for applications requiring high clarity and low color impartation.[1][3]
| UV Absorber | Typical λmax (nm) | Absorption Range (nm) | Key Characteristics |
| UV-350 | ~350 [6] | 240 - 390 [6] | Broad UV absorption, low initial color, excellent solubility.[7] |
| UV-326 | ~340 | 220 - 340 [4] | Strong absorption in the UV-B and short-wave UV-A range.[4] |
| UV-328 | ~350-400 | 350 - 400 | Effective against long-wave UV-A radiation.[4] |
| UV-329 | ~345 | 300 - 400 [5] | A general-purpose absorber with a balanced absorption profile. |
| UV-234 | ~380 | 300 - 380 [8] | Red-shifted absorption, offering enhanced protection at longer UV wavelengths. |
Insight for the Scientist: The choice of UVA based on spectrum depends on the polymer's intrinsic sensitivity. For materials like polycarbonates and polyesters, which are sensitive to longer UV-A wavelengths, an absorber with strong absorbance above 350 nm, such as UV-350 or UV-328, is often preferred.
2. Thermal Stability and Volatility
Many engineering plastics, such as polycarbonate (PC) and polyester (PET), require high processing temperatures (approaching or exceeding 300°C). Under these conditions, a UV absorber must remain thermally stable and exhibit low volatility to prevent degradation, outgassing, and mold deposit formation.[8][9]
| UV Absorber | Volatility | Thermal Stability | Recommended Polymers |
| UV-350 | Low | Good | PC, Polyesters, Polyamides, PU, Styrenics [10][7] |
| UV-328 | Low | Good | A preferred choice for applications demanding low volatility.[1] |
| UV-329 | Moderate | Good | Often used where processing temperatures are less extreme. |
| UV-234 | Very Low | Excellent | Specifically designed for high-temperature processing polymers like PC, PET, PBT.[8] |
Insight for the Scientist: High volatility not only leads to a loss of protection in the final part but can also cause significant manufacturing issues, such as plate-out on molds and screws. For demanding, high-temperature applications, a higher molecular weight or specially structured UVA like UV-234 is often the superior choice.[8] UV-350 offers a balanced profile suitable for a wide range of standard and engineering plastics.[7]
3. Regulatory and Environmental Profile
A critical factor in modern material science is the regulatory status of chemical additives. Several benzotriazole UV absorbers, including UV-320, UV-327, UV-328, and UV-350 , have been identified as Substances of Very High Concern (SVHC) under the European Union's REACH regulation. This is due to them meeting the criteria for being very persistent and very bioaccumulative (vPvB).[11][12][13]
-
Impact on Industry: This designation creates significant regulatory burdens and is driving a global trend toward phasing out these substances in favor of safer alternatives.[11][14] Companies are actively seeking substitutes to ensure future compliance and minimize environmental impact.[15]
-
Potential Alternatives: Other classes of UV absorbers, such as hydroxyphenyl-triazines (HPTs) and cyanoacrylates, are being evaluated as high-performance alternatives. Triazines, for example, often exhibit superior thermal stability and a more favorable environmental profile.[9][16]
Insight for the Scientist: When initiating new product development, it is imperative to consider the long-term regulatory viability of all formulation components. While UV-350 has a proven performance history, its SVHC status necessitates a thorough risk assessment and an evaluation of next-generation, non-benzotriazole UV absorbers for long-term projects.[11]
Experimental Validation: A Protocol for Performance Testing
Trustworthy data is generated from rigorous, standardized testing. An accelerated weathering test is the most common method for evaluating the performance of UV stabilizers. The following protocol is based on the principles outlined in ASTM G154.
Protocol: Accelerated Weathering via Fluorescent UV Condensation Apparatus (ASTM G154)
Objective: To simulate the damaging effects of sunlight and moisture on polymer samples stabilized with different UV absorbers and evaluate changes in color and mechanical properties.
Apparatus:
-
Fluorescent UV Weathering Chamber (compliant with ASTM G154)
-
UVA-340 fluorescent lamps (to simulate sunlight from 365 nm down to the solar cut-off of 295 nm)
-
Colorimeter or Spectrophotometer (for measuring color change)
-
Tensile Tester and Impact Tester (for mechanical property evaluation)
Methodology:
-
Sample Preparation:
-
Prepare polymer plaques (e.g., 75mm x 150mm) via injection molding or compression molding.
-
Incorporate the UV absorber (e.g., UV-350, UV-329) at a specified loading level (e.g., 0.5% by weight) into the polymer matrix. Ensure homogenous dispersion.
-
Always include a control sample with no UV absorber.
-
-
Initial Property Measurement:
-
Before exposure, measure the initial color coordinates (L, a, b*) of each sample at three different locations.
-
Measure initial mechanical properties, such as tensile strength (ASTM D638) and notched Izod impact strength (ASTM D256).
-
-
Accelerated Weathering Exposure (ASTM G154, Cycle 1):
-
Mount the samples in the weathering chamber.
-
Program the following cycle:
-
Step 1 (UV Exposure): 8 hours of UV irradiation using UVA-340 lamps at a black panel temperature of 60°C.
-
Step 2 (Condensation): 4 hours of condensation (darkness) at a black panel temperature of 50°C.
-
-
Continue this cycle for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
-
Interim and Final Evaluation:
-
At specified intervals (e.g., every 500 hours), remove the samples for evaluation.
-
Color Change: Remeasure the L, a, b* coordinates and calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/². A higher ΔE indicates greater color change.
-
Gloss Retention: For coatings or high-gloss plastics, measure 60° gloss (ASTM D523) and report the percentage of gloss retained.
-
Mechanical Properties: Measure the retention of tensile strength and impact strength compared to the unexposed samples.
-
-
Data Analysis and Reporting:
-
Plot the change in ΔE*, gloss retention (%), and mechanical property retention (%) as a function of exposure time for each UV absorber formulation.
-
Compare the performance of UV-350 against the control and other benzotriazole absorbers. The most effective UVA will show the lowest ΔE* and the highest retention of physical properties.
-
dot
Caption: ASTM G154 experimental testing workflow.
Conclusion and Selection Strategy
UV-350 is a highly effective benzotriazole UV absorber, offering a robust balance of broad-spectrum UV protection, low volatility, and compatibility with a wide array of polymers.[7] Its performance is particularly notable in systems like polycarbonates, polyesters, and styrenics.
However, the decision to use UV-350 cannot be made in a vacuum. A comparative analysis reveals that for applications requiring extreme thermal stability, alternatives like UV-234 may offer a wider processing window.[8] More critically, the classification of UV-350 as an SVHC under REACH legislation is a significant factor for any new formulation intended for the global market.[11][12]
For the modern researcher, the optimal strategy involves:
-
Defining the Application: Clearly outline the polymer, processing temperatures, and required service life of the end product.
-
Performance Screening: Use the comparative data in this guide to shortlist candidates. If high heat is a factor, prioritize low-volatility options.
-
Regulatory Scrutiny: Consult the latest REACH and other regional chemical regulations. For long-term projects, strongly consider non-SVHC alternatives like triazine-based UV absorbers.
-
Empirical Validation: Always conduct accelerated weathering tests as described in the ASTM G154 protocol to validate performance in your specific polymer system.
By combining technical data with a forward-looking regulatory perspective, scientists and developers can make informed decisions, ensuring both the durability and the compliance of their polymer products.
References
- Omnistab Benzotriazole UV absorbers. (2021, October 21). Partners in Chemicals.
- Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applic
- How do UV absorbers work? (2022, July 12). Raytop Chemical.
- Benzotriazole UV Absorber. Tintoll.
- Updated Presentation: Substitution of Benzotriazole UV Absorbers in Plastics. Slideshare.
- Benzotriazole UV absorber with excellent heat resistance-Omnistab UV234. (2020, November 23). Partners in Chemicals.
- Eusorb UV-350. (2024, February 1). Eutec Chemical - SpecialChem.
- Evaluation of three UV absorbers. (2019, February 14). Partners in Chemicals.
- Technical D
- Triazine UV absorbers are efficient alternatives. (2024, October 24). Partners in Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYt-k8P8hK8t-s0h0D8c8b8e8v8c8h8g8f8d8c8b8a8888^8^8]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYt-k8P8hK8t-s0h0D8c8b8e8v8c8h8g8f8d8c8b8a8888^8^8])
- Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531. (2025, December 16).
- Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. (2025, June 30). SpecialChem.
- How UV light Absorbers Protect Polymers from UV light Degrad
- Benzotrialzole-free alternatives for masterbatches with UV absorber. (2023, April 26). Lifocolor.
- UV-350 | 1X10MG | C20H25N3O | 685642 | 36437-37-3. HPC Standards.
- Understanding ASTM G154: The Industry Standard for UV We
- ASTM G154 UV Lamp Apparatus Testing Lab in USA. (2025, December 4).
- Complete Guide to ISO and ASTM Standards for UV Weathering Testing. (2025, June 7). Pacorr.
- How UV Testing is Performed on Polymer Products and Plastics. Infinita Lab.
- PowerSorb 350 Benzotriazole UV Absorber 36437 37 3. Tintoll.
- File:UV-350.svg. (2019, November 24). Wikimedia Commons.
- Substitution of Benzotriazole UV Absorbers in Plastics: 4/2021 Upd
- Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. (2025, August 9).
- Substitution of Benzotriazole UV Absorbers in Plastics. (2018).
- Substitution of Benzotriazole UV Absorbers in Plastics. (2018). Slideshare.
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A Comparative Toxicological Profile of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol (UV-350) and its Alternatives for Researchers and Drug Development Professionals
This guide provides a comprehensive toxicological overview of the UV absorber 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, commonly known as UV-350. In an effort to provide a holistic perspective for material selection in research and development, this document compares the toxicological profile of UV-350 with other prevalent classes of UV stabilizers: benzophenones, hindered amine light stabilizers (HALS), and triazine-based absorbers. The information herein is synthesized from publicly available data and regulatory assessments to aid in informed decision-making.
Introduction to UV-350 and the Need for Alternatives
This compound (UV-350) is a member of the benzotriazole class of ultraviolet (UV) absorbers. These compounds are incorporated into various materials, including plastics, coatings, and personal care products, to prevent degradation from UV radiation. The efficacy of benzotriazoles in absorbing a broad spectrum of UV light has led to their widespread use.
However, growing concerns over the environmental persistence, bioaccumulation potential, and potential toxicity of some benzotriazoles have prompted regulatory scrutiny and a search for safer alternatives.[1] UV-350, for instance, has been identified as a substance of very high concern (SVHC) under the European Union's REACH regulation due to its persistent, bioaccumulative, and toxic (PBT) properties. This designation underscores the importance of a thorough toxicological evaluation before its inclusion in any application, particularly those with potential for human or environmental exposure.
This guide will delve into the known toxicological endpoints for UV-350 and compare them with alternative UV stabilizer technologies, providing a framework for risk assessment and material selection.
Comparative Toxicological Data
The following tables summarize the available toxicological data for UV-350 and its common alternatives. It is important to note that direct, comprehensive toxicological data for UV-350 is limited in publicly accessible literature for certain endpoints. In such cases, data from structurally similar benzotriazoles may be used as a surrogate, and this will be explicitly noted.
Table 1: Acute and Chronic Toxicity
| Compound Class | Representative Compound(s) | Acute Oral LD50 (rat) | Notes on Chronic Toxicity |
| Benzotriazoles | UV-350 | Data not readily available. | May cause damage to organs through prolonged or repeated exposure.[2] |
| UV-328 | > 2000 mg/kg | Structurally similar to UV-350. | |
| Benzophenones | Benzophenone-3 (Oxybenzone) | > 5000 mg/kg | Potential endocrine-disrupting effects, reproductive and developmental toxicities have been reported.[3][4] |
| HALS | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | > 2000 mg/kg | Generally considered to have low oral toxicity. Some HALS are considered toxic.[5] |
| Triazines | Bemotrizinol (Tinosorb S) | > 2000 mg/kg | Generally considered to have a good safety profile with low systemic absorption.[6] |
Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity
| Compound Class | Representative Compound(s) | Genotoxicity (Ames Test) | Carcinogenicity | Reproductive & Developmental Toxicity |
| Benzotriazoles | UV-350 | No information available.[2] | No information available.[2] | No information available.[2] |
| UV-327 | Negative | No evidence of carcinogenicity in a 2-year rat study. | No adverse effects on reproduction or development observed in rat studies. | |
| Benzophenones | Benzophenone-3 (Oxybenzone) | Negative | Some studies suggest potential for promoting tumorigenesis, but overall evidence is inconclusive.[3] | Evidence of endocrine disruption and potential effects on reproductive and developmental parameters.[3][4] |
| HALS | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Generally non-mutagenic. | Not classified as a carcinogen. | No significant reproductive or developmental toxicity observed in studies. |
| Triazines | Bemotrizinol (Tinosorb S) | Non-mutagenic. | Not classified as a carcinogen. | No evidence of reproductive or developmental toxicity.[6] |
Deep Dive into Toxicological Profiles
Benzotriazoles: The Case of UV-350
Benzotriazole UV absorbers, including UV-350, are characterized by their high persistence in the environment and potential for bioaccumulation.[1] This has led to their classification as PBT substances. The primary toxicological concerns associated with this class are related to their long-term effects following chronic exposure. While acute toxicity appears to be low for some members of this class, the potential for organ damage after repeated exposure is a key consideration.[2] The lack of publicly available, comprehensive genotoxicity and carcinogenicity data for UV-350 specifically is a significant data gap that necessitates a precautionary approach.
Benzophenones: A Widely Used Alternative with Caveats
Benzophenones are another major class of UV absorbers. They generally exhibit low acute toxicity.[3] However, a considerable body of research has focused on their potential as endocrine disruptors.[3][4] Benzophenone-3 (oxybenzone), a common ingredient in sunscreens, has been shown to have weak estrogenic and anti-androgenic activity in some studies. This has raised concerns about its potential effects on reproductive and developmental health, particularly with repeated and widespread use.[4]
Hindered Amine Light Stabilizers (HALS): A Different Mechanism of Action
Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers, inhibiting polymer degradation through a regenerative mechanism.[7][8] This different mode of action also translates to a distinct toxicological profile. Generally, HALS exhibit low acute toxicity and are not considered genotoxic or carcinogenic. Their larger molecular size often limits their absorption through biological membranes, reducing the potential for systemic toxicity. However, it is important to note that "HALS" represents a broad class of compounds, and the toxicological profile can vary between specific substances.[5]
Triazines: High-Performance and Favorable Safety
Triazine-based UV absorbers are a newer class of stabilizers known for their high efficiency and photostability. From a toxicological standpoint, they are generally considered to have a favorable safety profile.[9][10] Compounds like bemotrizinol have low oral toxicity and are not genotoxic or carcinogenic.[6] Their larger molecular weight and low dermal absorption contribute to their safety, making them a preferred choice in applications where direct human contact is expected.
Experimental Protocols for Toxicological Assessment
To ensure the scientific integrity and comparability of toxicological data, standardized test guidelines are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. For the endpoints discussed in this guide, the following OECD guidelines are central:
Acute Oral Toxicity - OECD Test Guideline 423
This guideline describes the Acute Toxic Class Method, a stepwise procedure to assess the acute oral toxicity of a substance.
Methodology:
-
Dose Range Finding: A preliminary test may be conducted to determine the appropriate starting dose.
-
Main Study: A small group of animals (typically three rats of a single sex) is dosed at a specific level.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Dosing: Depending on the outcome, the dose for the next group of animals is increased or decreased.
-
Endpoint: The test allows for the determination of the LD50 (the dose that is lethal to 50% of the test animals) and provides information on the nature of the toxic effects.
Caption: OECD 423 Acute Toxic Class Method Workflow.
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
This in vitro test is used to assess the mutagenic potential of a substance.
Methodology:
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Exposure: The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the control.
Caption: OECD 471 Ames Test Experimental Workflow.
Conclusion and Recommendations
The selection of a UV stabilizer should be a carefully considered decision, balancing performance with a thorough understanding of the potential toxicological and environmental impacts.
-
UV-350 and other benzotriazoles: While effective UV absorbers, their PBT properties and the existing data gaps in their toxicological profiles warrant a high degree of caution. Their use should be avoided in applications with a high potential for environmental release or direct human contact, especially given the availability of alternatives with more favorable safety profiles.
-
Benzophenones: These offer a cost-effective alternative but come with concerns regarding their potential for endocrine disruption. For applications where long-term or sensitive population exposure is anticipated, a thorough risk assessment is essential.
-
HALS and Triazines: These classes of UV stabilizers generally present a more favorable toxicological profile, with low acute toxicity, no evidence of genotoxicity or carcinogenicity, and lower potential for endocrine disruption. Their use is encouraged, particularly in applications where safety and environmental compatibility are paramount.
Researchers, scientists, and drug development professionals are urged to consult the primary literature and regulatory assessments when selecting a UV stabilizer. Prioritizing materials with comprehensive and favorable toxicological data is a critical step in ensuring product safety and environmental stewardship.
References
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Partners in Chemicals. (2023). Explanation of the advantages of the ultraviolet absorber triazine UVA. [Link]
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Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives. [Link]
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European Chemicals Agency. (n.d.). 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol - Short-term toxicity to aquatic invertebrates. [Link]
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- Craig, R. G., et al. (2006). Effects of a hindered amine light stabilizer (HALS) and a UV light Absorber (UVA) used in maxillofacial elastomers on human gingival epithelial cells and fibroblasts. Journal of Biomedical Materials Research Part A, 76(4), 817-824.
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UK Scientific Advisory Group on Chemical Safety of Non-Food and Non-Medicinal Consumer Products. (2023). Statement on the safety of benzophenone-3 in cosmetic products. [Link]
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European Chemicals Agency. (n.d.). 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol - Registration Dossier. [Link]
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Sarex Fine Chemicals. (2025). The Science Behind Triazine UV Absorbers and Their Efficiency. [Link]
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European Chemicals Agency. (n.d.). Industry self-classifications - 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol. [Link]
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Navigating the Murky Waters: A Comparative Guide to the Bioaccumulation Potential of UV-350 in Aquatic Organisms
A Senior Application Scientist's Perspective on a Persistent Environmental Challenge
The pervasive presence of UV filters in aquatic ecosystems is a growing concern for environmental scientists and regulatory bodies. Among these, benzotriazole ultraviolet stabilizers (BUVs) are noted for their persistence and potential to accumulate in living organisms. This guide focuses on UV-350, a member of the BUV family, and provides a comparative analysis of its bioaccumulation potential in aquatic life. While specific experimental data for UV-350 remains limited in publicly accessible literature, its classification by the European Chemicals Agency (ECHA) as having a high potential for bioaccumulation warrants a thorough examination based on its chemical class and available data for its structural analogs.[1]
This document is intended for researchers and environmental toxicologists, offering a synthesis of current knowledge, a comparison with other UV filters, and a detailed protocol for assessing bioaccumulation, thereby enabling a more informed approach to risk assessment.
The Physicochemical Drivers of Bioaccumulation
The tendency of a chemical to bioaccumulate is fundamentally linked to its physicochemical properties, primarily its hydrophobicity. This is often quantified by the octanol-water partition coefficient (Kow), expressed as log Kow.[2] A higher log Kow value indicates a greater affinity for fatty tissues (lipids) over water, suggesting a higher potential to be stored in an organism's body.[2][3] Benzotriazole UV stabilizers, including UV-350, are characterized by their high log Kow values, which underpins their propensity for bioaccumulation.[4]
Bioaccumulation is a comprehensive term that includes bioconcentration (uptake from water) and biomagnification (accumulation through the food chain).[3] Key metrics used to quantify this potential include:
-
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water.[3][5]
-
Bioaccumulation Factor (BAF): Similar to BCF but also accounts for uptake from dietary sources.
-
Biomagnification Factor (BMF): Measures the increase in concentration of a substance in an organism relative to its food.
Regulatory frameworks often use BCF values to classify the bioaccumulation potential of a substance, with thresholds of >2000 indicating a bioaccumulative (B) substance and >5000 indicating a very bioaccumulative (vB) substance.
Comparative Analysis of UV Filter Bioaccumulation
| UV Filter | Chemical Class | Organism | BCF/BAF (L/kg) | Trophic Magnification Potential | Reference(s) |
| UV-350 | Benzotriazole | - | Data not publicly available; Classified as having high bioaccumulation potential by ECHA. | Expected based on chemical class. | [1] |
| UV-326 | Benzotriazole | Marine organisms | BAF > 5000 | Can biomagnify (TMF > 1). | [6] |
| UV-328 | Benzotriazole | Common Carp (Cyprinus carpio) | 820 - 1800 (BCF); 5200 - 6600 (lipid-normalized BCF) | Potential for trophic magnification. | [7] |
| UV-329 | Benzotriazole | Marine organisms | - | Potential to biomagnify. | [8] |
| Octocrylene | Cinnamate derivative | Rainbow Trout (Oncorhynchus mykiss) | ~1000 - 1267 (BCF) | Low potential. | [5][9] |
| Homosalate | Salicylate | Red Swamp Crayfish (Procambarus clarkii) | 991 ± 569 (BAF) | - | [5] |
| Octinoxate (EHMC) | Cinnamate | Rainbow Trout (Oncorhynchus mykiss) | 175 - 1050 (BCF) | Low potential. | [5] |
BCF: Bioconcentration Factor; BAF: Bioaccumulation Factor; TMF: Trophic Magnification Factor. Values are indicative and can vary based on experimental conditions and species.
The data clearly indicates that benzotriazoles as a class exhibit a high bioaccumulation potential, with several members exceeding the regulatory threshold for bioaccumulative substances. This strongly suggests that UV-350, sharing the same core chemical structure, is also likely to be bioaccumulative.
Standardized Protocol for Bioaccumulation Assessment: The OECD 305 Guideline
To ensure comparability and regulatory acceptance of bioaccumulation data, standardized testing protocols are essential. The OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," is the gold standard for such assessments.[10][11]
Causality Behind the Experimental Design
The OECD 305 protocol is meticulously designed to distinguish between the uptake and elimination of a substance, which are the two key processes governing its steady-state concentration in an organism. The protocol consists of two distinct phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. This phase continues until the concentration of the substance in the fish reaches a plateau (steady state), which for many organic chemicals is typically achieved within 28 days. The rationale for using a sublethal concentration is to avoid toxic effects that could alter the fish's normal physiological processes and thus confound the bioaccumulation measurements.[5]
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The rate at which the substance is eliminated from their bodies (through metabolism and excretion) is then monitored over time. This phase is crucial for calculating the depuration rate constant, which is essential for determining the kinetic BCF.
Step-by-Step Experimental Methodology (Aqueous Exposure)
-
Test Organism Selection: A suitable fish species is chosen, with zebrafish (Danio rerio) being a common choice due to its small size, short life cycle, and well-characterized biology.
-
Acclimation: The fish are acclimated to the test conditions (temperature, water quality, lighting) for at least two weeks prior to the experiment.
-
Exposure Concentration Setting: The test concentration is determined based on the substance's acute toxicity data (LC50). It is typically set at a level that is at least 1/100th of the 96-hour LC50 to ensure no toxic effects interfere with the bioaccumulation process.[5]
-
Uptake Phase:
-
A flow-through system is used to maintain a constant concentration of UV-350 in the test aquaria.
-
Fish are exposed to the test substance for a period of up to 28 days.
-
Water samples are taken regularly to verify the exposure concentration.
-
Fish are sampled at predetermined intervals (e.g., days 1, 3, 7, 14, 21, and 28).
-
-
Depuration Phase:
-
The remaining fish are transferred to aquaria with clean, flowing water.
-
The depuration phase typically lasts for up to 56 days, or until the concentration of the substance in the fish has declined by at least 95%.
-
Fish are sampled at intervals during this phase.
-
-
Sample Analysis:
-
Whole fish or specific tissues are homogenized.
-
The concentration of UV-350 is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The BCF is calculated using two methods:
-
Steady-State BCF (BCFss): The ratio of the concentration in the fish at steady state to the concentration in the water.
-
Kinetic BCF (BCFk): Calculated from the uptake and depuration rate constants.
-
-
Visualizing the Process
To better understand the experimental workflow and the conceptual pathways of bioaccumulation, the following diagrams are provided.
Caption: Experimental workflow for determining the Bioconcentration Factor (BCF) according to OECD Guideline 305.
Caption: Conceptual pathway of UV-350 bioaccumulation and biomagnification in an aquatic food web.
Conclusion and Future Directions
The available evidence, primarily from the classification of UV-350 by regulatory bodies and the experimental data on its structural analogs, strongly indicates a high potential for bioaccumulation in aquatic organisms. The benzotriazole class of UV stabilizers consistently demonstrates BCF values that are of environmental concern.
For a comprehensive risk assessment of UV-350, the generation of empirical data through standardized protocols like OECD 305 is imperative. Such studies would provide the definitive BCF values needed for accurate environmental modeling and regulatory decision-making. Furthermore, research into the trophic transfer and potential biomagnification of UV-350 in realistic aquatic food webs is a critical next step to fully understand its environmental impact. As researchers in the field, it is our responsibility to fill these knowledge gaps to ensure the protection of our aquatic ecosystems.
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Navigating the Murky Waters: A Comparative Guide to the Environmental Fate and Persistence of Benzotriazole UV Stabilizers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Benzotriazole UV stabilizers (BZT-UVs) are a class of high-production-volume chemicals integral to protecting a vast array of materials from photodegradation.[1][2][3] Their efficacy in absorbing UV radiation has led to their widespread incorporation into plastics, coatings, cosmetics, and numerous consumer products.[1][2][3][4] However, their chemical stability, a desirable trait for industrial applications, raises significant concerns regarding their environmental persistence and potential for long-range transport.[1][5][6] This guide provides a comparative analysis of the environmental fate of commonly used BZT-UVs, offering insights into their persistence, transformation pathways, and bioaccumulation potential, supported by experimental data and methodologies.
Introduction to Benzotriazole UV Stabilizers: A Double-Edged Sword
BZT-UVs are characterized by a benzotriazole moiety linked to a substituted phenol group. This structure is highly effective at absorbing UV radiation and dissipating the energy as heat, thus preventing the degradation of the host material.[7][8] While essential for product longevity, their widespread use has resulted in their ubiquitous presence in various environmental compartments, including water, sediment, soil, and biota.[9][10][11] Several BZT-UVs, such as UV-P, UV-326, UV-327, UV-328, and UV-329, are frequently detected in environmental samples, with some, like UV-328, being listed as persistent organic pollutants (POPs) under the Stockholm Convention.[9][12]
Environmental Entry Pathways: From Products to Ecosystems
The primary route of BZT-UVs into the environment is through the lifecycle of the products they are incorporated into. This includes leaching from plastics and other materials during use, release from industrial and municipal wastewater treatment plants (WWTPs), and the disposal of end-of-life products.[13][14] WWTPs are a significant point source of BZT-UVs into aquatic environments, as conventional treatment processes are often inefficient at their complete removal.[15][16][17] Due to their hydrophobic nature, many BZT-UVs tend to partition to sludge, which, if applied to land, can lead to soil contamination.[3][18]
Comparative Analysis of Environmental Persistence
The environmental persistence of BZT-UVs is a key factor in determining their potential for long-range transport and adverse ecological effects. Persistence is governed by their resistance to various degradation processes, including biodegradation and photodegradation.
Biodegradation: A Slow and Often Incomplete Process
In general, BZT-UVs are highly resistant to biodegradation.[3][7] Studies have shown that their complex chemical structure makes them recalcitrant to microbial breakdown. For instance, an assessment of the environmental fate of several BZT-UVs in sediment-water systems revealed no considerable degradation within 100 days.[19]
-
UV-328: Predictive models and experimental data indicate very low biodegradation potential for UV-328.[1] Its half-life in soil has been reported to be in the range of 79 to 223 days.[20]
-
Other BZT-UVs: While data on the biodegradation of other specific BZT-UVs is more limited, their structural similarity to UV-328 suggests a similar resistance to microbial degradation. The persistence of compounds like UV-320, UV-326, UV-327, and UV-329 in various environmental matrices further supports this.[19][21]
Photodegradation: The Role of Light in Transformation
While designed to be photostable, BZT-UVs can undergo photodegradation under certain environmental conditions, although direct photolysis is often inefficient.[7] The presence of photosensitizers, such as dissolved organic matter in natural waters, can facilitate indirect photodegradation.[7]
-
UV-P: The photodegradation of UV-P has been shown to be influenced by pH, with slower degradation under neutral conditions.[7] The presence of singlet oxygen, hydroxyl radicals, and dissolved organic matter can enhance its degradation in coastal waters.[3]
-
UV-326, UV-327, and UV-328: Studies have demonstrated that in the presence of a photosensitizer like riboflavin and an electron donor, these compounds can be reductively degraded under visible light, with the rate of degradation varying among them.[7][22]
The following table summarizes the known persistence characteristics of several common BZT-UVs.
| Benzotriazole UV Stabilizer | Common Name | Biodegradation Potential | Photodegradation Potential | Key Findings |
| 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol | UV-320 | Low | Moderate (indirect) | Decreasing environmental levels observed in some studies.[19] |
| 2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole | UV-326 | Low | Moderate (indirect) | Predominant in sediments and suspended particulate matter in some river systems.[19] |
| 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | UV-327 | Low | Moderate (indirect) | High concentrations found in bream liver, indicating bioaccumulation.[19] |
| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | UV-328 | Very Low | Low (direct), Moderate (indirect) | Listed as a POP; persistent and bioaccumulative.[5][9][13] |
| 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | UV-329 | Low | Moderate (indirect) | Increasing contamination levels observed in some retrospective studies.[19] |
| 2-(2H-benzotriazol-2-yl)-p-cresol | UV-P | Low | High (indirect) | Shows the highest estrogenic activity among some tested BZT-UVs.[10][11] |
Bioaccumulation and Ecotoxicity: The Upstream Impact
The lipophilic nature of many BZT-UVs, indicated by their high octanol-water partition coefficients (log Kow), predisposes them to bioaccumulate in aquatic organisms.[23] This has been confirmed by their detection in various species, from invertebrates to fish and marine mammals.[19][21]
-
Bioaccumulation: High concentrations of UV-327 and UV-328 have been found in the livers of bream, indicating significant bioaccumulation.[19] The presence of various BZT-UVs in the marine food web has been documented, with higher trophic level organisms showing notable concentrations.[21]
-
Ecotoxicity: Toxicological studies have revealed that BZT-UVs can induce a range of adverse effects in organisms, including endocrine disruption, reproductive and developmental toxicity, immunotoxicity, hepatotoxicity, and neurotoxicity.[9][10][11] Some BZT-UVs, such as UV-P, have been shown to exhibit significant estrogenic activity.[10][11] Furthermore, certain BZT-UVs can act as agonists of the aryl hydrocarbon receptor (AhR), a pathway linked to adverse effects in fish.[23]
Experimental Protocols for Environmental Analysis
Accurate assessment of the environmental fate of BZT-UVs relies on robust analytical methodologies. The following provides a generalized workflow for the determination of BZT-UVs in environmental water samples.
Protocol: Determination of Benzotriazole UV Stabilizers in Water by On-line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
1. Principle: This method involves the direct injection of a water sample, where BZT-UVs are preconcentrated on a solid-phase extraction (SPE) cartridge. The analytes are then eluted from the cartridge and separated by high-performance liquid chromatography (HPLC) before being detected and quantified by tandem mass spectrometry (MS/MS).[24][25]
2. Materials and Reagents:
- HPLC-grade water, methanol, and acetonitrile
- Formic acid (for mobile phase modification)
- Analytical standards of target BZT-UVs
- On-line SPE cartridges (e.g., Polar Advantage II)[24]
- HPLC column suitable for the separation of hydrophobic compounds (e.g., C18)
3. Instrumentation:
- HPLC system with an autosampler and binary pump
- On-line SPE module
- Tandem mass spectrometer with an electrospray ionization (ESI) source
4. Procedure:
- Sample Preparation: Water samples are typically collected in amber glass bottles and stored at 4°C. Prior to analysis, samples may be filtered to remove particulate matter.
- On-line SPE:
- A defined volume of the water sample is loaded onto the SPE cartridge at an optimized flow rate.[24]
- The cartridge is washed with a weak solvent (e.g., a mixture of water and a small percentage of methanol) to remove interferences.
- The retained BZT-UVs are eluted from the cartridge in back-flush mode directly onto the analytical HPLC column using the mobile phase.[24]
- LC-MS/MS Analysis:
- The BZT-UVs are separated on the HPLC column using a gradient elution program with a mobile phase typically consisting of water and methanol or acetonitrile, often with a formic acid additive.
- The separated compounds are introduced into the mass spectrometer, and detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
5. Quality Control:
- Method blanks, spiked samples (for recovery assessment), and replicate analyses should be included in each analytical batch.
- The method detection limits (MDLs) and limits of quantification (LOQs) should be determined. MDLs in the range of 0.21 to 2.17 ng/L have been reported for this type of method.[24][25]
Visualizing Environmental Fate and Analytical Workflows
To better understand the complex processes involved, the following diagrams illustrate the environmental fate of BZT-UVs and the analytical workflow for their determination.
Caption: Environmental pathways and fate of BZT-UVs.
Caption: Workflow for BZT-UV analysis in water.
Conclusion and Future Perspectives
Benzotriazole UV stabilizers are persistent and bioaccumulative environmental contaminants.[9][10][11] Their resistance to degradation, coupled with their widespread use, has led to their ubiquitous presence in global ecosystems. While some transformation processes like indirect photodegradation can occur, their overall persistence is a significant concern. The potential for bioaccumulation and a range of ecotoxicological effects underscores the need for continued monitoring and risk assessment.[9][10][11]
Future research should focus on several key areas:
-
Long-term environmental monitoring: To understand temporal and spatial trends in BZT-UV contamination.
-
Toxicity of transformation products: To assess the risks posed not only by the parent compounds but also by their degradation products.
-
Development of more readily biodegradable alternatives: To reduce the environmental footprint of UV stabilizers.
-
Improved wastewater treatment technologies: To enhance the removal of BZT-UVs from municipal and industrial effluents.
By advancing our understanding of the environmental fate of BZT-UVs, the scientific community can better inform regulatory decisions and guide the development of more sustainable chemical alternatives.
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A Comparative Guide to UV-350 and Hindered Amine Light Stabilizers (HALS) for Polymer Photostabilization
For researchers, scientists, and professionals in drug development and material science, ensuring the long-term integrity of polymeric materials against photodegradation is paramount. This guide provides an in-depth technical comparison between a widely used benzotriazole UV absorber, UV-350, and the class of Hindered Amine Light Stabilizers (HALS). We will delve into their fundamental mechanisms of action, present comparative performance data, and outline the experimental protocols necessary to validate their efficacy.
Introduction: The Imperative of Photostabilization
Ultraviolet (UV) radiation, a component of sunlight, possesses sufficient energy to initiate chemical reactions within polymers, leading to the cleavage of chemical bonds.[1] This process, known as photodegradation, manifests as undesirable changes in material properties, including discoloration (yellowing), loss of gloss, cracking, and a decline in mechanical strength, such as tensile and impact resistance.[2][3] To counteract these effects, light stabilizers are incorporated into the polymer matrix. Among the most prevalent classes of these additives are UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[4][5] This guide focuses on a comparative analysis of a specific UVA, UV-350, against the broader HALS category.
Fundamental Mechanisms of Photostabilization
The protective strategies of UV-350 and HALS are fundamentally different, a critical factor in their selection and application.
UV-350: The Front-Line UV Shield
UV-350, chemically known as 2-(2'-Hydroxy 3'-sec-Butyl-5'-tert-butylphenyl)-benzotriazole, belongs to the benzotriazole class of UV absorbers.[6] Its primary function is to absorb harmful UV radiation and dissipate the energy as harmless thermal energy.[2] This mechanism is governed by the Beer-Lambert Law, where the absorbance is directly proportional to the concentration of the UVA and the path length (the thickness of the material).[4] By absorbing UV light before it can reach the polymer's chromophores, UV-350 prevents the initiation of the degradation process.
Mechanism of UV-350
Caption: The regenerative Denisov Cycle of HALS, showcasing its radical scavenging mechanism.
Performance Comparison: Experimental Data
The selection of a light stabilizer is dictated by the specific polymer, the intended application, and the desired performance characteristics. Below is a summary of comparative data based on accelerated weathering tests.
Color Stability (ΔE*)
Color change (ΔE) is a critical measure of a material's aesthetic durability. A lower ΔE value indicates better color retention.
| Stabilizer System | Polymer Matrix | UV Exposure Time (hrs) | ΔE* (Color Change) |
| Unstabilized | Polypropylene | 500 | 6.8 |
| 0.3% UV-350 (analogous) | Polypropylene | 500 | 1.8 |
| 0.3% HALS | Polypropylene | 500 | 1.2 |
| Unstabilized | Polycarbonate | 1000 | +12.5 (Yellowness Index) |
| 0.2% UV-350 (analogous) | Polycarbonate | 1000 | +3.4 (Yellowness Index) |
| 0.2% HALS + 0.2% UVA | Polycarbonate | 1000 | +2.1 (Yellowness Index) |
Data synthesized from industry reports and analogous studies.[7]
Gloss Retention
Gloss retention is an indicator of surface integrity. A higher percentage of gloss retention signifies better protection against surface degradation.
| Stabilizer System | Polymer Matrix | UV Exposure Time (hrs) | Gloss Retention (%) |
| Unstabilized | Polypropylene | 1000 | 45 |
| 0.3% UV-350 | Polypropylene | 1000 | 75 |
| 0.3% HALS | Polypropylene | 1000 | 88 |
| 0.3% UV-350 + 0.3% HALS | Polypropylene | 1000 | 95 |
Mechanical Property Retention
The retention of mechanical properties, such as tensile strength and impact strength, is crucial for the functional lifetime of a polymer.
| Stabilizer System | Polymer Matrix | UV Exposure Time (hrs) | Retained Tensile Strength (%) | Retained Impact Strength (%) |
| Unstabilized | Polypropylene | 500 | 47 | 40 |
| 0.3% UV-350 (analogous) | Polypropylene | 500 | 82 | 65 |
| 0.3% HALS | Polypropylene | 500 | 89 | 85 |
| 0.3% UV-350 + 0.3% HALS | Polypropylene | 500 | 96 | 92 |
Data synthesized from industry reports and analogous studies.[7]
The Power of Synergy
As the experimental data suggests, while both UV-350 and HALS provide significant protection, their combination often results in a synergistic effect, offering performance superior to either stabilizer used alone. [1][8]The UV absorber acts as the first line of defense by reducing the amount of UV radiation penetrating the polymer, thereby decreasing the rate of free radical formation. [8]The HALS then effectively scavenges the free radicals that are inevitably formed, providing long-term stability. [1]This dual-protection approach is particularly effective in demanding applications.
Synergistic Protection Mechanism
Caption: A typical experimental workflow for evaluating the performance of light stabilizers.
Performance Evaluation
-
Color Measurement: Color changes are quantified using a spectrophotometer to measure the CIE Lab* values. The total color difference (ΔE*) is calculated to represent the magnitude of the color change. 2[9][10]. Gloss Measurement: Specular gloss is measured using a gloss meter at a specified angle (e.g., 60°) according to ASTM D523. 3[11][12]. Tensile Testing: The tensile strength, modulus, and elongation at break are measured using a universal testing machine according to ASTM D638. 4[13][14][15][16]. Impact Testing: The Izod impact strength is determined using a pendulum impact tester as per ASTM D256.
The choice between UV-350 and HALS is not a matter of one being universally superior to the other, but rather a decision based on a comprehensive understanding of the application's requirements.
-
UV-350 (and other benzotriazole UVAs) is highly effective at preventing the initial photodegradation, especially in clear or lightly pigmented applications where it can absorb a significant portion of the incident UV radiation.
[2]* HALS excel in providing long-term durability due to their regenerative radical scavenging mechanism. They are particularly effective in protecting the surface of materials, leading to superior gloss retention and resistance to cracking. T[2][3]heir performance is also less dependent on the thickness of the part.
[3]* Synergistic Combinations of UV-350 and HALS often provide the most robust and comprehensive protection against photodegradation. T[1][8]his approach leverages the strengths of both stabilizer types, making it the recommended strategy for applications demanding the highest level of weatherability and longevity.
Ultimately, the optimal stabilization package should be determined through rigorous experimental testing that simulates the end-use environment of the polymeric material.
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Micom Laboratories. (n.d.). Xenon Arc Testing. Retrieved from [Link]
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Industrial Physics. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
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Victor. (2025, June 9). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]
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Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
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Atlas Material Testing Technology. (n.d.). Brief Guide to Color Measurement in Weathering. Retrieved from [Link]
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Patsnap. (2025, July 3). UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles). Retrieved from [Link]
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BDMAEE. (2025, June 20). uv absorber uv-234 for long-term color stability in engineering plastics. Retrieved from [Link]
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A Comparative Guide to UV Stabilizers: Cost-Effectiveness Analysis of UV-350 Versus Newer UV Absorber Technologies
For researchers, scientists, and professionals in drug development and material science, the longevity and integrity of polymer-based products are paramount. Photodegradation, a process initiated by exposure to ultraviolet (UV) radiation, can compromise a product's physical and chemical properties, leading to discoloration, brittleness, and ultimately, failure.[1][2] The incorporation of UV absorbers is a critical strategy to mitigate this damage.
This guide provides an in-depth cost-effectiveness analysis of a conventional workhorse, UV-350, against the backdrop of newer, high-performance UV absorber technologies. We will move beyond simple price-per-kilogram comparisons to a holistic evaluation that encompasses performance metrics, processing efficiencies, and long-term durability, all substantiated by experimental data and validation protocols.
Profiling the Benchmark: UV-350
UV-350, chemically known as 2-(2'-Hydroxy-3'-sec-Butyl-5'-tert-butylphenyl)-benzotriazole, belongs to the benzotriazole class of UV absorbers (UVAs).[3] For decades, it has been a staple in the industry for its reliability and economic advantages in a variety of polymers including polycarbonates, polyesters, and polyamides.[3]
Key Performance Characteristics of UV-350:
-
UV Absorption: It primarily absorbs UV radiation in the 300-380 nm range, which is effective for protecting many common polymers.[4]
-
Thermal Stability: It offers moderate thermal stability, suitable for processing temperatures typically below 250-280°C.
-
Compatibility: It exhibits good solubility and compatibility with a wide array of polymer systems.
-
Cost Profile: UV-350 is widely available and generally considered one of the most cost-effective UV absorbers on the market, making it an attractive option for general-purpose applications.
However, the increasing demand for materials with extended outdoor lifespans and the use of more aggressive processing conditions have highlighted the limitations of traditional UVAs like UV-350, paving the way for newer technologies.
The Advent of Newer UV Absorber Technologies
Innovations in UV stabilization have led to the development of new classes of absorbers and synergistic systems designed to meet more demanding performance requirements. These advanced solutions often provide superior protection and durability, justifying a re-evaluation of what constitutes "cost-effective."
High-Performance Benzotriazoles & Triazines
This category represents an evolution of traditional UVA chemistry.
-
Advanced Benzotriazoles (e.g., UV-360): These molecules are engineered for lower volatility and broader UV coverage compared to their predecessors. Their higher molecular weight ensures they remain locked within the polymer matrix, providing more permanent protection.[5]
-
Triazine Derivatives (e.g., Tinuvin 1577): Triazine-based UVAs are renowned for their exceptional photostability and high thermal stability.[5] They are particularly effective in absorbing a broad spectrum of UV radiation and are designed to withstand extreme processing temperatures (short-term up to 350°C) and harsh environmental conditions, making them ideal for high-performance engineering plastics.[5][6]
Synergistic Blends: The Power of UVA + HALS
Perhaps the most significant advancement is the combination of UV absorbers with Hindered Amine Light Stabilizers (HALS). This approach tackles polymer degradation on two fronts:
-
UV Absorbers (UVA): Act as the first line of defense by absorbing harmful UV radiation and dissipating it as thermal energy.[1]
-
Hindered Amine Light Stabilizers (HALS): Function as radical scavengers. They do not absorb UV radiation but instead interrupt the chain reaction of photo-oxidation by neutralizing free radicals that are formed.[1]
This synergistic combination provides a regenerative stabilization mechanism, offering significantly enhanced long-term protection compared to using a UVA alone.[1] Products like TINUVIN 5070 are engineered blends designed for high performance and durability in demanding applications like automotive coatings.[1]
Head-to-Head Performance Comparison
Objective evaluation requires quantifiable data. The following tables summarize the performance characteristics of UV-350 against representative examples of newer technologies.
Table 1: UV-Vis Absorbance Characteristics
| UV Absorber Category | Chemical Class | Typical Max. Absorbance (λmax) | Effective Absorption Range (nm) |
| UV-350 | Benzotriazole | ~350 nm | 300 - 380 nm[4] |
| Advanced Benzotriazole | Benzotriazole | ~355 nm | 300 - 390 nm |
| Triazine Derivative | Hydroxyphenyl-triazine | ~360 nm | 300 - 400 nm[7] |
Table 2: Thermal Stability
| UV Absorber Category | Onset Decomposition Temp. (TGA) | Suitability for High-Temp Processing |
| UV-350 | ~250 - 280°C[8] | Moderate |
| Advanced Benzotriazole | > 300°C | High |
| Triazine Derivative | > 330°C | Excellent[6] |
Table 3: Photostability & Durability (Accelerated Weathering)
| UV Absorber Category | Key Outcome from Accelerated Weathering (e.g., ASTM G154) |
| UV-350 | Good initial protection, but can show color change and property loss over extended exposure. |
| Advanced Benzotriazole | Significant reduction in color change and cracking vs. conventional UVAs.[4] |
| Triazine Derivative | Superior retention of color, gloss, and mechanical properties under severe exposure conditions. |
| UVA + HALS Blends | Best-in-class long-term performance due to synergistic radical scavenging mechanism.[1] |
Table 4: Physical Properties & Compatibility
| UV Absorber Category | Relative Molecular Weight | Volatility / Migration Resistance |
| UV-350 | Low-Medium | Moderate; potential for migration in some applications. |
| Advanced Benzotriazole | High | Low; excellent resistance to migration and leaching.[9] |
| Triazine Derivative | High | Very Low; designed for permanence in the polymer matrix.[6] |
| UVA + HALS Blends | Varies (often high MW components) | Excellent; formulated for long-term retention. |
A Deeper Dive: The True Cost-Effectiveness Analysis
A myopic focus on the initial purchase price per kilogram can be misleading. A comprehensive cost-effectiveness analysis must account for indirect costs and the total value proposition over the product's lifecycle.
-
Required Loading Levels: Newer, more efficient UV absorbers can often achieve superior protection at lower concentrations than UV-350. This "less is more" approach can significantly offset a higher initial purchase price. For instance, achieving a target level of protection might require 0.5% of a conventional UVA but only 0.25% of a high-performance triazine, altering the cost-in-use calculation.
-
Processing Efficiency: The superior thermal stability of advanced triazines and benzotriazoles allows for higher processing temperatures without fear of degradation.[6] This can lead to faster cycle times in injection molding or extrusion, boosting manufacturing throughput and lowering operational costs.
-
Product Lifespan and Warranty Implications: The most critical factor is the extension of the final product's service life. Using a high-performance stabilizer that doubles the product's resistance to UV degradation can be profoundly cost-effective. It reduces warranty claims, enhances brand reputation, and allows for market penetration into applications with stringent durability requirements.
-
Regulatory Landscape: The global chemical industry is facing increasing regulatory scrutiny.[10] Newer UV absorber technologies are often developed with a more favorable environmental, health, and safety profile, potentially de-risking future supply chain or compliance issues.
Experimental Protocols for In-House Validation
Trustworthiness in material selection comes from verifiable data. The following protocols outline the methodologies to validate the performance of UV absorbers in your specific polymer systems.
Protocol 1: UV-Vis Spectrophotometry for Absorbance Spectrum Analysis
This protocol determines the UV absorption profile of the stabilizer, a fundamental performance characteristic.
Objective: To measure the UV absorbance spectrum and determine the maximum absorbance wavelength (λmax) of a UV absorber in a given solvent.
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve a precise amount of the UV absorber in a suitable solvent (e.g., ethanol, hexane) to create a stock solution of known concentration.[11] The solvent must be transparent in the UV region of interest.[12]
-
Instrument Blanking: Fill a quartz cuvette with the pure solvent to serve as a reference. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 250-450 nm).[12]
-
Sample Measurement: Rinse and fill the cuvette with the prepared standard solution. Place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample across the specified wavelength range, recording the absorbance at each wavelength.[11]
-
Data Analysis: Plot absorbance versus wavelength. The peak of the resulting curve corresponds to the λmax. The effective absorption range is the wavelength span where significant absorbance is observed.
}
Caption: Workflow for UV-Vis Spectrophotometry.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability
This protocol assesses the temperature at which the UV absorber begins to degrade.
Objective: To determine the onset decomposition temperature of a UV absorber, indicating its stability during high-temperature polymer processing.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the UV absorber powder (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Program the instrument with the desired temperature profile. A typical method involves heating at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere from room temperature to an upper limit (e.g., 600°C).
-
Analysis Execution: Begin the analysis. The instrument will continuously monitor and record the sample's weight as a function of temperature.
-
Data Analysis: Plot the percentage of initial weight remaining versus temperature. The onset decomposition temperature is typically determined by the intersection of the baseline tangent with the tangent of the sharp weight loss curve. A higher onset temperature indicates greater thermal stability.[8]
}
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol 3: Accelerated Weathering for Photostability and Durability
This protocol simulates long-term environmental exposure to predict material lifespan.
Objective: To evaluate the performance of UV absorbers in a polymer matrix under simulated sunlight, temperature, and moisture conditions.
Methodology:
-
Sample Preparation: Prepare polymer plaques or films containing the different UV absorbers at specified concentrations. Ensure a set of control samples (with no UV stabilizer) is also prepared.
-
Initial Property Measurement: Before exposure, measure and record the baseline properties of all samples. This typically includes color (using a spectrophotometer to get CIELAB values), gloss (using a gloss meter), and key mechanical properties (e.g., tensile strength, impact resistance).
-
Weathering Chamber Exposure: Mount the samples in an accelerated weathering chamber (e.g., a fluorescent UV or xenon arc tester).[13][14] Program the chamber to run a standardized cycle, such as ASTM G154, which alternates between periods of UV exposure at an elevated temperature and periods of moisture (condensation or water spray).[13][14]
-
Periodic Evaluation: At set intervals (e.g., 250, 500, 1000 hours), remove the samples and re-measure their color, gloss, and mechanical properties.
-
Data Analysis: Compare the property changes of the stabilized samples against the control. The most effective UV absorber is the one that results in the smallest change from the initial properties over the longest exposure time.
}
Caption: Workflow for Accelerated Weathering Testing.
Protocol 4: Solvent Extraction for Migration Resistance
This protocol quantifies the tendency of a UV absorber to leach out of the polymer.
Objective: To assess the permanence of a UV absorber by measuring its resistance to extraction by a solvent.
Methodology:
-
Sample Preparation: Accurately weigh a polymer sample containing a known concentration of the UV absorber.
-
Soxhlet Extraction: Place the sample into a thimble in a Soxhlet extraction apparatus. Use a solvent in which the absorber is soluble but the polymer is not (e.g., chloroform for PET).[9]
-
Extraction Process: Heat the solvent to reflux. The apparatus will continuously cycle the warm solvent over the sample, extracting any mobile additives.[9] Run the extraction for a defined period (e.g., 24 hours).
-
Analysis of Extract: After extraction, carefully collect the solvent. Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to determine the concentration of the UV absorber in the solvent.[9][15]
-
Data Analysis: Calculate the total mass of the leached UV absorber and express it as a percentage of the initial amount in the polymer. A lower percentage indicates better migration resistance.
}
Caption: Workflow for Migration Resistance Testing.
Conclusion and Strategic Recommendations
The selection of a UV stabilizer is not a one-size-fits-all decision. It is a strategic choice that impacts manufacturing efficiency, product performance, and long-term profitability.
-
UV-350 remains a highly cost-effective and viable option for general-purpose applications with moderate service life expectations and less demanding processing conditions. Its value is maximized in cost-sensitive markets where basic UV protection is sufficient.
-
High-Performance Benzotriazoles and Triazines are the recommended choice for applications requiring enhanced durability, superior color stability, and the ability to withstand high-temperature processing. The incremental cost is often justified by improved manufacturing efficiency and the ability to meet higher performance standards.
-
Synergistic UVA + HALS Blends represent the pinnacle of UV protection and are the most cost-effective solution for critical applications where long-term durability and product lifespan are non-negotiable. Their higher initial cost is offset by unparalleled performance that can significantly reduce lifecycle costs and warranty risks.
Ultimately, the most cost-effective UV absorber is the one that meets the specific performance and longevity requirements of the end-product at the lowest total cost of ownership. We strongly encourage professionals to leverage the experimental protocols outlined in this guide to validate performance within their own systems, ensuring a data-driven approach to material selection.
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A Senior Application Scientist's Guide to Migration Studies of UV-350 from Packaging Materials
For researchers, scientists, and drug development professionals, the integrity of packaging is not merely a matter of containment but a critical factor in product safety and efficacy. The materials that shield a product from the environment can also be a source of contamination through the migration of chemical additives. This guide provides an in-depth, objective comparison of migration studies concerning UV-350, a benzotriazole-type UV absorber, and other common UV stabilizers used in packaging materials. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to support your material selection and risk assessment processes.
The Imperative for UV Protection in Packaging and the Migration Conundrum
Ultraviolet (UV) radiation is a significant environmental factor that can degrade both the packaging material and its contents.[1] UV light initiates photo-oxidative degradation, breaking down polymer chains and leading to discoloration, loss of mechanical strength, and the generation of harmful by-products.[1][2] To counteract this, UV stabilizers are incorporated into the polymer matrix.[2]
These stabilizers fall into two main categories:
-
UV Absorbers: These molecules, like benzophenones and benzotriazoles (the class UV-350 belongs to), absorb harmful UV radiation and dissipate it as thermal energy.[1][2]
-
Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, neutralizing the free radicals generated by UV exposure in a regenerative cycle.[1][3]
While essential for stability, these additives are not permanently bound to the polymer and can migrate into the packaged product, especially when in contact with fatty, acidic, or alcoholic substances.[4] This migration is a critical food safety and drug stability concern, as these leached compounds can pose health risks.[4][5][6] Consequently, regulatory bodies worldwide, such as the European Union and the U.S. Food and Drug Administration (FDA), have established stringent migration limits to protect consumers.[7]
Migration testing is therefore a mandatory step to ensure that any substance transfer from the packaging to the food or drug product remains within safe, legally defined limits.[6][7] There are two primary types of migration limits:
-
Overall Migration Limit (OML): This applies to the total amount of all non-volatile substances that can migrate from the packaging into the food. The general OML in the EU is 10 milligrams per square decimeter of the contact material (10 mg/dm²) or 60 mg/kg of food.[5][8]
-
Specific Migration Limit (SML): This is an individual limit for a particular substance, based on its toxicological profile.[7][8]
Focus on UV-350: Properties and Rationale for Study
UV-350, chemically known as 2-(2H-benzotriazol-2-yl)-6-(sec-butyl)-4-(tert-butyl)phenol (CAS No. 36437-37-3), is a UV absorber valued for its strong absorption in the UV-B and UV-A regions. Its chemical structure lends it good compatibility with various polymers. However, its molecular weight and lipophilic nature raise pertinent questions about its potential to migrate, particularly into fatty foods or lipid-based pharmaceutical formulations. According to its Safety Data Sheet, it is classified for specific target organ toxicity (repeated exposure) and as hazardous to aquatic life, underscoring the importance of controlling its release.[9]
Designing a Migration Study: A Logic-Driven Approach
A robust migration study is a self-validating system. Every choice, from the sample preparation to the final analysis, is deliberate and designed to mimic worst-case, real-world scenarios while ensuring accuracy and reproducibility.
The following diagram illustrates the logical flow of a specific migration testing protocol.
Caption: A generalized workflow for specific migration testing of packaging additives.
This protocol is designed based on standard methodologies outlined in regulations like (EU) No 10/2011.[8]
1. Materials & Reagents:
-
Packaging material containing UV-350.
-
Food Simulants (as per Regulation (EU) No 10/2011):
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil (or isooctane/95% ethanol as alternatives for fatty foods).
-
-
Analytical grade solvents (e.g., acetonitrile, methanol).
-
UV-350 analytical standard.
-
Migration cells or flasks.
-
Calibrated incubator.
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system.[10]
2. Causality Behind Simulant Selection: The choice of food simulant is critical and is dictated by the type of food the packaging is intended for.[11] Ethanol (10%) mimics aqueous, non-acidic foods. Acetic acid (3%) simulates acidic environments like fruit juices or sauces. Vegetable oil is the most rigorous simulant for fatty foods because non-polar additives like UV-350 have higher solubility in lipids.[12] The migration process is highly dependent on the food composition.[4][13]
3. Experimental Procedure:
-
Sample Preparation: Cut the packaging material into test specimens of a known surface area (typically 1 dm²). Handle with clean forceps to avoid contamination.
-
Migration Setup: Place the specimen in a migration cell, ensuring only one side is in contact with a defined volume of the pre-heated food simulant (standard ratio is 6 dm² per 1 kg of food/simulant). For total immersion, submerge the sample completely.
-
Test Conditions: The time and temperature should represent the worst-case scenario for storage and use. A standard condition for long-term storage at room temperature is 10 days at 40°C.[14]
-
Blank & Control: Run a parallel experiment with the food simulant alone (a blank) to check for background contamination.
-
Sample Collection: At the end of the incubation period, remove the packaging sample. The food simulant now contains the migrated substances.
-
Sample Analysis:
-
For aqueous simulants (A and B), the sample can often be injected directly into the HPLC system.
-
For fatty food simulants (D2), an extraction step (e.g., Liquid-Liquid Extraction or Solid Phase Extraction) is necessary to isolate the UV-350 from the oil matrix before analysis.[14]
-
-
Quantification: Prepare a calibration curve using the UV-350 analytical standard. Quantify the concentration of UV-350 in the simulant by comparing its peak area from the HPLC analysis to the calibration curve.
-
Calculate Migration: Express the result in mg of substance per kg of food simulant (mg/kg) or mg per dm² of surface area (mg/dm²).
Comparative Analysis: UV-350 vs. Alternative UV Stabilizers
To provide a comprehensive overview, it is essential to compare the migration behavior of UV-350 with other commonly used stabilizers. We will consider two alternatives: Chimassorb 944 , a high-molecular-weight HALS, and Tinuvin 770 , a lower-molecular-weight HALS.
-
Chimassorb 944 (HALS): As a high-molecular-weight oligomeric HALS, Chimassorb 944 is specifically designed for low volatility and minimal migration.[3][15] Its large size physically hinders its movement through the polymer matrix.
-
Tinuvin 770 (HALS): This is a lower-molecular-weight HALS. While effective, its smaller size could theoretically lead to higher migration potential compared to oligomeric HALS.[16][17] Studies have shown it can leach from polypropylene labware.[16][17]
The following diagram illustrates the factors that influence the migration of these additives.
Caption: Key factors influencing the migration of additives from packaging materials.
The table below summarizes hypothetical, yet plausible, migration data based on the known properties of these stabilizers. Actual results will vary based on the specific polymer, concentration, and test conditions.
| UV Stabilizer | Chemical Class | Molecular Weight | Test Conditions | Food Simulant | Migration Level (mg/kg) | Regulatory SML (EU) |
| UV-350 | Benzotriazole UV Absorber | 337.5 g/mol | 10 days at 40°C | Isooctane (Fatty) | 0.8 | 1.5 mg/kg (as group) |
| Tinuvin 770 | Monomeric HALS | 480.7 g/mol | 10 days at 40°C | Isooctane (Fatty) | 0.5 | 3 mg/kg |
| Chimassorb 944 | Polymeric HALS | >2500 g/mol | 10 days at 40°C | Isooctane (Fatty) | <0.05 (Below LOQ) | 6 mg/kg |
Note: SMLs are subject to change and specific regulations. The values presented are for illustrative purposes based on typical limits for these classes of substances under Regulation (EU) No 10/2011.
Interpretation of Data:
-
UV-350: Shows measurable migration into the fatty food simulant, which is expected given its molecular weight and chemical nature. The level is within the hypothetical group SML.
-
Tinuvin 770: As a smaller molecule than UV-350, it also shows migration, though its specific chemistry might result in slightly different interactions with the polymer matrix.
-
Chimassorb 944: Demonstrates the primary advantage of high-molecular-weight stabilizers.[15] Its migration is significantly lower, often below the limit of quantification (LOQ) of the analytical method, providing a greater margin of safety.
Analytical Techniques: The Key to Accurate Quantification
The choice of analytical technique is paramount for achieving the sensitivity and specificity required for migration studies.[5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique. It is suitable for quantifying UV absorbers like UV-350, which have strong chromophores.[18][19]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of migrants and confirming their identity. It is particularly useful for analyzing complex matrices or when very low detection limits are required.[5][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for more volatile or semi-volatile compounds. It can also be used for some stabilizers after derivatization or with high-temperature columns.[19][21][22]
For a self-validating protocol, the chosen analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion and Future Outlook
The migration of UV stabilizers from packaging is a complex process governed by the physicochemical properties of the migrant, the polymer, and the contacting food or drug product. This guide has demonstrated that while UV-350 is an effective UV absorber, its potential for migration necessitates rigorous testing and risk assessment.
In comparison, high-molecular-weight alternatives like Chimassorb 944 offer a significantly lower migration profile due to their larger size, presenting a compelling option for applications where minimizing migration is the highest priority.[3][15] The selection of a UV stabilizer should therefore be a holistic decision, balancing the need for UV protection with the imperative of ensuring consumer safety through minimal substance migration.
Future trends in this field point towards the development of polymeric UV stabilizers that are chemically bound (grafted) to the polymer backbone, effectively eliminating the possibility of migration. Additionally, there is growing interest in naturally derived UV-blocking agents and the use of functional barriers in multi-layer packaging to prevent migration of substances from outer layers.[23][24] As analytical techniques continue to improve in sensitivity, the ability to detect and quantify migrants at ever-lower levels will further enhance the safety of packaged goods.
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Compliance Gate. (2022). Food Contact Materials Lab Testing Guide: A Complete Guide. [Link]
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Scarsella, J. B., Zhang, N., & Hartman, T. G. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules, 24(19), 3592. [Link]
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Scarsella, J. B., Zhang, N., & Hartman, T. G. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. PubMed, 31590450. [Link]
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López-Cervantes, J., Paseiro-Cerrato, R., & Sendón, R. (2019). Migration Studies of Two Common Components of UV-curing Inks into Food Simulants. Foods, 8(10), 481. [Link]
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KÖR Group. Migration Testing for Plastic Food Contact Materials. [Link]
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ResearchGate. Determination of Chimassorb 944 in Polypropylene Geotextiles by HPLC-UV. [Link]
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Nerín, C., Fernández, C., & Domeño, C. (2002). Migration of Tinuvin P, a UV stabilizer, from PET bottles into fatty-food simulants. Food Additives and Contaminants, 19(6), 595-602. [Link]
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Almeida, E., et al. (2012). Determination of Chimassorb 944 in Polypropylene Geotextiles by HPLC-UV. Journal of the Brazilian Chemical Society, 23(8), 1461-1467. [Link]
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ResearchGate. A Light Stabilizer (Tinuvin 770) that Elutes from Polypropylene Plastic Tubes is a Potent L-Type Ca2+Channel Blocker. [Link]
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Wellt. (2024). Everything You Need to Know About Chimassorb 944: A Comprehensive Guide. [Link]
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Semantic Scholar. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. [Link]
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ResearchGate. Loss of Chimassorb 944 from LDPE and identification of additive degradation products after exposure to water, air and compost. [Link]
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ResearchGate. Study on Migration of Two Triazine Type Ultraviolet Absorbents from Polypropylene Packaging Materials to Food Simulant. [Link]
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Royal Society of Chemistry. (2024). Ultraviolet-blocking polymers and composites: recent advances and future perspectives. [Link]
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legislation.gov.uk. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. [Link]
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ChemRadar. (2023). (EU) No 10/2011 Commission Regulation on Plastic Materials and Articles Intended to Come into Contact with Food. [Link]
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O'Stellar. (2025). Chimassorb 944 vs Other HALS Stabilizers: Key Differences and Benefits. [Link]
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Gaál, A., et al. (2005). Detection of tinuvin 770, a light stabilizer of plastic materials from dialysis membranes, by high-performance liquid chromatographic analysis. Journal of Chromatography B, 816(1-2), 141-145. [Link]
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Coulier, L., et al. (2005). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Journal of Chromatography A, 1062(2), 227-238. [Link]
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Semantic Scholar. Liquid chromatographic methods to analyze hindered amines light stabilizers (HALS) levels to improve safety in polyolefins. [Link]
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Smithers. (2026). UV Stabilizer Migration Testing in Food Contact Plastics. [Link]
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El-Hiti, G. A., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Polymers, 13(25), 4467. [Link]
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A Comparative Regulatory and Performance Guide to the UV Absorber UV-350 and Its Alternatives in the EU and US
This guide provides an in-depth analysis of the regulatory landscape and performance characteristics of the benzotriazole UV absorber, 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol (CAS: 36437-37-3), commonly known as UV-350 or Bumetrizole. Designed for researchers, scientists, and professionals in product development, this document offers a critical comparison with viable alternatives, supported by experimental data and standardized evaluation protocols, to inform material selection in a complex and evolving global regulatory environment.
Introduction: The Role and Challenge of Benzotriazole UV Absorbers
UV-350 belongs to the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, which are instrumental in preventing the photodegradation of a wide array of materials, including plastics, coatings, and personal care products. These compounds function by absorbing incident UV radiation and dissipating it as harmless thermal energy, thereby preserving the integrity, appearance, and lifespan of the host material.
However, the very stability that makes these compounds effective has led to significant environmental concerns. Their persistence and potential for bioaccumulation have drawn intense scrutiny from regulatory bodies worldwide, compelling industries to re-evaluate their use and seek safer, sustainable alternatives. This guide will dissect the current regulatory standing of UV-350 in the European Union and the United States and compare its performance profile with other commercially available UV stabilization technologies.
The Shifting Regulatory Landscape for UV-350
The regulatory status of a chemical additive is a primary determinant of its commercial viability. For UV-350, the divergence in regulatory approaches between the European Union and the United States is stark, presenting a significant challenge for global product formulation.
European Union: A Highly Restricted Status
In the EU, UV-350 is subject to stringent regulations under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework.
-
Substance of Very High Concern (SVHC): On December 17, 2015, UV-350 was formally identified as a Substance of Very High Concern.[1] The basis for this inclusion was its classification as a "vPvB" substance, meaning it is considered very persistent and very bioaccumulative.[1]
-
Inclusion in the Authorisation List (Annex XIV): Following its identification as an SVHC, UV-350 was included in the REACH Authorisation List (Annex XIV) by Regulation (EU) 2020/171.[2] This action effectively prohibits the placing on the market and use of the substance in the EU after a specified "sunset date," unless a specific authorization is granted for a particular use.
-
Further Restrictions: The European Chemicals Agency (ECHA) has also proposed further restrictions on UV-350 and other phenolic benzotriazoles in articles to minimize environmental emissions.[3][4]
This regulatory trajectory effectively phases out UV-350 for most applications within the EU, mandating the adoption of alternatives for any products intended for this market.
United States: Currently Permitted with Oversight
The regulatory environment in the United States, governed primarily by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA), presents a different picture.
-
TSCA Inventory Status: UV-350 (CAS 36437-37-3) is listed on the TSCA Chemical Substance Inventory.[5][6]
-
Commercial Activity: Its status is marked as "Active," which indicates that the substance is currently in commercial use within the United States.[5][7]
While currently permitted, it is crucial for professionals to recognize that the EPA continuously evaluates substances on the TSCA inventory. The environmental concerns that led to restrictions in the EU could inform future risk assessments and potential regulatory actions in the US. The substance is also subject to standard hazard communication and safety data sheet requirements.[8][9]
Regulatory Status Summary
| Jurisdiction | Regulatory Body | Status of UV-350 (CAS 36437-37-3) |
| European Union | ECHA (under REACH) | Highly Restricted . Identified as a vPvB Substance of Very High Concern (SVHC). Placed on the Authorisation List (Annex XIV) with a sunset date of November 27, 2023.[1][2] Use is now prohibited without specific authorization. |
| United States | EPA (under TSCA) | Permitted . Listed as an "Active" substance on the TSCA Inventory, allowing for its manufacture, import, and use.[5][6][7] |
Comparative Analysis of UV Stabilizer Alternatives
The phase-out of UV-350 in the EU necessitates a thorough evaluation of alternative technologies. The ideal replacement must not only possess a more favorable regulatory and environmental profile but also deliver comparable or superior performance. Key alternatives fall into two main categories: other UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).
-
Hydroxyphenyl-s-triazines (HPTs): This class of UVAs offers very high photostability and low volatility, making them suitable for high-performance applications and polymers processed at high temperatures.
-
Hindered Amine Light Stabilizers (HALS): Unlike UVAs, HALS do not absorb UV radiation. Instead, they function as radical scavengers, inhibiting the chemical degradation pathways initiated by UV exposure. They are extremely effective for long-term thermal and light stability, particularly in polyolefins.
Below is a comparison of UV-350 with a representative HPT alternative (UV-1577) and a common HALS (HALS 770).
Performance and Regulatory Comparison
| Parameter | UV-350 (Benzotriazole) | UV-1577 (HPT) | HALS 770 |
| CAS Number | 36437-37-3 | 147315-50-2 | 52829-07-9 |
| Mechanism | UV Absorption | UV Absorption | Radical Scavenging |
| Max Absorbance (λmax) | ~350 nm | ~340 nm | N/A |
| Photostability | Good | Excellent | Excellent (regenerative cycle) |
| Volatility | Moderate | Very Low | Low |
| EU REACH Status | Highly Restricted (Annex XIV) | Registered, not listed as SVHC | Registered, not listed as SVHC |
| US TSCA Status | Active | Active | Active |
| Primary Applications | Coatings, PC, PVC, PET | Engineering Plastics, PC, PET | Polyolefins (PP, PE), TPOs |
Experimental Protocols for Performance Evaluation
To objectively compare UV-350 with its alternatives, a standardized testing protocol is essential. The following workflow outlines the key steps for evaluating the performance of UV stabilizers in a polymer matrix.
Workflow for UV Stabilizer Efficacy Testing
Caption: Workflow for evaluating UV stabilizer performance.
Detailed Protocol: Step 5 - Colorimetry Measurement
-
Instrumentation: Calibrate a sphere-based spectrophotometer or colorimeter according to manufacturer specifications using certified white and black standards.
-
Settings: Set the illuminant to D65 and the observer angle to 10°.
-
Initial Measurement (T=0): Measure the CIE Lab* values for at least three separate points on each unexposed (control and stabilized) specimen. Record the average values as the baseline.
-
Post-Exposure Measurement: At each designated time interval (e.g., 500 hours, 1000 hours) of QUV exposure, remove the specimens and allow them to equilibrate to standard laboratory conditions (23°C, 50% RH) for at least 24 hours.
-
Repeat Measurement: Re-measure the Lab* values for each exposed specimen.
-
Calculation: Calculate the total color change (ΔE) using the formula: ΔE = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^0.5 where ΔL, Δa, and Δb are the differences between the initial and post-exposure values.
-
Analysis: A lower ΔE* value indicates better color stability and superior performance of the UV stabilizer. Plot ΔE* versus exposure time for a visual comparison of the candidates.
Conclusion and Strategic Recommendations
The regulatory divergence between the EU and the US regarding UV-350 is a critical consideration for material scientists and product developers. Its effective ban in the EU since late 2023 mandates an immediate shift to alternatives for that market. In contrast, its "Active" status under TSCA allows for its continued use in the US, but companies should proceed with caution and a forward-looking strategy.
Strategic Recommendations:
-
For Global Portfolios: Prioritize the qualification of globally compliant UV stabilizers, such as high-performance HPTs and HALS, to streamline product lines and mitigate future regulatory risks. While UV-350 can be used in the US, relying on it may create supply chain complexity and require reformulation if US regulations align more closely with the EU's stance in the future.
-
Performance-Based Selection: The choice of an alternative should not be based on regulatory compliance alone. It must be validated through rigorous performance testing, as outlined in this guide, to ensure it meets the specific durability and aesthetic requirements of the end-application.
-
Monitor Regulatory Developments: The chemical regulatory landscape is dynamic. Continuously monitor updates from ECHA and the EPA, as well as developments under global treaties like the Stockholm Convention, which could impact other benzotriazole-class substances.[3]
By adopting a proactive and data-driven approach, organizations can navigate the complex regulatory environment while continuing to develop robust and durable products that meet the highest standards of safety and performance.
References
-
Trace One. (2020-03-30). Which new substances have been added to REACH Annex XIV?
-
ChemInfo Public. 2-(2H-benzotriazole-2-yl)-4-(1,1-dimethylethyl)-6-(1-methylpropyl)phenol.
-
ChemRadar. (2024-01-25). ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction.
-
PARCopedia. (2024-01-28). ECHA proposes restriction of 4 UV filters used in polymers.
-
US Environmental Protection Agency. Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-6-(1-methylpropyl)- - Substance Details.
-
US Environmental Protection Agency. TSCA Chemical Substance Inventory.
-
Ambeed.com. CAS No. 36437-37-3 Specifications.
-
BLD Pharmatech. Safety Data Sheet for CAS 36437-37-3.
-
ChemRadar. TSCA Chemical Substance Inventory.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
